molecular formula C10H18O2 B3053512 5-Cyclopentylpentanoic acid CAS No. 5422-27-5

5-Cyclopentylpentanoic acid

Cat. No.: B3053512
CAS No.: 5422-27-5
M. Wt: 170.25 g/mol
InChI Key: RQOBFWBITFBAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentylpentanoic acid ( 5422-27-5) is a carboxylic acid derivative with the molecular formula C10H18O2, making it a valuable intermediate in organic synthesis and medicinal chemistry research . This compound features a cyclopentyl group linked to a pentanoic acid chain, a structural motif that is of significant interest in the design and synthesis of more complex molecules, including potential pharmacologically active compounds and novel heterocyclic building blocks . As a building block, its primary research value lies in its application in the synthesis of various heterocyclic compounds, which are crucial scaffolds in drug discovery efforts . The structure serves as a precursor for further chemical modifications, including the preparation of amides, esters, and other derivatives. Researchers also utilize this compound and its analogues, such as the (4R)-4-amino-5-cyclopentylpentanoic acid derivative, in biochemical studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopentylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h9H,1-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBFWBITFBAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278644
Record name 5-cyclopentylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-27-5
Record name Cyclopentanevaleric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-cyclopentylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopentylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Cyclopentylpentanoic acid, with the CAS Number 5422-27-5, is a carboxylic acid featuring a cyclopentyl ring attached to a five-carbon aliphatic chain.[1][2] Its structure lends itself to applications in various fields of chemical synthesis and research. Notably, it has demonstrated biological activity, including antibacterial properties, by inhibiting bacterial virulence factors.[2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological significance, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [2]
CAS Number 5422-27-5[2]
Melting Point 14-15 °C[2]
Physical Form Liquid
InChI Key RQOBFWBITFBAPL-UHFFFAOYSA-N
SMILES C1CCC(C1)CCCCC(=O)O[2]

Spectroscopic Analysis

Detailed spectroscopic analysis is critical for the structural confirmation of this compound. While specific spectra for this exact compound are not publicly available, its structure allows for the prediction of characteristic signals based on well-established principles for carboxylic acids.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show two highly characteristic peaks. A very broad O-H stretching band will appear in the 3500-2500 cm⁻¹ region due to hydrogen bonding, and a sharp, strong C=O stretching peak for the carbonyl group will be present, typically below 1700 cm⁻¹.[3]

  • ¹H NMR Spectroscopy : The proton NMR spectrum will feature a highly deshielded and broad singlet for the carboxylic acid proton (–COOH) in the 10-12 ppm range.[3] Other signals will include multiplets for the protons on the cyclopentyl ring and the aliphatic chain. The protons alpha to the carbonyl group (–CH₂COOH) would appear further downfield than the other methylene (B1212753) groups in the chain.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show a characteristic signal for the carboxyl carbon (–COOH) between 160-185 ppm.[3] The remaining nine carbon atoms in the cyclopentyl ring and aliphatic chain will appear in the upfield region of the spectrum.

  • Mass Spectrometry : In mass spectrometry with electron ionization, carboxylic acids typically undergo characteristic fragmentations, including the sequential loss of an OH group (17 mass units) and a CO group (28 mass units).[3]

Experimental Protocols

General Synthesis via Malonic Ester Condensation

A common and effective method for synthesizing carboxylic acids like this compound is through malonic ester synthesis. This multi-step process offers a reliable pathway from simpler starting materials.

Step 1: Formation of the Enolate

  • Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), in an ethanol (B145695) solvent. The base abstracts an acidic α-hydrogen from the diethyl malonate to form a resonance-stabilized enolate.

Step 2: Alkylation

  • The nucleophilic enolate is reacted with a suitable alkyl halide, in this case, 1-bromo-4-cyclopentylbutane. The enolate displaces the bromide ion in an Sₙ2 reaction, forming diethyl 2-(4-cyclopentylbutyl)malonate.

Step 3: Saponification and Decarboxylation

  • The resulting substituted diethyl malonate is then hydrolyzed using a strong acid (e.g., H₃O⁺) and heat. This process, known as saponification, converts the ester groups into carboxylic acids.

  • The intermediate malonic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂), yielding the final product, this compound.[4]

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Malonate Enolate A->C Deprotonation B Sodium Ethoxide (Base) B->C E Substituted Diethyl Malonate C->E D 1-bromo-4-cyclopentylbutane D->E SN2 Reaction G This compound E->G F H3O+ / Heat F->G Decarboxylation

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound has been identified as having antibacterial properties.[2] Its mechanism of action is reported to involve the inhibition of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.[2] Virulence factors include exotoxins, proteases, and hemolysins, which are crucial for bacterial pathogenicity and the ability to cause disease. By inhibiting these factors, the compound can potentially disarm the bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance.

The diagram below illustrates the proposed mechanism of its antibacterial action.

G cluster_bacterium Pathogenic Bacterium Virulence Virulence Factor Production (e.g., exotoxins, proteases) Pathogenesis Host Cell Damage & Disease Progression Virulence->Pathogenesis causes Molecule This compound Molecule->Virulence Inhibits

Caption: Mechanism of antibacterial action for this compound.

Safety and Handling

Hazard Identification: this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[2]

Precautionary Measures: Due to the identified hazards, appropriate personal protective equipment (PPE) should be used when handling this compound.

  • Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][6]

  • Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5][7][8]

References

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5422-27-5

This technical guide provides a comprehensive overview of 5-Cyclopentylpentanoic acid, a saturated fatty acid with a distinctive cyclopentyl ring. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectral data, and potential biological activities.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₈O₂, is a colorless liquid at room temperature.[1] Its core structure consists of a five-carbon pentanoic acid chain attached to a cyclopentyl group. This unique structure influences its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5422-27-5[1]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Melting Point 14-15 °C[1]
Boiling Point 281.3 °C at 760 mmHg
Density 0.998 g/cm³
Physical Form Liquid[1]

Synthesis Protocols

Malonic Ester Synthesis

A common and versatile method for synthesizing carboxylic acids is the malonic ester synthesis. This approach can be theoretically applied to produce this compound.

Experimental Workflow: Malonic Ester Synthesis of this compound

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis and Decarboxylation A Diethyl malonate C Enolate formation A->C NaOEt in EtOH B Sodium ethoxide E Alkylated malonic ester C->E Sₙ2 reaction D 1-bromo-2-cyclopentylethane D->E F Hydrolysis (e.g., aq. HCl, heat) E->F G Decarboxylation F->G H This compound G->H

Caption: A logical workflow for the synthesis of this compound via malonic ester synthesis.

Methodology:

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol (B145695), to form the corresponding enolate.

  • Alkylation: The enolate is then reacted with a suitable alkyl halide, in this case, a hypothetical 1-bromo-2-cyclopentylethane, via an Sₙ2 reaction to introduce the cyclopentylethyl group.

  • Hydrolysis and Decarboxylation: The resulting dialkyl malonic ester is subsequently hydrolyzed to the dicarboxylic acid using an aqueous acid solution (e.g., HCl) and heated. This process leads to decarboxylation, yielding the final product, this compound.

Hydrogenation of Cyclopentenyl Precursors

Another potential route involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as 5-(cyclopent-1-en-1-yl)pentanoic acid.

Experimental Workflow: Hydrogenation Route

G A 5-(cyclopent-1-en-1-yl)pentanoic acid C This compound A->C Catalytic Hydrogenation B H₂/Pd-C

Caption: A simplified workflow for the synthesis of this compound via hydrogenation.

Methodology:

  • The unsaturated precursor, 5-(cyclopent-1-en-1-yl)pentanoic acid, is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The mixture is then subjected to a hydrogen atmosphere (at a specified pressure) and stirred until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Spectral Data

Detailed experimental spectral data for this compound (CAS 5422-27-5) is not widely available in public databases. However, based on the known spectral characteristics of similar carboxylic acids and cyclopentyl-containing compounds, the following spectral properties can be predicted.

Table 2: Predicted Spectral Data for this compound

Spectrum TypePredicted Peaks/Signals
¹H NMR - Signal for the carboxylic acid proton (–COOH) around 10-12 ppm (broad singlet).- Multiplets for the methylene (B1212753) protons (–CH₂–) in the pentanoic acid chain between 1.2 and 2.4 ppm.- Multiplets for the methine and methylene protons of the cyclopentyl ring between 1.0 and 1.8 ppm.
¹³C NMR - Signal for the carbonyl carbon (–COOH) around 175-185 ppm.- Signals for the methylene carbons in the pentanoic acid chain between 20 and 40 ppm.- Signals for the carbons of the cyclopentyl ring between 25 and 45 ppm.
Mass Spec. - A molecular ion peak (M⁺) at m/z = 170.- Characteristic fragmentation patterns for carboxylic acids, including the loss of a hydroxyl group (M-17) and a carboxyl group (M-45).[2] Fragmentation of the cyclopentyl ring may also be observed.
IR - A broad O–H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.- A strong C=O stretching band from the carbonyl group around 1700-1725 cm⁻¹.- C–H stretching bands for the alkyl groups around 2850-2960 cm⁻¹.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, fatty acids, in general, are known for their antimicrobial properties.

Antimicrobial Activity

Fatty acids can exhibit broad-spectrum antibacterial activity. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of this compound against a target bacterial strain using the broth microdilution method.

Experimental Workflow: MIC Determination

G A Prepare stock solution of this compound B Serial two-fold dilutions in 96-well plate A->B C Inoculate with bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Observe for bacterial growth D->E

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

While no specific signaling pathway has been definitively associated with this compound, fatty acids and their derivatives are known to act as signaling molecules in various biological systems. In bacteria, long-chain fatty acids can be recognized by transcription factors like FadR, which regulates fatty acid metabolism and can also influence virulence gene expression.[3]

Hypothesized Signaling Pathway: Fatty Acid Sensing in Bacteria

G cluster_0 Cell Exterior cluster_1 Bacterial Cell Membrane cluster_2 Cytoplasm A This compound B Membrane Disruption A->B Interaction C Conversion to Acyl-CoA A->C Uptake D FadR Transcription Factor C->D Binding E Regulation of Gene Expression (Metabolism, Virulence) D->E Modulation

Caption: A hypothesized mechanism of action for this compound in bacteria.

This proposed pathway suggests that this compound may exert its effects through two main mechanisms: direct disruption of the bacterial cell membrane and/or by being metabolized and subsequently interacting with intracellular regulatory proteins like FadR to modulate gene expression. Further research is required to validate these hypotheses.

Safety Information

This compound is classified as a substance that can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety measures in place.

References

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyclopentylpentanoic acid, a saturated fatty acid with a terminal cyclopentyl group. This document details its chemical structure, physical properties, and known synthesis methodologies. While specific biological signaling pathways for this compound are not extensively documented, this guide also explores the general antibacterial mechanisms attributed to fatty acids of this class, providing a framework for further investigation.

Core Data and Physical Properties

This compound, also known as 5-cyclopentylvaleric acid, is a C10 carboxylic acid. Its structure consists of a five-carbon pentanoic acid chain with a cyclopentyl substituent at the terminal (5th) carbon position.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 5-Cyclopentylvaleric acid
CAS Number 5422-27-5N/A
Molecular Formula C₁₀H₁₈O₂N/A
Molecular Weight 170.25 g/mol N/A
Physical Form Liquid[1]
Melting Point 14-15 °C[1]
Boiling Point 137-137.5 °C at 4.5 mmHg; 149-150 °C at 9 mmHg
Refractive Index (n²⁰D) 1.4595 - 1.4596

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501
H318: Causes serious eye damage.
H335: May cause respiratory irritation.

Synthesis of this compound

A documented method for the synthesis of this compound involves a malonic ester synthesis approach starting from γ-bromopropylcyclopentane or γ-chloropropylcyclopentane. The general workflow for this synthesis is outlined below.

G cluster_0 Synthesis Workflow start γ-Halopropylcyclopentane (Halo = Br or Cl) malonic_ester Malonic Ester Condensation start->malonic_ester Reaction with diethyl malonate hydrolysis_decarboxylation Hydrolysis and Decarboxylation malonic_ester->hydrolysis_decarboxylation Forms ethyl γ-cyclopentylpropylmalonate product This compound hydrolysis_decarboxylation->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Malonic Ester Synthesis

The following protocol is adapted from the literature describing the synthesis of 5-cyclopentyl-n-valeric acid.

Materials:

  • γ-bromopropylcyclopentane or γ-chloropropylcyclopentane

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Ether or Benzene

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Condensation: React γ-halopropylcyclopentane with diethyl malonate in the presence of a base such as sodium ethoxide in an appropriate solvent like ethanol. This reaction forms ethyl γ-cyclopentylpropylmalonate.

  • Hydrolysis and Decarboxylation: The resulting ethyl γ-cyclopentylpropylmalonate is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid. Subsequent heating leads to decarboxylation, yielding the final product, this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure.

An amide derivative of the final product has been reported to have a melting point of 135-136 °C after one recrystallization, which can be used for characterization.

Spectral Data

Table 3: Predicted and Related Compound Spectral Data

TechniqueCompoundKey Signals/Fragments
¹³C NMR Cyclopentyl 5-chloropentanoateData available in PubChem CID 544313[2]
IR Cyclopentyl 5-chloropentanoateVapor phase IR spectrum available in PubChem CID 544313[2]
Mass Spec Cyclopentyl 5-chloropentanoateGC-MS data available in PubChem CID 544313, NIST Number: 293374[2]
Mass Spec Cyclopentanecarboxylic acidElectron ionization mass spectrum available from NIST WebBook[3]

Potential Biological Activity: Antibacterial Mechanism

While specific signaling pathways for this compound have not been elucidated, fatty acids, in general, are known to possess antibacterial properties. The proposed mechanisms of action often involve the disruption of the bacterial cell membrane.

G cluster_1 General Antibacterial Mechanism of Fatty Acids fatty_acid Fatty Acid (e.g., this compound) cell_membrane Bacterial Cell Membrane fatty_acid->cell_membrane Interaction disruption Membrane Disruption cell_membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage lysis Cell Lysis leakage->lysis

Caption: General mechanism of bacterial cell membrane disruption by fatty acids.

The lipophilic nature of the cyclopentyl group and the hydrocarbon chain of this compound would facilitate its insertion into the phospholipid bilayer of bacterial cell membranes. This insertion can lead to a variety of disruptive effects:

  • Increased Membrane Fluidity: The integration of the fatty acid can disrupt the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.

  • Formation of Pores or Channels: The accumulation of fatty acid molecules within the membrane may lead to the formation of transient pores or channels.

  • Alteration of Membrane Protein Function: The changes in the lipid environment can affect the conformation and function of integral membrane proteins that are crucial for processes like nutrient transport and energy generation.

These events collectively compromise the integrity of the cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in various bacterial species.

References

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid, also known as 5-cyclopentylvaleric acid, is a saturated fatty acid with a cyclopentyl group terminating a five-carbon chain. Its chemical structure presents an interesting scaffold for medicinal chemistry and drug development due to the combination of a lipophilic cyclopentyl moiety and a polar carboxylic acid group. While specific research on this particular molecule is limited, its structural similarity to other biologically active cyclopentane (B165970) derivatives suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties, potential synthesis, and plausible biological activities of this compound, drawing upon data from related compounds to inform researchers of its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential pharmacokinetic profile.

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
CAS Number 5422-27-5
Appearance Liquid
Melting Point 14-15 °C
Boiling Point 281.3 °C at 760 mmHg
Density 0.998 g/cm³
Predicted XlogP 3.4

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway is illustrated in the diagram below. This two-step process starts with a Wittig reaction between cyclopentanone (B42830) and (4-carboxybutyl)triphenylphosphonium bromide to form the unsaturated acid, followed by catalytic hydrogenation to yield the final product.

Synthesis_of_5_Cyclopentylpentanoic_Acid Proposed Synthesis of this compound cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Catalytic Hydrogenation Cyclopentanone Cyclopentanone A1 + Cyclopentanone->A1 Wittig_Reagent (4-carboxybutyl)triphenylphosphonium bromide Wittig_Reagent->A1 Base Base (e.g., n-BuLi) Base->A1 Unsaturated_Acid 5-Cyclopentylidenepentanoic acid Unsaturated_Acid2 5-Cyclopentylidenepentanoic acid A1->Unsaturated_Acid Wittig Reaction A2 + Unsaturated_Acid2->A2 Hydrogen H₂ Hydrogen->A2 Catalyst Catalyst (e.g., Pd/C) Catalyst->A2 Final_Product This compound A2->Final_Product Hydrogenation

Caption: Proposed synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 5-Cyclopentylidenepentanoic Acid

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-cyclopentylidenepentanoic acid (1 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography or distillation if necessary.

Potential Biological Activities and Experimental Protocols

Direct experimental data on the biological activity of this compound is not extensively documented. However, based on the known activities of structurally related compounds, potential therapeutic areas of interest include anti-inflammatory and antibacterial applications.

Potential Anti-inflammatory Activity

Cyclopentane and cyclopentenone-containing molecules have been investigated for their anti-inflammatory properties. For instance, certain cyclopentenone prostaglandins (B1171923) are known to modulate inflammatory pathways. The structural similarity of this compound to these compounds suggests it may also possess anti-inflammatory effects. A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

NFkB_Signaling_Pathway Potential Modulation of the NF-κB Signaling Pathway cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Promotes Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits (in cytoplasm) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Potential Inhibition NF-κB (p65/p50) in Nucleus NF-κB NF-κB (p65/p50) in Nucleus->Inflammatory Gene Expression Induces

Caption: Potential modulation of the NF-κB signaling pathway.

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Antibacterial Activity

Carboxylic acids, including some with cyclic moieties, have been reported to exhibit antibacterial properties. The mechanism of action can vary, but it often involves disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains: Prepare cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare a series of dilutions of this compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery. Its physicochemical properties are well-defined, and plausible synthetic routes can be readily devised. While direct evidence of its biological activity is limited, the structural similarities to known anti-inflammatory and antibacterial agents provide a strong rationale for its evaluation in these therapeutic areas. The experimental protocols outlined in this guide offer a starting point for researchers to explore the potential of this and related compounds. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

An In-depth Technical Guide to the Synthesis of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopentylpentanoic acid is a saturated fatty acid characterized by a five-membered cyclopentyl ring attached to the terminus of a pentanoic acid chain. While not as extensively studied as some of its unsaturated cyclopentenyl counterparts found in nature, this molecule and its derivatives hold potential interest in medicinal chemistry and drug development due to their lipophilic nature and structural similarity to biologically active fatty acids. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and quantitative data. Furthermore, it explores the potential biological relevance of this compound class, offering insights for researchers in the field.

Introduction

Cyclopentane and cyclopentene-containing fatty acids are a class of carbocyclic lipids that have garnered significant attention for their diverse biological activities.[1][2] The most well-known of these are the cyclopentenyl fatty acids, such as chaulmoogric acid, which have a history in the treatment of leprosy.[1][3] The saturated analogue, this compound, represents a structurally simpler yet important scaffold. Its synthesis is a key step for the exploration of structure-activity relationships (SAR) in various therapeutic areas. This guide details two robust synthetic pathways for the preparation of this compound, providing researchers with the necessary information to produce this compound in a laboratory setting.

Synthetic Routes and Experimental Protocols

Two primary and reliable methods for the synthesis of this compound are presented: a classical malonic ester synthesis and a Grignard reaction-based approach.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and well-established method for the preparation of carboxylic acids.[4] This pathway involves the alkylation of diethyl malonate with a suitable cyclopentyl-containing electrophile, followed by hydrolysis and decarboxylation.

Logical Workflow for Malonic Ester Synthesis:

cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl Malonate D Diethyl Cyclopentylpropylmalonate A->D 1. NaOEt 2. B Sodium Ethoxide C Cyclopentylpropyl Bromide C->D E Diethyl Cyclopentylpropylmalonate H This compound E->H F Acid/Base Hydrolysis F->H G Heat (Decarboxylation) G->H cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction & Hydrolysis A Cyclopentyl Bromide D Intermediate Ketone A->D 1. Mg, Et2O 2. B Magnesium C Diethyl Adipate C->D E Intermediate Ketone H This compound E->H F Hydrazine (Wolff-Kishner) F->H G Base, Heat G->H cluster_0 Hypothetical Interaction with Prostaglandin Synthesis cluster_1 Cellular Response A Arachidonic Acid C Prostaglandin H2 A->C COX Enzymes B Cyclooxygenase (COX) E Inflammation C->E F Pain C->F D This compound (Potential Modulator) D->B ?

References

5-Cyclopentylpentanoic Acid: A Review of Its Synthesis, Antibacterial Properties, and Potential as a Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a saturated fatty acid characterized by a five-carbon pentanoic acid chain attached to a cyclopentyl ring. While its presence in nature is not extensively documented, synthetic fatty acids with cyclic moieties have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, reported antibacterial activity, and its potential mechanism of action as a quorum sensing inhibitor. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C10H18O2--INVALID-LINK--
Molecular Weight 170.25 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 5422-27-5--INVALID-LINK--
Physical Form Liquid--INVALID-LINK--
Melting Point 14-15 °C--INVALID-LINK--

Synthesis of this compound

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[1][2][3][4] This approach would involve the alkylation of diethyl malonate with a suitable cyclopentyl-containing electrophile, followed by hydrolysis and decarboxylation.

Proposed Experimental Workflow:

malonic_ester_synthesis reagents Diethyl Malonate + Sodium Ethoxide alkylation Alkylation with Cyclopentylmethyl Bromide reagents->alkylation hydrolysis Saponification (e.g., NaOH) alkylation->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation product This compound decarboxylation->product

Caption: Proposed malonic ester synthesis of this compound.

Detailed Protocol (Hypothetical):

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent (e.g., ethanol) to form the corresponding enolate.

  • Alkylation: The enolate is then reacted with cyclopentylmethyl bromide via an SN2 reaction to introduce the cyclopentylmethyl group.

  • Hydrolysis and Decarboxylation: The resulting dialkyl malonate is hydrolyzed to the dicarboxylic acid using a strong acid or base, followed by heating to induce decarboxylation, yielding the final product, this compound.

  • Purification: The crude product would then be purified using standard techniques such as distillation or chromatography.

Catalytic Hydrogenation

Another viable approach involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as 5-(cyclopent-1-en-1-yl)pentanoic acid. This method is commonly used to saturate carbon-carbon double bonds.[5][6]

Proposed Experimental Workflow:

catalytic_hydrogenation substrate 5-(Cyclopent-1-en-1-yl)pentanoic Acid reaction Catalytic Hydrogenation (H2, Pd/C) substrate->reaction product This compound reaction->product

Caption: Proposed catalytic hydrogenation synthesis of this compound.

Detailed Protocol (Hypothetical):

  • Reaction Setup: 5-(Cyclopent-1-en-1-yl)pentanoic acid is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either at atmospheric or elevated pressure, and stirred until the reaction is complete (monitored by techniques like TLC or GC-MS).

  • Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation or recrystallization.

Biological Activity

Antibacterial Activity

Limited but specific information suggests that this compound exhibits antibacterial properties. One source indicates its activity against Pseudomonas aeruginosa, a significant opportunistic human pathogen known for its intrinsic and acquired resistance to multiple antibiotics.[7] The compound is also reported to inhibit the production of virulence factors in this bacterium, such as exotoxins, proteases, and hemolysin.

Quantitative Antibacterial Data:

At present, there is a lack of publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against specific bacterial strains. Further research is required to quantify its antibacterial potency.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC):

The following is a generalized broth microdilution protocol that can be adapted to determine the MIC of this compound.[8][9][10]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Pseudomonas aeruginosa) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a cell density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of the Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate containing the broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as a Quorum Sensing Inhibitor

The observation that this compound inhibits virulence factor production in P. aeruginosa suggests a potential role as a quorum sensing (QS) inhibitor. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors, in a population-density-dependent manner.[11][12][13][14][15][16][17] Fatty acids and their derivatives have been shown to interfere with QS signaling pathways.

Proposed Mechanism of Action:

The mechanism by which this compound might inhibit quorum sensing is not yet elucidated. However, based on the known mechanisms of other fatty acid-based QS inhibitors, several possibilities exist:

  • Inhibition of Signal Molecule Synthesis: It may interfere with the enzymatic machinery responsible for producing the acyl-homoserine lactone (AHL) signal molecules used by many Gram-negative bacteria, including P. aeruginosa.

  • Interference with Signal Molecule Reception: The compound could act as an antagonist, binding to the receptor protein (e.g., LasR or RhlR in P. aeruginosa) without activating it, thereby blocking the binding of the native AHL signal.

  • Disruption of the Bacterial Membrane: Fatty acids can intercalate into the bacterial membrane, potentially altering its fluidity and affecting the function of membrane-associated QS components.

Signaling Pathway - Quorum Sensing in Pseudomonas aeruginosa

quorum_sensing_inhibition cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates Virulence Virulence Factor Production LasR->Virulence Activates AHL_Las->LasR Binds to AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes RhlR RhlR RhlR->Virulence Activates AHL_Rhl->RhlR Binds to Inhibitor 5-Cyclopentylpentanoic Acid Inhibitor->LasI Inhibits? Inhibitor->LasR Antagonizes? Inhibitor->RhlI Inhibits? Inhibitor->RhlR Antagonizes?

Caption: Potential inhibition of the Pseudomonas aeruginosa quorum sensing systems by this compound.

Experimental Protocol for Quorum Sensing Inhibition Assay:

A common method to screen for QS inhibitors is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.[9]

  • Preparation of Reporter Strain: Chromobacterium violaceum is grown in a suitable broth medium (e.g., Luria-Bertani broth) to a standardized cell density.

  • Assay Setup: In a 96-well plate, the reporter strain is co-inoculated with the test compound (this compound) at various concentrations. A positive control (without the compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 30°C) for 24-48 hours.

  • Quantification of Violacein (B1683560): After incubation, the production of violacein is quantified by lysing the cells and measuring the absorbance of the extracted pigment at a specific wavelength (e.g., 585 nm). A parallel measurement of bacterial growth (OD600) is essential to ensure that the inhibition of pigment production is not due to bactericidal or bacteriostatic effects.

  • Data Analysis: The percentage of violacein inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration that inhibits 50% of violacein production) can be determined from a dose-response curve.

Conclusion and Future Directions

This compound represents an interesting scaffold for the development of novel antibacterial agents. The preliminary evidence of its activity against the clinically significant pathogen Pseudomonas aeruginosa and its potential to interfere with quorum sensing warrants further investigation. Future research should focus on:

  • Developing and optimizing a reproducible synthesis protocol for this compound to enable further studies.

  • Conducting comprehensive in vitro antibacterial testing to determine its spectrum of activity and quantify its potency (MIC values) against a panel of clinically relevant bacteria.

  • Elucidating the precise mechanism of action by investigating its effects on specific components of the quorum sensing signaling pathways.

  • Evaluating its efficacy in more complex models , such as biofilm inhibition and in vivo infection models.

  • Exploring structure-activity relationships by synthesizing and testing analogs of this compound to potentially enhance its activity and drug-like properties.

A thorough exploration of these areas will be crucial in determining the therapeutic potential of this compound and its derivatives in the ongoing battle against antibiotic resistance.

References

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid: Synthesis, Potential Biological Activities, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopentylpentanoic acid, a saturated fatty acid with a terminal cyclopentyl group, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its synthesis, reported antibacterial and anti-virulence properties, and potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating available data, presenting detailed experimental methodologies, and outlining potential avenues for future investigation.

Introduction

This compound (also known as 5-cyclopentylvaleric acid) is a C10 carboxylic acid. While its natural occurrence is not well-documented, its synthesis and biological properties have been a subject of intermittent study. The presence of the cyclopentyl ring introduces unique physicochemical properties compared to its linear counterpart, decanoic acid, potentially influencing its biological interactions and therapeutic potential. This guide will delve into the known synthesis routes, explore its reported antibacterial activities with a focus on Pseudomonas aeruginosa, and discuss its potential as a virulence factor inhibitor. Furthermore, we will extrapolate potential mechanisms of action based on related fatty acid molecules.

Synthesis of this compound

While a definitive, high-yield synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and frequently cited approach involves a multi-step synthesis starting from cyclopentylmagnesium bromide.

Synthesis via Grignard Reagent and Malonic Ester Condensation

A three-step synthesis has been reported, although the initial step suffers from a low yield. The overall pathway is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Malonic Ester Condensation cluster_step3 Step 3: Hydrolysis and Decarboxylation A Cyclopentylmagnesium bromide C γ-Chloropropylcyclopentane A->C Reaction B γ-Chloropropyl p-toluenesulfonate B->C E Ethyl γ-cyclopentylpropylmalonate C->E Condensation D Diethyl malonate D->E F This compound E->F Hydrolysis & Decarboxylation

Caption: A three-step synthesis workflow for this compound.

Experimental Protocol:

  • Step 1: Synthesis of γ-Chloropropylcyclopentane.

    • Materials: Cyclopentylmagnesium bromide, γ-chloropropyl p-toluenesulfonate, anhydrous diethyl ether.

    • Procedure: To a solution of cyclopentylmagnesium bromide in anhydrous diethyl ether, γ-chloropropyl p-toluenesulfonate is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours, followed by quenching with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation. A reported yield for this step is approximately 19%.

  • Step 2: Synthesis of Ethyl γ-cyclopentylpropylmalonate.

    • Materials: γ-Chloropropylcyclopentane, diethyl malonate, sodium ethoxide, absolute ethanol (B145695).

    • Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is added, followed by the dropwise addition of γ-chloropropylcyclopentane. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude ester is purified by vacuum distillation.

  • Step 3: Synthesis of this compound.

    • Materials: Ethyl γ-cyclopentylpropylmalonate, potassium hydroxide (B78521), ethanol, water, hydrochloric acid.

    • Procedure: The purified ethyl γ-cyclopentylpropylmalonate is saponified by refluxing with a solution of potassium hydroxide in aqueous ethanol. After completion of the reaction, the ethanol is removed by distillation. The aqueous solution is cooled and acidified with concentrated hydrochloric acid to precipitate the malonic acid derivative. The mixture is then heated to effect decarboxylation, yielding this compound. The product can be extracted with diethyl ether, and the organic layer is dried and concentrated to afford the final product. Purification can be achieved by vacuum distillation.

Biological Activities

This compound has been reported to exhibit antibacterial activity, particularly against Pseudomonas aeruginosa, and to inhibit the production of virulence factors.

Antibacterial Activity

Table 1: Hypothetical Quantitative Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Pseudomonas aeruginosa (ATCC 27853)Data not available
Acinetobacter baumanniiData not available

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials: this compound, Mueller-Hinton Broth (MHB), bacterial strains (P. aeruginosa, etc.), sterile 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

    • Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

    • 100 µL of the bacterial suspension is added to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Control wells containing bacteria with solvent and bacteria-free medium are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Inhibition of Virulence Factors

This compound has been reported to inhibit the production of several virulence factors, including exotoxins, proteases, and hemolysins.

Table 2: Reported Inhibition of Virulence Factors

Virulence FactorTarget OrganismQuantitative Data (e.g., IC50)
ExotoxinsPseudomonas aeruginosaData not available
ProteasesPseudomonas aeruginosaData not available
HemolysinPseudomonas aeruginosaData not available

Experimental Protocol: Protease Inhibition Assay

  • Materials: this compound, bacterial culture supernatant of P. aeruginosa, azocasein, trichloroacetic acid (TCA).

  • Procedure:

    • P. aeruginosa is grown in a suitable medium to induce protease production. The culture is centrifuged, and the supernatant containing the proteases is collected.

    • The supernatant is incubated with various concentrations of this compound for a defined period.

    • Azocasein is added as a substrate, and the mixture is incubated at 37°C.

    • The reaction is stopped by the addition of TCA to precipitate the undigested substrate.

    • The mixture is centrifuged, and the absorbance of the supernatant, which contains the digested, colored fragments, is measured at a specific wavelength (e.g., 440 nm).

    • The percentage of protease inhibition is calculated relative to a control without the inhibitor.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other short-chain fatty acids (SCFAs), a potential mode of action can be proposed. SCFAs are known to influence cellular processes through two primary pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus SCFA This compound GPCR G-Protein Coupled Receptor (e.g., GPR41, GPR43) SCFA->GPCR Activation Signaling Cellular Response (e.g., Anti-inflammatory effects) GPCR->Signaling Downstream Signaling (e.g., MAPK, NF-κB) HDAC Histone Deacetylase (HDAC) Histone Histone Acetylation (Increased) HDAC->Histone SCFA_in This compound (intracellular) SCFA_in->HDAC Inhibition Gene Gene Expression (Altered) Histone->Gene Gene->Signaling

Caption: Potential mechanisms of action for this compound.

It is plausible that this compound, upon entering bacterial or host cells, could modulate gene expression by inhibiting HDACs, leading to alterations in the expression of genes related to virulence and survival. Additionally, it might interact with bacterial signaling pathways, such as quorum sensing, which regulate virulence factor production. Further research is required to validate these hypotheses.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel therapeutic agents. Its reported antibacterial and anti-virulence properties warrant further investigation. Key areas for future research include:

  • Optimization of Synthesis: Development of a high-yield, scalable, and cost-effective synthesis protocol is crucial for further research and potential commercialization.

  • Quantitative Biological Evaluation: Comprehensive studies to determine the MIC values against a broad panel of pathogenic bacteria and IC50 values for the inhibition of various virulence factors are essential.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological activity and guide further drug development efforts.

  • In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of infection is a critical next step to assess its therapeutic potential.

This technical guide provides a consolidated overview of the current knowledge on this compound. It is intended to be a valuable resource for stimulating and guiding future research in this promising area of drug discovery.

5-Cyclopentylpentanoic Acid: An Inquiry into its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid, a carboxylic acid with the formula C10H18O2, presents a chemical structure that suggests potential biological activity. Its composition, featuring a cyclopentane (B165970) ring appended to a pentanoic acid chain, offers a scaffold that could interact with various biological targets. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of research into the specific biological functions of this compound. This guide summarizes the currently available information and outlines the necessary experimental approaches to elucidate its potential therapeutic value.

Postulated Biological Activity

While concrete, peer-reviewed evidence is lacking, there are anecdotal claims from commercial suppliers regarding the antibacterial properties of this compound. Specifically, it has been suggested to exhibit activity against Pseudomonas aeruginosa and Acinetobacter baumannii. These claims, however, are not substantiated by published experimental data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values. The proposed mechanism of action, the inhibition of virulence factors, also remains unverified in the scientific literature.

Future Directions: A Proposed Research Workflow

To rigorously assess the biological activity of this compound, a systematic experimental approach is required. The following workflow outlines key studies that would be necessary to characterize its potential as a therapeutic agent.

G cluster_0 Initial Screening cluster_1 Antibacterial Activity Assessment cluster_2 Anti-inflammatory Activity Assessment cluster_3 Enzyme Inhibition Profiling Compound Acquisition Compound Acquisition Primary Screening Primary Screening Compound Acquisition->Primary Screening MIC Determination MIC Determination Primary Screening->MIC Determination Hit Identified Cell Viability Assay Cell Viability Assay Primary Screening->Cell Viability Assay Hit Identified Broad-spectrum Kinase Panel Broad-spectrum Kinase Panel Primary Screening->Broad-spectrum Kinase Panel Hit Identified Bactericidal/Bacteriostatic Assay Bactericidal/Bacteriostatic Assay MIC Determination->Bactericidal/Bacteriostatic Assay Mechanism of Action Studies Mechanism of Action Studies Bactericidal/Bacteriostatic Assay->Mechanism of Action Studies Target Identification Target Identification Mechanism of Action Studies->Target Identification Nitric Oxide Production Assay Nitric Oxide Production Assay Cell Viability Assay->Nitric Oxide Production Assay Cytokine Production Assay Cytokine Production Assay Nitric Oxide Production Assay->Cytokine Production Assay Signaling Pathway Analysis Signaling Pathway Analysis Cytokine Production Assay->Signaling Pathway Analysis Specific Enzyme Assays Specific Enzyme Assays Broad-spectrum Kinase Panel->Specific Enzyme Assays IC50 Determination IC50 Determination Specific Enzyme Assays->IC50 Determination

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Detailed Methodologies for Future Research

The following sections detail the experimental protocols that would be essential in a comprehensive investigation of this compound's biological activity.

Antibacterial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology: A broth microdilution method would be employed. A two-fold serial dilution of this compound would be prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well would be inoculated with a standardized bacterial suspension (e.g., P. aeruginosa, A. baumannii) to a final concentration of approximately 5 x 10^5 CFU/mL. The plates would be incubated at 37°C for 18-24 hours. The MIC would be determined as the lowest concentration of the compound at which no visible turbidity is observed.

2. Bactericidal vs. Bacteriostatic Determination:

  • Objective: To distinguish whether this compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).

  • Methodology: Following the MIC determination, an aliquot from the wells showing no growth would be sub-cultured onto agar (B569324) plates without the compound. The plates would be incubated at 37°C for 24 hours. The absence of growth on the subculture plates would indicate a bactericidal effect, while the presence of growth would suggest a bacteriostatic effect.

Anti-inflammatory Activity Assays

1. Cell Viability Assay:

  • Objective: To determine the cytotoxic effects of this compound on relevant cell lines (e.g., murine macrophages like RAW 264.7).

  • Methodology: Cells would be seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. Cell viability would be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. The absorbance, which correlates with the number of viable cells, would be measured using a microplate reader.

2. Nitric Oxide (NO) Production Assay:

  • Objective: To assess the inhibitory effect of this compound on the production of the pro-inflammatory mediator nitric oxide.

  • Methodology: RAW 264.7 cells would be pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce NO production. The concentration of nitrite, a stable product of NO, in the culture supernatant would be measured using the Griess reagent.

Quantitative Data Summary (Hypothetical)

As no quantitative data for the biological activity of this compound is currently available, the following table is presented as a template for how such data would be structured once generated through the aforementioned experimental protocols.

Biological ActivityAssayTarget/Cell LineResult (e.g., IC50, MIC)
AntibacterialBroth MicrodilutionPseudomonas aeruginosaTo be determined
AntibacterialBroth MicrodilutionAcinetobacter baumanniiTo be determined
Anti-inflammatoryGriess AssayRAW 264.7To be determined
Enzyme InhibitionKinase AssayTarget KinaseTo be determined

Signaling Pathway Analysis (Hypothetical)

Should anti-inflammatory activity be confirmed, further investigation into the underlying signaling pathways would be warranted. A common pathway involved in inflammation is the NF-κB signaling cascade. The following diagram illustrates a hypothetical point of intervention for this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of Compound 5-Cyclopentylpentanoic acid Compound->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

Potential Research Applications of 5-Cyclopentylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Cyclopentylpentanoic acid, a saturated fatty acid with a terminal cyclopentyl group, presents a compelling scaffold for novel therapeutic agent development. While direct research on this specific molecule is nascent, its structural similarity to biologically active compounds, particularly short-chain fatty acids and other cyclopentane-containing molecules, suggests a range of promising research applications. This technical guide outlines potential therapeutic areas, proposes experimental protocols for investigation, and provides a framework for its evaluation in drug discovery programs. The primary hypothesized mechanism of action is the inhibition of histone deacetylases (HDACs), with potential downstream applications in oncology, neurodegenerative disorders, and inflammatory diseases. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental research and drug development.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[PubChem CID: 222520]
Molecular Weight 170.25 g/mol [PubChem CID: 222520]
CAS Number 5422-27-5[PubChem CID: 222520]
Melting Point 14-15 °C[Sigma-Aldrich]
Boiling Point 281.3 °C at 760 mmHg[Guidechem]
Density 0.998 g/cm³[Guidechem]
LogP 2.82[Guidechem]
IUPAC Name This compound[Sigma-Aldrich]
InChI Key RQOBFWBITFBAPL-UHFFFAOYSA-N[Sigma-Aldrich]

Potential Research Applications and Hypothesized Mechanisms of Action

Based on the activities of structurally related molecules, this compound is a candidate for investigation in several therapeutic areas.

Histone Deacetylase (HDAC) Inhibition

The pentanoic acid moiety of this compound is structurally analogous to valeric acid, a known short-chain fatty acid with HDAC inhibitory activity. HDAC inhibitors are a class of epigenetic modulators that have shown promise in cancer therapy. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[1] The cyclopentyl group may enhance cell permeability or specificity towards certain HDAC isoforms compared to linear short-chain fatty acids.

HDAC_Inhibition_Pathway CPPA 5-Cyclopentylpentanoic Acid HDAC Histone Deacetylase (HDAC) CPPA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetyl_Histones->Open_Chromatin TSG Tumor Suppressor Gene Expression Open_Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest

Neuroprotection

Several compounds containing cyclopentane (B165970) rings have demonstrated neuroprotective properties.[2] Furthermore, the potential HDAC inhibitory activity of this compound could contribute to neuroprotection by modulating gene expression pathways involved in neuronal survival and reducing inflammation. Research into related phenolic acids has also highlighted their neuroprotective roles against various insults, including oxidative stress and neuroinflammation.[3][4]

Anti-Inflammatory Activity

Short-chain fatty acids are known to possess anti-inflammatory properties. The structural similarity of this compound to these molecules suggests it may also modulate inflammatory responses. The mechanism could involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Proposed Experimental Protocols

The following protocols are suggested as a starting point for investigating the biological activities of this compound.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a panel of human HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a trypsin-like protease)

  • This compound

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the HDAC enzyme solution to each well.

  • Add the test compound dilutions or controls (TSA and vehicle) to the respective wells.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for 15 minutes at 37°C.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of This compound Add_Compound Add compound/controls to wells Compound_Dilution->Add_Compound Enzyme_Prep Prepare HDAC enzyme solution Add_Enzyme Add HDAC enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorogenic substrate Add_Substrate Add substrate to initiate reaction Substrate_Prep->Add_Substrate Add_Enzyme->Add_Compound Incubate1 Incubate (15 min, 37°C) Add_Compound->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (60 min, 37°C) Add_Substrate->Incubate2 Add_Developer Add developer to stop reaction and generate signal Incubate2->Add_Developer Incubate3 Incubate (15 min, 37°C) Add_Developer->Incubate3 Measure_Fluorescence Measure fluorescence Incubate3->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50

Neuroprotection Assay in a Neuronal Cell Line

This protocol outlines a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as a neurotoxin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by adding H₂O₂ or 6-OHDA to the culture medium and incubate for another 24 hours.

  • Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential outcomes of the proposed experiments. Note: These values are for illustrative purposes only and are not based on experimental results.

Table 5.1: Hypothetical IC₅₀ Values of this compound against HDAC Isoforms

HDAC IsoformHypothetical IC₅₀ (µM)
HDAC115.2
HDAC225.8
HDAC318.5
HDAC65.7
HDAC832.1

Table 5.2: Hypothetical Neuroprotective Effect of this compound on SH-SY5Y Cells

TreatmentCell Viability (%)
Control100
H₂O₂ (100 µM)45
H₂O₂ + 5-CPPA (1 µM)55
H₂O₂ + 5-CPPA (10 µM)72
H₂O₂ + 5-CPPA (50 µM)85

Conclusion and Future Directions

This compound is a structurally intriguing molecule with the potential for significant biological activity. The hypotheses presented in this guide, primarily centered on HDAC inhibition, provide a strong rationale for its further investigation. Future research should focus on validating these hypotheses through the proposed experimental protocols, exploring the structure-activity relationship of related analogs, and elucidating the precise molecular mechanisms of action. The findings from these studies could pave the way for the development of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the molecular mechanism of action of 5-Cyclopentylpentanoic acid, a carboxylic acid with notable antibacterial properties. While direct comprehensive studies on this compound are limited, this guide synthesizes available information and draws parallels from closely related structural analogs to elucidate its primary mode of action, particularly its role as a virulence inhibitor through the disruption of bacterial cell-to-cell communication.

Core Mechanism of Action: Quorum Sensing Inhibition

The primary antibacterial mechanism of this compound and its analogs is not direct bactericidal or bacteriostatic action but rather the inhibition of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. This is achieved through the disruption of a sophisticated bacterial communication system known as quorum sensing (QS).

Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression, leading to the production of virulence factors and the formation of biofilms. In many Gram-negative bacteria, this communication is mediated by small signaling molecules, most commonly N-acyl-homoserine lactones (AHLs).

Evidence from studies on structural analogs, particularly N-acyl cyclopentylamides, strongly suggests that this compound acts as a competitive inhibitor of the AHL signaling pathway. The cyclopentane (B165970) ring structure attached to a fatty acid chain is critical for this inhibitory activity. It is hypothesized that this compound mimics the natural AHL signaling molecules and binds to their cognate receptor proteins (such as LasR and RhlR in P. aeruginosa), thereby preventing the activation of these transcriptional regulators. This, in turn, downregulates the expression of a wide array of virulence genes.

Signaling Pathway Interference

In Pseudomonas aeruginosa, two major quorum-sensing systems, las and rhl, play a pivotal role in regulating virulence. The las system, regulated by the LasR protein and its autoinducer 3-oxo-C12-HSL, acts as a master regulator, controlling the rhl system among other virulence genes. The rhl system, in turn, is controlled by the RhlR protein and its autoinducer C4-HSL.

This compound, based on data from its amide analog N-Decanoyl cyclopentylamide (C10-CPA), is believed to interfere with both the las and rhl systems. By competitively binding to LasR and RhlR, it prevents the natural autoinducers from activating these receptors. This leads to a significant reduction in the production of key virulence factors.[1]

G cluster_las las System cluster_rhl rhl System cluster_inhibition Inhibition by this compound Analog LasI LasI Synthase AHL_las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_las Synthesizes LasR LasR Receptor Virulence_las Virulence Genes (e.g., lasB - elastase) LasR->Virulence_las Activates Transcription RhlI RhlI Synthase LasR->RhlI Activates Transcription AHL_las->LasR Binds & Activates AHL_rhl C4-HSL (Autoinducer) RhlI->AHL_rhl Synthesizes RhlR RhlR Receptor Virulence_rhl Virulence Genes (e.g., rhlA - rhamnolipid, pyocyanin (B1662382) production) RhlR->Virulence_rhl Activates Transcription AHL_rhl->RhlR Binds & Activates Inhibitor This compound Analog (e.g., C10-CPA) Inhibitor->LasR Competitively Inhibits Inhibitor->RhlR Competitively Inhibits

Caption: Proposed inhibition of P. aeruginosa quorum sensing pathways.

Quantitative Data on Virulence Factor Inhibition

The following table summarizes the quantitative data on the inhibition of key virulence factors in P. aeruginosa PAO1 by the structural analog N-Decanoyl cyclopentylamide (C10-CPA). The data demonstrates a significant, dose-dependent reduction in the production of these factors.[1]

Virulence FactorConcentration of C10-CPAPercent Inhibition (%)
Elastase250 µM77%
Rhamnolipid250 µM87%
Pyocyanin250 µM64%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

  • Bacterial Culture: P. aeruginosa PAO1 is grown in a suitable broth medium with and without varying concentrations of the test compound (e.g., C10-CPA) for 24 hours.

  • Supernatant Collection: The bacterial cultures are centrifuged to pellet the cells, and the supernatant is collected.

  • Substrate Preparation: Elastin-Congo red is used as the substrate.

  • Enzyme Reaction: A mixture of the culture supernatant and Elastin-Congo red buffer is incubated at 37°C for a defined period (e.g., 3 hours) with shaking.

  • Measurement: The reaction is stopped, and the mixture is centrifuged. The absorbance of the supernatant is measured at a specific wavelength (e.g., 495 nm) to quantify the amount of degraded substrate, which is proportional to the elastase activity.

  • Bacterial Culture: Similar to the elastase assay, P. aeruginosa PAO1 is cultured with and without the test compound.

  • Extraction: Pyocyanin is extracted from the culture supernatant using chloroform, followed by re-extraction into an acidic solution (e.g., 0.2 N HCl).

  • Quantification: The absorbance of the acidic solution containing the pyocyanin is measured at 520 nm. The concentration is calculated based on the absorbance.

  • Bacterial Culture: P. aeruginosa PAO1 is grown in the presence and absence of the test compound.

  • Extraction: Rhamnolipids are extracted from the culture supernatant using a solvent extraction method (e.g., with diethyl ether).

  • Quantification: The extracted rhamnolipids are quantified using a colorimetric method, such as the orcinol (B57675) method, which measures the concentration of rhamnose, a component of rhamnolipids. The absorbance is read at a specific wavelength (e.g., 421 nm).

  • Bacterial Culture: Acinetobacter baumannii or P. aeruginosa is grown in a multi-well plate in a suitable medium containing different concentrations of the test compound.

  • Incubation: The plate is incubated under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours).

  • Staining: The planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with a solution of crystal violet.

  • Elution and Quantification: The excess stain is washed off, and the crystal violet bound to the biofilm is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid). The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 595 nm), which is proportional to the biofilm mass.

G cluster_culture Step 1: Bacterial Culture cluster_incubation Step 2: Incubation cluster_staining Step 3: Staining cluster_quantification Step 4: Quantification Culture Inoculate bacteria in a multi-well plate with and without test compound Incubate Incubate plate under static conditions (e.g., 24-48h) Culture->Incubate Wash_Planktonic Remove planktonic cells and wash wells Incubate->Wash_Planktonic Stain Stain biofilm with crystal violet Wash_Planktonic->Stain Wash_Excess Wash off excess stain Stain->Wash_Excess Solubilize Solubilize bound stain Wash_Excess->Solubilize Measure Measure absorbance Solubilize->Measure

Caption: General workflow for a static biofilm formation assay.

Conclusion and Future Directions

The available evidence strongly points towards this compound acting as a quorum sensing inhibitor, thereby reducing the virulence of pathogenic bacteria like P. aeruginosa. Its structural similarity to known QS inhibitors provides a solid foundation for this mechanism of action. This anti-virulence strategy is a promising area of research for the development of new antibacterial therapies that are less likely to induce resistance compared to traditional antibiotics.

Future research should focus on:

  • Directly testing this compound in the described virulence factor and biofilm assays to confirm the effects observed with its analogs.

  • Elucidating the precise binding kinetics of this compound with the LasR and RhlR receptor proteins.

  • Investigating the efficacy of this compound in in vivo models of infection.

  • Exploring the structure-activity relationship of cyclopentyl-containing fatty acids to optimize their anti-QS activity.

References

An In-depth Technical Guide to Identifying the Biological Targets of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopentylpentanoic acid is a saturated fatty acid characterized by a terminal cyclopentyl group. While specific research on its biological targets is limited, its structural similarity to other cyclic fatty acids and its reported antimicrobial properties suggest several potential mechanisms of action and molecular targets. This guide provides a comprehensive overview of the putative biological targets of this compound, drawing inferences from the known activities of related compounds. It outlines detailed experimental protocols for target identification and characterization and presents comparative data for structurally analogous molecules to inform future research endeavors.

Introduction

This compound is a synthetic carboxylic acid. Its structure, featuring a five-carbon aliphatic chain capped by a cyclopentane (B165970) ring, distinguishes it from common straight-chain fatty acids. Preliminary data indicates that this compound exhibits antibacterial activity against pathogenic strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, and may also inhibit their virulence factors.[1] However, the precise molecular targets and mechanisms underlying these effects have not been fully elucidated. Understanding these biological interactions is crucial for evaluating the therapeutic potential of this and related compounds. This document serves as a technical guide for researchers aiming to identify and characterize the biological targets of this compound.

Potential Biological Targets and Mechanisms of Action

Based on the known biological activities of fatty acids and other cyclopentane-containing molecules, the primary targets for this compound are hypothesized to be microbial cell membranes, various enzymes, and cell surface receptors.

The most prominently suggested activity of this compound is its antimicrobial effect. The mechanisms are likely multifaceted, a common characteristic of antimicrobial fatty acids.[2][3]

  • Bacterial Cell Membrane Disruption: Fatty acids, being amphipathic, can intercalate into the phospholipid bilayer of bacterial cell membranes. This insertion can disrupt membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.[2] The cyclopentyl group of this compound may influence the extent and nature of this membrane disruption.

  • Inhibition of Cellular Processes: Disruption of the cell membrane can have secondary effects on essential cellular processes, including the inhibition of the electron transport chain, uncoupling of oxidative phosphorylation, and impairment of nutrient uptake.[2]

  • Enzyme Inhibition: Fatty acids can inhibit bacterial enzymes involved in vital metabolic pathways, such as fatty acid synthesis (FAS-II system).[4]

  • Inhibition of Virulence Factors: The compound has been suggested to inhibit the production of exotoxins, proteases, and hemolysins.[1] This could occur through the modulation of bacterial signaling pathways, such as quorum sensing, or by direct inhibition of the enzymes responsible for producing these virulence factors.

Beyond its antimicrobial effects, this compound may target various enzymes in both prokaryotic and eukaryotic cells.

  • Fatty Acyl Desaturases: Cyclopropene (B1174273) fatty acids, which are structurally related to cyclopentyl fatty acids, are known inhibitors of fatty acyl desaturases.[5] These enzymes are crucial for maintaining the fluidity of cell membranes by introducing double bonds into fatty acids.

  • Cyclooxygenases (COX): Certain fatty acids possess anti-inflammatory properties through the inhibition of COX enzymes.[6] Given that some cyclopentenone prostaglandins (B1171923) (structurally related) have potent anti-inflammatory effects, this represents a plausible area of investigation.[7]

  • Free Fatty Acid Receptors (FFARs): A family of G protein-coupled receptors (GPCRs), including FFAR1 (GPR40) and FFAR4 (GPR120), are activated by medium to long-chain fatty acids.[8] These receptors are involved in various physiological processes, including metabolic regulation and inflammation. This compound, as a C10 fatty acid derivative, may act as a ligand for these receptors.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Cyclopentenone prostaglandins are known ligands for PPARγ, a nuclear receptor that regulates gene expression involved in metabolism and inflammation.[7][9] While structurally distinct, the cyclopentane moiety suggests that this class of receptors could be explored.

  • Ion Channels: Recently, a cyclopentane carboxylic acid derivative was identified as a potent inhibitor of the NaV1.7 voltage-gated sodium channel, highlighting the potential for this chemical scaffold to interact with ion channels.[10]

Data Presentation

As there is no publicly available quantitative data for this compound, the following tables summarize the biological activities of related fatty acids and cyclopentane-containing compounds to provide a comparative context for future studies.

Table 1: Antimicrobial Activity of Selected Fatty Acids

Fatty AcidOrganism(s)ActivityPutative Mechanism of Action
Lauric Acid (C12)Propionibacterium acnes, Candida albicansBactericidal, FungicidalCell membrane disruption
Capric Acid (C10)Propionibacterium acnes, Candida albicansBactericidal, FungicidalCell membrane disruption
Oleic Acid (C18:1)Staphylococcus aureusBactericidalCell membrane disruption, Inhibition of fatty acid synthesis
Chaulmoogric AcidMycobacterium lepraeBacteriostaticNot fully elucidated, may involve cell wall disruption

Table 2: Biological Activities of Related Cyclopentane-Containing Molecules

Compound ClassExampleBiological TargetBiological Effect
Cyclopentenone Prostaglandins15d-PGJ₂PPARγ, NF-κBAnti-inflammatory, Anti-neoplastic
Cyclopentane Carboxylic AcidsCompound 31 (from study)NaV1.7 Sodium ChannelAnalgesic
Cyclopropene Fatty AcidsSterculic AcidFatty Acyl DesaturaseEnzyme Inhibition

Experimental Protocols

The following are generalized protocols that can be adapted to identify and characterize the biological targets of this compound.

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., P. aeruginosa, A. baumannii) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium only) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

This protocol assesses whether a compound disrupts the bacterial cell membrane using a fluorescent dye like propidium (B1200493) iodide (PI), which only enters cells with compromised membranes.

  • Bacterial Culture Preparation: Grow the test bacterium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells to a defined optical density.

  • Compound Treatment: Treat the bacterial suspension with various concentrations of this compound (including a vehicle control) for a defined period.

  • Staining: Add propidium iodide to the bacterial suspensions and incubate in the dark.

  • Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

  • Data Analysis: An increase in fluorescence intensity in the treated samples compared to the control indicates membrane damage.

This protocol provides a framework for testing the inhibitory activity of this compound against a specific enzyme.

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's activity. Prepare solutions of the enzyme, its substrate, and this compound at various concentrations.

  • Assay Procedure: In a microplate, add the enzyme and different concentrations of the test compound. Incubate for a predetermined time to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This protocol is designed to determine if this compound binds to a specific receptor, often by competing with a known radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.

  • Binding Reaction: In a reaction tube, combine the cell membranes, a known concentration of a radiolabeled ligand for the receptor, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound ligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: A decrease in the measured radioactivity with increasing concentrations of this compound indicates competitive binding. Calculate the Ki (inhibition constant) from the IC50 value of the competition curve.

Mandatory Visualizations

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action Studies cluster_Target_Validation Target Validation A Antimicrobial Susceptibility Testing (MIC Determination) C Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining) A->C If antimicrobial activity is confirmed B Cell Viability/Toxicity Assays D Enzyme Activity Assays (e.g., Fatty Acid Synthesis, COX) C->D E Receptor Binding Assays (e.g., FFARs, PPARγ) C->E F Genetic Knockout/Knockdown of Putative Target D->F G Cell-based Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->G E->F E->G Start This compound Start->A Start->B

Caption: Workflow for identifying biological targets of this compound.

Antimicrobial_Mechanisms cluster_Membrane Cell Membrane Interaction cluster_Intracellular Intracellular Targets FattyAcid This compound Membrane Bacterial Cell Membrane FattyAcid->Membrane Enzymes Enzyme Inhibition (e.g., FAS-II, Virulence Factors) FattyAcid->Enzymes Replication Inhibition of DNA/RNA Replication FattyAcid->Replication Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Lysis Cell Lysis Permeability->Lysis Metabolism Metabolic Disruption Enzymes->Metabolism

Caption: General mechanisms of antimicrobial action for fatty acids.

FFAR_Signaling Ligand This compound Receptor Free Fatty Acid Receptor (FFAR) Ligand->Receptor GProtein G Protein (Gq/11 or Gi/o) Receptor->GProtein Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->SecondMessenger Downstream Downstream Signaling Cascade (e.g., Ca2+ release, MAPK activation) SecondMessenger->Downstream Response Cellular Response (e.g., Gene Expression, Hormone Secretion) Downstream->Response

References

Spectroscopic Characterization of 5-Cyclopentylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Cyclopentylpentanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar aliphatic carboxylic acids and cyclopentyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~2.35Triplet2H-CH₂-COOH
~1.80 - 1.70Multiplet1H-CH- (cyclopentyl)
~1.65 - 1.50Multiplet6H-CH₂- (cyclopentyl and alkyl chain)
~1.35 - 1.25Multiplet4H-CH₂- (alkyl chain)
~1.15 - 1.05Multiplet2H-CH₂- (cyclopentyl)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~180-COOH
~43-CH- (cyclopentyl)
~37-CH₂- (alkyl chain)
~34-CH₂-COOH
~32-CH₂- (cyclopentyl)
~29-CH₂- (alkyl chain)
~25-CH₂- (cyclopentyl)
~24-CH₂- (alkyl chain)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
2950-2850StrongC-H stretch (aliphatic)
1710StrongC=O stretch (carboxylic acid dimer)
1450MediumC-H bend (CH₂)
1300-1200MediumC-O stretch
920Broad, MediumO-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

m/zProposed Fragment
170[M]⁺ (Molecular Ion)
153[M - OH]⁺
125[M - COOH]⁺
111[M - C₄H₉O]⁺
83[C₆H₁₁]⁺
69[C₅H₉]⁺ (Cyclopentyl)
60[CH₃COOH + H]⁺
45[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be needed for the quaternary carboxyl carbon).

    • Number of Scans: 128 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or the internal standard (TMS: δ = 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, place a single drop of the neat liquid onto the center of the ATR crystal (e.g., diamond or zinc selenide).[1][2]

  • Instrument Setup:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[3][4]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

    • Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Processing:

    • The software will generate a plot of relative intensity versus mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and major fragment ions.

    • Compare the fragmentation pattern with known fragmentation mechanisms for carboxylic acids.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data NMR Data Analysis (Chemical Shift, Coupling, Integration) NMR->NMR_Data Raw Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data Raw Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Raw Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Interpreted Data IR_Data->Structure_Elucidation Interpreted Data MS_Data->Structure_Elucidation Interpreted Data

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can use this predicted data and the detailed protocols as a reference for their own experimental work and data interpretation.

References

An In-depth Technical Guide to the Safety and Handling of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Cyclopentylpentanoic acid, a chemical intermediate pertinent to research and pharmaceutical development. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The table below summarizes the key characteristics of this compound.

PropertyValueSource
CAS Number 5422-27-5[1]
Molecular Formula C10H18O2[1][2]
Molecular Weight 170.25 g/mol [1]
Physical State Liquid[3]
Appearance Clear[3]
Melting Point 14-15 °C
Boiling Point 216 °C @ 760 mmHg[3]
Flash Point 93 °C / 199.4 °F[3]
Specific Gravity 1.050[3]
Vapor Pressure 25 mmHg @ 118 °C[3][4]
Vapor Density 3.9[3][4]
Water Solubility 3g/100ml[4]
Autoignition Temperature 465 °C / 869 °F[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety measures.

GHS Classification:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Danger

Hazard Statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Pictograms:

corrosion exclamation mark

Toxicological Information

While detailed toxicological studies for this compound are not extensively available in the public domain, the GHS classification is derived from existing data. The primary toxicological concerns are its corrosive and irritant effects.

EndpointResult
Acute Toxicity No acute toxicity information is available for this product.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity There are no known carcinogenic chemicals in this product.[4]
Reproductive Toxicity No data available.
STOT-Single Exposure May cause respiratory irritation. The target organ is the respiratory system.[4]
STOT-Repeated Exposure No data available.
Aspiration Hazard No data available.

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[3][4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the classifications provided are typically based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. A general overview of the likely methodologies is provided below.

  • Skin Irritation/Corrosion (OECD 404): This test typically involves the application of the test substance to the shaved skin of a rabbit. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions determine the classification.

  • Serious Eye Damage/Irritation (OECD 405): This test involves instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva at specific time points. The degree of eye irritation and the reversibility of the effects are assessed to determine the appropriate classification.

  • Acute Inhalation Toxicity (OECD 403): To assess respiratory irritation, this test would involve exposing rats to an aerosol or vapor of the substance for a defined period. Clinical signs, including respiratory distress, are monitored during and after exposure.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Handling:

  • Work under a chemical fume hood.[5]

  • Do not inhale the substance/mixture.[5]

  • Avoid generation of vapors/aerosols.[5]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3][5]

  • Use only non-sparking tools.[5]

  • Take precautionary measures against static discharge.[5]

  • Ground/bond container and receiving equipment.[5]

  • Wear appropriate personal protective equipment (PPE).[5]

  • Wash hands thoroughly after handling.[3][5]

  • Change contaminated clothing.[5]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[3][5]

  • Keep away from heat, sparks, and flame.[3]

  • Store locked up.[3]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial for preventing exposure.

Control ParameterRecommendation
Engineering Controls Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location. Use explosion-proof electrical/ventilating/lighting equipment.[6]
Eye/Face Protection Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible.[5]
Skin Protection Wear protective gloves. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Wear appropriate protective clothing to prevent skin exposure.[6]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[6] Change contaminated clothing.[5] Wash hands after working with the substance.[5]

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures:

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[5] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3] If skin irritation occurs, get medical advice/attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] Immediately call a POISON CENTER or doctor.[5]

  • Ingestion: Do NOT induce vomiting.[6] IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5][6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Carbon dioxide (CO2), foam, dry powder.[5] Water spray may be used to cool closed containers.[3]

  • Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.[5]

  • Specific Hazards: Forms explosive mixtures with air at ambient temperatures.[5] Vapors are heavier than air and may spread along floors. Containers may explode when heated.[6]

  • Protective Equipment: In the event of fire, wear a self-contained breathing apparatus.[5]

Accidental Release Measures:

  • Personal Precautions: Do not breathe vapors or aerosols.[5] Avoid substance contact.[5] Ensure adequate ventilation.[5] Keep away from heat and sources of ignition.[5] Evacuate the danger area, observe emergency procedures, and consult an expert.[5]

  • Environmental Precautions: Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Cover drains.[5] Collect, bind, and pump off spills.[5] Take up carefully with liquid-absorbent material (e.g., Chemizorb®).[5] Dispose of properly.[5] Clean up the affected area.[5]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant.[3] Do not let this chemical enter the environment.[3]

Diagrams

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Task and Potential for Exposure Eye Protection Eye Protection (Goggles/Face Shield) Assess Task->Eye Protection Splash or Aerosol Potential Skin Protection Skin Protection (Gloves/Lab Coat) Assess Task->Skin Protection Direct Contact Potential Respiratory Protection Respiratory Protection (Fume Hood/Respirator) Assess Task->Respiratory Protection Inhalation Potential Proceed Proceed with Experiment Eye Protection->Proceed Skin Protection->Proceed Respiratory Protection->Proceed

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Immediate Area Spill Occurs->Evacuate Area Assess Spill Assess Spill Size and Hazard Evacuate Area->Assess Spill Small Spill Small Spill? Assess Spill->Small Spill Large Spill Large Spill Small Spill->Large Spill No Contain Spill Contain Spill with Absorbent Material Small Spill->Contain Spill Yes Notify Supervisor Notify Supervisor/Safety Officer Large Spill->Notify Supervisor Neutralize Neutralize if Safe Contain Spill->Neutralize Collect Waste Collect Waste in a Sealed Container Neutralize->Collect Waste Decontaminate Decontaminate Area Collect Waste->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Dispose->Notify Supervisor

Caption: Spill Response Workflow for this compound.

References

Commercial Sourcing and Technical Guide for 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Cyclopentylpentanoic acid, a valuable building block in pharmaceutical and chemical research. The document details commercial suppliers, outlines a representative synthetic protocol, and describes essential quality control measures. All quantitative data is presented in clear, tabular format, and a comprehensive quality control workflow is visualized.

Commercial Availability

This compound (CAS No. 5422-27-5) is available from several commercial suppliers specializing in fine chemicals and research compounds. The following table summarizes key purchasing information from prominent vendors. Pricing is subject to change and may vary based on institutional agreements and bulk purchasing.

SupplierProduct NumberCAS NumberAvailable QuantitiesPrice (USD)
Sigma-Aldrich ENAH038577395422-27-550 mg - 10 g$384.80 (50 mg) - $7,107.10 (10 g)
Biosynth FAA422275422-27-550 mg, 0.5 g$755.00 (50 mg), $2,395.40 (0.5 g)

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

  • Step 1: Malonic Ester Synthesis. Diethyl malonate is reacted with a suitable cyclopentylalkyl halide (e.g., 1-bromo-2-cyclopentylethane) in the presence of a base like sodium ethoxide to form the corresponding substituted malonic ester.

  • Step 2: Hydrolysis and Decarboxylation. The resulting diethyl 2-(2-cyclopentylethyl)malonate is then hydrolyzed using a strong base (e.g., potassium hydroxide), followed by acidification and heating to induce decarboxylation, yielding this compound.

Detailed Methodology:

Step 1: Synthesis of Diethyl 2-(2-cyclopentylethyl)malonate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add 1-bromo-2-cyclopentylethane dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.

  • Cool the mixture to room temperature, and quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain the crude diethyl 2-(2-cyclopentylethyl)malonate.

Step 2: Synthesis of this compound

  • Dissolve the crude diethyl 2-(2-cyclopentylethyl)malonate in an ethanolic solution of potassium hydroxide.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and acidify with concentrated hydrochloric acid until the solution is strongly acidic.

  • Heat the acidic solution to induce decarboxylation, which can be monitored by the evolution of carbon dioxide.

  • After the decarboxylation is complete, cool the mixture and extract the this compound with a suitable organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Quality Control for Specialty Chemicals

For researchers in drug development, the purity and consistency of starting materials are paramount. Reputable suppliers of specialty chemicals employ a rigorous quality control (QC) workflow to ensure their products meet stringent specifications.[1][2][3]

The following diagram illustrates a typical quality control workflow for a specialty chemical like this compound.

QC_Workflow cluster_0 1. Raw Material Reception & Quarantine cluster_1 2. In-Process Control (IPC) cluster_2 3. Final Product Analysis cluster_3 4. Quality Assurance & Release RM_Reception Receiving of Starting Materials RM_Quarantine Quarantine & Sampling RM_Reception->RM_Quarantine Log Entry RM_Inspection Visual Inspection & Documentation Review (CoA, MSDS) RM_Quarantine->RM_Inspection Sample to QC Lab Synthesis Chemical Synthesis RM_Inspection->Synthesis Approved Raw Materials IPC_Sampling Reaction Monitoring (TLC, GC) Synthesis->IPC_Sampling Time-point Sampling IPC_Analysis Analysis of Intermediates IPC_Sampling->IPC_Analysis IPC_Analysis->Synthesis Adjust Process Parameters Crude_Product Crude Product Isolation Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product_Sampling Final Product Sampling Purification->Final_Product_Sampling QC_Testing Comprehensive QC Testing Final_Product_Sampling->QC_Testing Data_Review Data Review & Specification Check QC_Testing->Data_Review Test Results CoA_Generation Certificate of Analysis (CoA) Generation Data_Review->CoA_Generation Approval Product_Release Product Release for Packaging CoA_Generation->Product_Release

Caption: Quality Control Workflow for Specialty Chemical Manufacturing.

Analytical Methods for Quality Control

A comprehensive analysis of this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the cyclopentyl ring, the aliphatic chain, and the carboxylic acid proton.

    • ¹³C NMR: Shows the number of unique carbon atoms, which is useful for verifying the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating volatile compounds and determining their molecular weight. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (170.25 g/mol ), along with characteristic fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any non-volatile impurities. A high-purity sample will show a single major peak.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit a broad O-H stretch characteristic of a carboxylic acid and a sharp C=O stretch from the carbonyl group.

Applications in Drug Development

Carboxylic acids are fundamental building blocks in the synthesis of pharmaceuticals. This compound, with its lipophilic cyclopentyl group, can be used to introduce this moiety into larger molecules to modulate properties such as solubility, bioavailability, and receptor binding. Its potential applications include serving as a fragment in the design of enzyme inhibitors, as a linker in prodrugs, or as a starting material for the synthesis of more complex alicyclic compounds.

The following diagram illustrates a conceptual pathway for the application of this compound in a drug discovery context.

Drug_Discovery_Pathway cluster_0 Starting Material cluster_1 Chemical Modification cluster_2 Lead Compound Synthesis cluster_3 Optimization & Development Start_Mat This compound Activation Carboxylic Acid Activation (e.g., to acyl chloride) Start_Mat->Activation Coupling Amide or Ester Coupling Activation->Coupling Lead_Gen Generation of Lead Compound Library Coupling->Lead_Gen Screening High-Throughput Screening Lead_Gen->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Active Hits Preclinical Preclinical Development SAR->Preclinical Optimized Lead

Caption: Conceptual Drug Discovery Workflow Utilizing this compound.

References

Methodological & Application

Synthesis of 5-Cyclopentylpentanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 5-cyclopentylpentanoic acid, a valuable carboxylic acid intermediate in the development of various pharmaceutical compounds. The described methodology follows a robust three-step malonic ester synthesis route, ensuring a reliable and scalable process suitable for research and drug development laboratories.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step process commencing with the formation of a Grignard reagent from cyclopentyl bromide. This is followed by a coupling reaction to form γ-chloropropylcyclopentane, which then undergoes a malonic ester synthesis. The final step involves the hydrolysis and decarboxylation of the substituted malonic ester to yield the target compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on experimental conditions and scale.

StepReactionStarting MaterialsProductReported Yield (%)
1Grignard CouplingCyclopentylmagnesium bromide, γ-chloropropyl p-toluenesulfonateγ-chloropropylcyclopentane~19%[1]
2Malonic Ester Condensationγ-chloropropylcyclopentane, Diethyl malonateDiethyl 2-(3-cyclopentylpropyl)malonateNot specified; typically high for this reaction type.
3Hydrolysis & DecarboxylationDiethyl 2-(3-cyclopentylpropyl)malonateThis compoundNot specified; typically high for this reaction type.

Experimental Protocols

Step 1: Synthesis of γ-chloropropylcyclopentane

This procedure details the coupling of a cyclopentyl Grignard reagent with γ-chloropropyl p-toluenesulfonate.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Anhydrous diethyl ether

  • Cyclopentyl bromide

  • γ-chloropropyl p-toluenesulfonate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.

  • Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

  • Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of γ-chloropropyl p-toluenesulfonate in anhydrous diethyl ether and add it dropwise to the freshly prepared cyclopentylmagnesium bromide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to obtain γ-chloropropylcyclopentane. A yield of approximately 19% has been reported for this step[1].

Step 2: Synthesis of Diethyl 2-(3-cyclopentylpropyl)malonate

This step involves the alkylation of diethyl malonate with the previously synthesized γ-chloropropylcyclopentane.

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Diethyl malonate

  • γ-chloropropylcyclopentane

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add γ-chloropropylcyclopentane dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude diethyl 2-(3-cyclopentylpropyl)malonate. This product can be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the diester followed by decarboxylation to yield the final product.

Materials:

  • Diethyl 2-(3-cyclopentylpropyl)malonate (crude from Step 2)

  • Potassium hydroxide (B78521)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the crude diethyl 2-(3-cyclopentylpropyl)malonate in ethanol.

  • Add a solution of potassium hydroxide in water.

  • Heat the mixture to reflux and maintain for 4-6 hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to a pH of 1-2 by the slow addition of concentrated hydrochloric acid, while cooling in an ice bath.

  • Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude this compound by distillation under reduced pressure or by recrystallization.

Visualized Workflow and Pathways

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of γ-chloropropylcyclopentane cluster_1 Step 2: Malonic Ester Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation CpBr Cyclopentyl Bromide Grignard Cyclopentylmagnesium bromide CpBr->Grignard Anhydrous Ether Mg Magnesium Mg->Grignard Product1 γ-chloropropylcyclopentane Grignard->Product1 TsClPrCl γ-chloropropyl p-toluenesulfonate TsClPrCl->Product1 Product1_ref γ-chloropropylcyclopentane Intermediate Diethyl 2-(3-cyclopentylpropyl)malonate Product1_ref->Intermediate MalonicEster Diethyl Malonate MalonicEster->Intermediate Anhydrous Ethanol NaOEt Sodium Ethoxide NaOEt->Intermediate Intermediate_ref Diethyl 2-(3-cyclopentylpropyl)malonate FinalProduct This compound Intermediate_ref->FinalProduct 1. Hydrolysis KOH KOH, H₂O KOH->FinalProduct HCl Conc. HCl, Heat HCl->FinalProduct 2. Decarboxylation

Figure 1. Overall synthetic workflow for this compound.

References

Application Notes and Protocols for 5-Cyclopentylpentanoic Acid in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a carboxylic acid derivative with emerging interest in the field of antimicrobial research. Preliminary evidence suggests its potential as an inhibitor of virulence factors in clinically significant Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. These opportunistic pathogens are notorious for their ability to form biofilms and develop multidrug resistance, posing a significant threat in healthcare settings. This document provides detailed application notes and experimental protocols for investigating the antimicrobial and anti-virulence properties of this compound, guiding researchers in its evaluation as a potential novel therapeutic agent.

Potential Applications

  • Inhibition of Quorum Sensing: this compound may interfere with bacterial cell-to-cell communication (quorum sensing), a key regulatory mechanism for virulence factor production and biofilm formation.

  • Anti-biofilm Agent: By potentially disrupting quorum sensing, this compound could inhibit the formation of biofilms or disrupt existing ones, rendering bacteria more susceptible to conventional antibiotics.

  • Virulence Factor Attenuation: Research indicates that this compound may reduce the production of key virulence factors such as pyocyanin (B1662382), elastase, and rhamnolipids in P. aeruginosa, thereby diminishing its pathogenic capabilities.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (P. aeruginosa, A. baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum in CAMHB and adjust the optical density at 600 nm (OD₆₀₀) to approximately 0.08-0.1, corresponding to ~1-5 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Bacterial strains

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or Glacial Acetic Acid (33%)

  • Microplate reader (570 nm)

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add the bacterial inoculum (~1 x 10⁶ CFU/mL) to each well.

  • Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain and allow them to air dry.

  • Solubilize the bound crystal violet with 95% ethanol or 33% glacial acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition compared to the positive control.

Virulence Factor Inhibition Assays

Materials:

  • Overnight culture of P. aeruginosa

  • King's A medium

  • This compound

  • Chloroform (B151607)

  • HCl (0.2 M)

  • Spectrophotometer (520 nm)

Procedure:

  • Grow P. aeruginosa in King's A medium in the presence of sub-inhibitory concentrations of this compound for 24-48 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform phase into 0.2 M HCl.

  • Measure the absorbance of the pink to red HCl solution at 520 nm.

  • Calculate the concentration of pyocyanin and determine the percentage of inhibition.

Materials:

  • Overnight culture of P. aeruginosa

  • Tryptone Soya Broth (TSB)

  • This compound

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (0.1 M, pH 7.2)

  • Spectrophotometer (495 nm)

Procedure:

  • Grow P. aeruginosa in TSB with sub-inhibitory concentrations of this compound.

  • Centrifuge the cultures and collect the supernatant.

  • Add the supernatant to a solution of ECR in Tris-HCl buffer.

  • Incubate the mixture at 37°C for several hours.

  • Stop the reaction by adding a precipitating agent (e.g., sodium phosphate (B84403) buffer).

  • Centrifuge to pellet the unhydrolyzed ECR.

  • Measure the absorbance of the supernatant at 495 nm, which corresponds to the released Congo Red.

  • Calculate the percentage of elastase inhibition.

Materials:

  • Overnight culture of P. aeruginosa

  • Nutrient Broth supplemented with glycerol

  • This compound

  • Orcinol (B57675) solution

  • Sulfuric acid

  • Spectrophotometer (421 nm)

Procedure:

  • Grow P. aeruginosa in the specified medium with sub-inhibitory concentrations of this compound.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • Extract rhamnolipids from the supernatant using an appropriate solvent (e.g., diethyl ether).

  • Evaporate the solvent and resuspend the rhamnolipid extract in water.

  • Add orcinol solution and sulfuric acid to the rhamnolipid solution.

  • Heat the mixture to allow color development.

  • Measure the absorbance at 421 nm.

  • Quantify the rhamnolipid concentration using a standard curve and calculate the percentage of inhibition.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound against mammalian cell lines to evaluate its potential for therapeutic use.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Antimicrobial and Anti-Biofilm Activity of this compound

Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%) at [Concentration]
P. aeruginosa PAO1
A. baumannii ATCC 19606

Table 2: Inhibition of Virulence Factors by this compound in P. aeruginosa PAO1

Virulence FactorInhibition (%) at [Concentration]
Pyocyanin
Elastase
Rhamnolipids

Table 3: Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
HeLa
HEK293

Visualizations

Experimental Workflow for Anti-Virulence Screening

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_virulence Virulence Factor Assays cluster_toxicity Toxicity Assessment prep_compound Prepare 5-Cyclopentylpentanoic acid stock solution mic_assay MIC Assay prep_compound->mic_assay biofilm_assay Anti-Biofilm Assay prep_compound->biofilm_assay cytotoxicity_assay Cytotoxicity Assay prep_compound->cytotoxicity_assay prep_bacteria Prepare bacterial inoculum prep_bacteria->mic_assay prep_bacteria->biofilm_assay pyocyanin_assay Pyocyanin Assay mic_assay->pyocyanin_assay Use sub-MIC elastase_assay Elastase Assay mic_assay->elastase_assay Use sub-MIC rhamnolipid_assay Rhamnolipid Assay mic_assay->rhamnolipid_assay Use sub-MIC quorum_sensing_inhibition cluster_bacteria Bacterial Cell signal_synthesis Signal Molecule Synthesis signal_molecule Autoinducer signal_synthesis->signal_molecule produces receptor Receptor Protein virulence_genes Virulence Gene Expression receptor->virulence_genes activates virulence_factors Virulence Factors (e.g., Pyocyanin, Elastase) virulence_genes->virulence_factors leads to biofilm Biofilm Formation virulence_genes->biofilm promotes compound 5-Cyclopentylpentanoic acid compound->receptor inhibits signal_molecule->receptor binds to

Application Notes and Protocols for 5-Cyclopentylpentanoic Acid in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a carboxylic acid featuring a five-carbon chain with a terminal cyclopentyl group. While research into the specific antibacterial properties of this compound is emerging, related cyclic fatty acids have demonstrated notable antimicrobial activities. Commercial suppliers have indicated its potential efficacy against clinically relevant pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, alongside the ability to inhibit virulence factors. However, a comprehensive body of peer-reviewed literature with quantitative data remains to be established.

This document provides a framework for initiating research into the antibacterial potential of this compound. It includes detailed protocols for standardized antibacterial assays and conceptual diagrams to guide the investigation of its mechanism of action, based on current knowledge of fatty acid antimicrobial activities.

Potential Antibacterial Activity and Mechanism of Action

While specific data for this compound is limited, the broader class of fatty acids is known to exert antibacterial effects through various mechanisms. These compounds can disrupt bacterial cell membranes, interfere with energy production, and inhibit enzymatic activity. Some fatty acids have also been shown to interfere with DNA replication.

Furthermore, certain fatty acids can act as signaling molecules that regulate the production of virulence factors in bacteria. This includes the inhibition of biofilm formation and the suppression of toxins such as hemolysins, which are critical for bacterial pathogenesis. The investigation into whether this compound shares these properties is a promising area of research.

Quantitative Data on Antibacterial Activity

As of this writing, there is a lack of peer-reviewed, quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the antibacterial activity of this compound. The following table is provided as a template for researchers to systematically record their findings. For context, related ω-cyclopentane fatty acids have shown activity against Gram-positive bacteria like Bacillus subtilis[1], and other cyclopropane (B1198618) fatty acids have demonstrated broad-spectrum activity[2].

Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainATCC NumberMIC (µg/mL)MIC (µM)Notes
Staphylococcus aureusPositive25923Reference strain for Gram-positives
Bacillus subtilisPositive6633Spore-forming bacterium
Escherichia coliNegative25922Reference strain for Gram-negatives
Pseudomonas aeruginosaNegative27853Opportunistic pathogen
Acinetobacter baumanniiNegative19606Often multi-drug resistant
Methicillin-resistantPositiveBAA-1683Antibiotic-resistant strain
S. aureus (MRSA)

Experimental Protocols

The following are detailed protocols for determining the antibacterial efficacy of this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection : Due to the hydrophobic nature of fatty acids, a suitable solvent is required. Ethanol or dimethyl sulfoxide (B87167) (DMSO) are commonly used. For antibacterial assays, the final concentration of the solvent in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Stock Solution Preparation : a. Accurately weigh a desired amount of this compound. b. Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). c. Vortex thoroughly to ensure complete dissolution. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. e. Store the stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Inoculum Preparation : a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a sterile tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB). c. Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Preparation : a. In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12 of a designated row. b. Add 100 µL of the this compound stock solution (at a concentration that is twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. d. Well 11 will serve as the growth control (containing broth and inoculum but no test compound). e. Well 12 will serve as the sterility control (containing broth only).

  • Inoculation and Incubation : a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. b. Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing : Following the MIC determination, select the wells that show no visible growth (the MIC well and wells with higher concentrations).

  • Plating : Aspirate 10 µL from each of these clear wells and spot-plate onto a suitable agar medium (e.g., Tryptic Soy Agar - TSA).

  • Incubation : Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination : The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically observed as no colony growth or only 1-2 colonies on the agar).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay stock Prepare 5-Cyclopentylpentanoic Acid Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Plate inoculum->add_inoculum serial_dilution->add_inoculum incubate_mic Incubate 18-24h at 37°C add_inoculum->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate from Clear Wells onto Agar read_mic->plate_mbc Proceed if MIC is determined incubate_mbc Incubate 18-24h at 37°C plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Workflow for Determining MIC and MBC.

Potential Mechanisms of Antibacterial Action

G cluster_cell Bacterial Cell cluster_processes Inhibited Processes compound This compound membrane Cell Membrane compound->membrane Disruption of Integrity cytoplasm Cytoplasm compound->cytoplasm Inhibition of Cellular Processes energy Energy Production (Electron Transport Chain) compound->energy enzyme Enzymatic Activity compound->enzyme dna DNA Replication compound->dna virulence Virulence Factor Production (e.g., Biofilm, Toxins) compound->virulence membrane->cytoplasm Leakage of Intracellular Components cell_death Bacterial Cell Death membrane->cell_death Cell Lysis energy->cell_death enzyme->cell_death dna->cell_death

References

Application Notes and Protocols for Investigating 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a carboxylic acid with documented antibacterial and anti-virulence properties, particularly against pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. Evidence suggests that its mechanism of action involves the inhibition of virulence factors, including the production of exotoxins, proterases, and hemolysin. Furthermore, it is believed to interfere with bacterial sensing mechanisms, indicating a potential role as a quorum sensing inhibitor.

These application notes provide detailed protocols for researchers to investigate the antimicrobial and anti-virulence efficacy of this compound. The included methodologies are based on established techniques for assessing antibacterial activity, inhibition of key virulence factors, and disruption of biofilm formation.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 5422-27-5[1]
Molecular Formula C10H18O2[2]
Molecular Weight 170.25 g/mol [3]
Melting Point 14-15 °C[1]
Physical Form Liquid[1]
Purity Typically ≥95%[1]
Storage Temperature 4°C[1]
Signal Word Danger[1]
Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1]

Note: Always consult the Safety Data Sheet (SDS) for complete safety and handling information.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against Pseudomonas aeruginosa using the broth microdilution method.[4][5]

Materials:

  • This compound

  • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture P. aeruginosa overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted inoculum 1:100 in CAMHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[6]

Data Presentation:

Concentration of this compound (µg/mL)Bacterial Growth (OD600)
1024
512
256
128
64
32
16
8
4
2
1
0 (Positive Control)
Broth Only (Negative Control)
Protocol 2: Anti-Biofilm Assay

This protocol describes a method to assess the ability of this compound to inhibit biofilm formation by P. aeruginosa.[3][7]

Materials:

  • This compound

  • Pseudomonas aeruginosa

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 1.

  • Assay Setup:

    • Add different concentrations of this compound to the wells of the microtiter plate.

    • Add the bacterial inoculum to each well.

    • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining and Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash the wells again with PBS to remove excess stain and air-dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at 595 nm using a plate reader.

Data Presentation:

Concentration of this compound (µg/mL)Biofilm Formation (OD595)% Inhibition
(Test Concentrations)
0 (Positive Control)0
Protocol 3: Quorum Sensing Inhibition (QSI) - Pyocyanin (B1662382) Inhibition Assay

This protocol details the assessment of this compound's ability to inhibit the production of pyocyanin, a virulence factor regulated by quorum sensing in P. aeruginosa.[8][9]

Materials:

Procedure:

  • Culture Preparation:

    • Inoculate P. aeruginosa into LB broth containing sub-MIC concentrations of this compound.

    • Include a positive control (bacteria in broth without the compound).

  • Incubation: Incubate the cultures at 37°C with shaking for 24 hours.

  • Pyocyanin Extraction:

    • Centrifuge the cultures to pellet the bacteria.

    • Extract pyocyanin from the supernatant with chloroform.

    • Re-extract the pyocyanin from the chloroform layer into 0.2 M HCl.

  • Quantification: Measure the absorbance of the pink (acidified) pyocyanin solution at 520 nm.

Data Presentation:

Concentration of this compound (µg/mL)Pyocyanin Production (OD520)% Inhibition
(Sub-MIC Concentrations)
0 (Positive Control)0

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G Experimental Workflow for MIC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G Proposed Inhibition of Quorum Sensing in P. aeruginosa cluster_bacteria Pseudomonas aeruginosa QS_system Quorum Sensing System (e.g., las, rhl) virulence_factors Virulence Factor Production (Pyocyanin, Protease, Biofilm) QS_system->virulence_factors regulates compound This compound compound->inhibition inhibition->QS_system

Caption: Proposed mechanism of this compound on quorum sensing.

G Anti-Biofilm Assay Workflow setup Co-incubate Bacteria with This compound (24-48h) wash_planktonic Wash to Remove Non-adherent Cells setup->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_excess Wash Excess Stain stain->wash_excess solubilize Solubilize Bound Stain wash_excess->solubilize read_absorbance Measure Absorbance (OD595) solubilize->read_absorbance

Caption: Workflow for the anti-biofilm formation assay.

References

Application Notes and Protocols: 5-Cyclopentylpentanoic Acid as a Chemical Probe for Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a synthetic carboxylic acid derivative that has emerged as a valuable chemical probe for investigating bacterial communication systems, specifically quorum sensing (QS). In pathogenic bacteria such as Pseudomonas aeruginosa, quorum sensing is a cell-density-dependent signaling mechanism that coordinates the expression of virulence factors and biofilm formation. The ability of this compound to interfere with these signaling pathways makes it a critical tool for studying bacterial pathogenesis and for the development of novel anti-virulence therapies.

These application notes provide an overview of the utility of this compound as a chemical probe, along with detailed protocols for its use in studying the inhibition of key virulence factors and biofilm formation in Pseudomonas aeruginosa.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂PubChem
Molecular Weight 170.25 g/mol PubChem
Appearance Colorless to pale yellow liquid-
Melting Point 14-15 °CSigma-Aldrich
Solubility Soluble in organic solvents such as DMSO and ethanol. Limited solubility in water.-
CAS Number 5422-27-5PubChem

Biological Activity and Mechanism of Action

This compound functions as an antagonist of the Pseudomonas aeruginosa quorum sensing systems, primarily the las and rhl systems. These systems are regulated by the transcriptional activators LasR and RhlR, respectively, which are activated by their cognate N-acylhomoserine lactone (AHL) autoinducers. This compound is believed to competitively inhibit the binding of the natural autoinducers to the LasR and RhlR receptors, thereby downregulating the expression of a suite of virulence genes.

The key virulence factors regulated by the las and rhl quorum sensing systems in P. aeruginosa include:

  • Elastase (LasB): A zinc metalloprotease that degrades elastin (B1584352) and other host tissue components, contributing to tissue damage and invasion.

  • Pyocyanin: A blue-green phenazine (B1670421) pigment that generates reactive oxygen species, leading to oxidative stress and cytotoxicity in host cells.

  • Rhamnolipids: Glycolipid biosurfactants involved in motility, biofilm formation, and host cell lysis.

  • Biofilm Formation: The formation of structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.

By inhibiting these quorum sensing pathways, this compound can be used to study the role of these virulence factors in bacterial pathogenesis and to evaluate the potential of anti-quorum sensing strategies for the treatment of P. aeruginosa infections.

Signaling Pathway Diagram

G cluster_0 P. aeruginosa Cell LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las Synthesizes LasR LasR AHL_las->LasR Binds to LasR_AHL LasR-AHL Complex LasR->LasR_AHL Forms las_genes las Regulon (e.g., lasB - Elastase) LasR_AHL->las_genes Activates RhlI RhlI LasR_AHL->RhlI Activates CPPA 5-Cyclopentyl- pentanoic acid CPPA->LasR Inhibits binding RhlR RhlR CPPA->RhlR Inhibits binding AHL_rhl C4-HSL RhlI->AHL_rhl Synthesizes AHL_rhl->RhlR Binds to RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL Forms rhl_genes rhl Regulon (e.g., rhlAB - Rhamnolipid, phz - Pyocyanin) RhlR_AHL->rhl_genes Activates G cluster_assays Virulence & Biofilm Assays start Start: P. aeruginosa overnight culture dilute Dilute culture 1:100 in fresh LB broth start->dilute treat Treat with this compound (various concentrations) dilute->treat incubate Incubate at 37°C with shaking (or static for biofilm) treat->incubate elastase_supernatant Collect supernatant incubate->elastase_supernatant pyocyanin_extract Extract with Chloroform and HCl incubate->pyocyanin_extract biofilm_wash Wash wells to remove planktonic cells incubate->biofilm_wash elastase_assay Elastin-Congo Red Assay elastase_supernatant->elastase_assay elastase_read Read Absorbance at 495 nm elastase_assay->elastase_read pyocyanin_read Read Absorbance at 520 nm pyocyanin_extract->pyocyanin_read biofilm_stain Stain with Crystal Violet biofilm_wash->biofilm_stain biofilm_solubilize Solubilize with Acetic Acid biofilm_stain->biofilm_solubilize biofilm_read Read Absorbance at 595 nm biofilm_solubilize->biofilm_read

Application Notes and Protocols for the Purification of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-Cyclopentylpentanoic acid. The selection of the most appropriate purification technique will depend on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The methods described herein—vacuum distillation, acid-base extraction, and chromatography—are standard and effective techniques for the purification of carboxylic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below to guide the selection and optimization of purification methods.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [2]
Boiling Point 281.3 °C at 760 mmHg[2]
Melting Point 14-15 °C[3]
Physical Form Liquid at room temperature[3]
Predicted pKa ~4.8 - 5.0General value for similar carboxylic acids

Purification Techniques

Vacuum Distillation

Application Note: Vacuum distillation is a highly effective method for purifying liquid compounds with high boiling points, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition. Given that this compound has a high boiling point at atmospheric pressure, vacuum distillation is a recommended technique for its purification, particularly for removing non-volatile impurities.

Experimental Protocol:

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Heating mantle with magnetic stirring

  • Boiling chips or magnetic stir bar

  • Vacuum grease

Procedure:

  • Apparatus Setup: Assemble the short-path vacuum distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Assembly: Lightly grease all ground-glass joints to ensure a good seal. Connect the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Vacuum Application: Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump from corrosive vapors.

  • Distillation: Begin stirring and slowly apply the vacuum. Once the desired pressure is reached, begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection: Collect the distillate in the receiving flask. The boiling point will be significantly lower than 281.3 °C under vacuum. The exact boiling point will depend on the pressure achieved.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Expected Purity: >98% (depending on the nature of the impurities)

Workflow Diagram:

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_post Post-Distillation A Crude this compound B Assemble Distillation Apparatus A->B C Apply Vacuum B->C D Heat Gently C->D E Collect Distillate D->E F Cool Apparatus E->F G Release Vacuum F->G H Purified this compound G->H

Vacuum Distillation Workflow
Acid-Base Extraction

Application Note: Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones. As this compound is a carboxylic acid, it can be converted to its water-soluble carboxylate salt by treatment with an aqueous base. This allows for its separation from non-acidic impurities. Subsequent acidification of the aqueous layer regenerates the purified carboxylic acid.

Experimental Protocol:

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which will cause the this compound to separate as an oil or solid.

  • Back-Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., diethyl ether) two to three times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.

Expected Purity: 95-98%

Workflow Diagram:

Acid_Base_Extraction_Workflow A Crude Product in Organic Solvent B Extract with aq. NaHCO3 A->B C Aqueous Layer (Sodium Salt) B->C Acidic component D Organic Layer (Impurities) B->D Neutral/Basic impurities E Acidify with HCl C->E F Extract with Organic Solvent E->F G Dry and Evaporate F->G H Purified Product G->H

Acid-Base Extraction Workflow
Column Chromatography

Application Note: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For carboxylic acids, silica (B1680970) gel is a common stationary phase. The polarity of the mobile phase is critical for achieving good separation. A small amount of an acidic modifier (e.g., acetic acid or formic acid) is often added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.

Experimental Protocol:

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate (B1210297), acetic acid)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase system using TLC analysis. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point for carboxylic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%).

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Purity: >99%

Workflow Diagram:

Column_Chromatography_Workflow A Select Mobile Phase (TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Column Chromatography Workflow

Data Summary

The following table summarizes the expected outcomes for the different purification techniques described.

Purification TechniqueExpected Purity (%)Typical Yield (%)ThroughputRelative CostKey AdvantagesKey Disadvantages
Vacuum Distillation >9870-90MediumMediumExcellent for removing non-volatile impurities.Requires a thermally stable compound.
Acid-Base Extraction 95-9880-95HighLowSimple, scalable, and effective for removing neutral and basic impurities.Less effective for acidic impurities with similar pKa values.
Column Chromatography >9950-80LowHighCan achieve very high purity; versatile for various impurities.Time-consuming, requires larger solvent volumes, and can have lower yields.

Concluding Remarks

The choice of purification method for this compound should be guided by the specific requirements of the research or application. For initial purification from a reaction mixture containing neutral or basic byproducts, acid-base extraction is a rapid and efficient first step. For achieving high purity, particularly for analytical standards or in drug development, vacuum distillation or column chromatography are recommended. A combination of these techniques, such as an initial acid-base extraction followed by vacuum distillation or chromatography, can also be employed to achieve the desired level of purity.

References

Application Notes and Protocols for the Quantification of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a saturated fatty acid characterized by a cyclopentyl group at the omega end of a pentanoic acid chain. Accurate quantification of this compound in various matrices is essential for research and development in pharmaceuticals and related fields. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are adaptable for various biological and non-biological matrices.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile method suitable for the analysis of non-volatile and thermally labile compounds. While less sensitive than MS-based methods, it is a cost-effective option for relatively clean samples or higher concentration ranges.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, particularly in complex biological matrices.[1] This technique offers excellent specificity through Multiple Reaction Monitoring (MRM), minimizing interference from the sample matrix.[2]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics

Validation ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Characteristics

Validation ParameterTypical Performance
Linearity (r²)> 0.999[3]
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Characteristics

Validation ParameterTypical Performance
Linearity (r²)> 0.998[4]
Limit of Detection (LOD)< 60 nM[4]
Limit of Quantification (LOQ)0.5 - 10 ng/mL
Accuracy (% Recovery)>95%[4]
Precision (%RSD)< 10%[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the derivatization of this compound to its methyl ester (5-cyclopentylpentanoate) prior to GC-MS analysis.[5]

a. Sample Preparation and Derivatization (Methylation)

  • Lipid Extraction (for biological matrices): For complex matrices like tissue or plasma, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

  • Derivatization:

    • To the dried extract or a known amount of the sample, add 1 mL of 2% sulfuric acid in methanol (B129727).

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a fatty acid not present in the sample).

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool the vial to room temperature.

    • Add 1 mL of n-hexane and 0.5 mL of water, and vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane (B92381) layer to a clean GC vial.

    • Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water.[6]

b. GC-MS Instrumental Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

c. Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Lipid Extraction (if necessary) Sample->Extraction Derivatization Derivatization (Methylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the direct analysis of this compound without derivatization.

a. Sample Preparation

  • For liquid samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.

  • For solid samples: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or acetonitrile), dilute with the mobile phase, and filter.

  • For biological fluids: Perform a protein precipitation step. To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard. Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.[3]

b. HPLC-UV Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous phase and an organic solvent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Example Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 210 nm.

c. Method Validation

Validate the method for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.[3]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Precipitation Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

HPLC-UV Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices.

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of the biological sample (e.g., plasma, serum), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

  • Transfer to an autosampler vial for analysis.

b. LC-MS/MS Instrumental Parameters

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient should be optimized for the best separation. A starting point could be 10% B, increasing to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of standard solutions.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity.

c. Method Validation

The bioanalytical method should be validated according to FDA or EMA guidelines, assessing parameters like selectivity, matrix effect, linearity, accuracy, precision, and stability.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS Experimental Workflow

References

Application Notes and Protocols: Solubility of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various solvents is a critical preliminary step in the development of formulations, reaction conditions, and analytical methods. Due to the limited availability of public data on the solubility of this compound, this document provides a comprehensive guide for its experimental determination.

These protocols outline the procedures for both qualitative and quantitative assessment of the solubility of this compound in common laboratory solvents.

Data Presentation

The following table should be used to record experimentally determined solubility data for this compound at a specified temperature.

Table 1: Solubility of this compound

SolventTemperature (°C)Qualitative Solubility (Miscible/Partially Miscible/Immiscible)Quantitative Solubility (mg/mL)Molar Solubility (mol/L)
Water
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Acetone
(Add other solvents as needed)

Experimental Protocols

Protocol 1: Qualitative Solubility Determination (Visual Miscibility Test)

This method provides a rapid assessment of whether this compound is miscible, partially miscible, or immiscible in a given solvent.[1]

Materials:

  • This compound

  • Solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone)

  • Small test tubes with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add 0.1 mL of this compound to the same test tube.

  • Stopper the test tube and vortex or invert it gently for 30 seconds to ensure thorough mixing.

  • Allow the mixture to stand at room temperature for at least 5 minutes.

  • Observe the mixture for the number of phases and clarity.

Interpretation of Results:

  • Miscible: A single, clear, and homogeneous phase is observed.

  • Partially Miscible: The mixture appears cloudy or forms an emulsion. It may separate into two phases upon standing.

  • Immiscible: Two distinct layers are formed.

Protocol 2: Quantitative Solubility Determination (Saturated Solution Method)

This protocol describes how to determine the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature.

Part A: Preparation of a Saturated Solution

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved compound is essential to ensure saturation.[2][3]

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium. A magnetic stirrer or a shaker bath is recommended for this purpose.[1]

  • After the equilibration period, cease agitation and allow the undissolved portion of the compound to settle.

  • Carefully collect the supernatant (the clear, saturated solution) without disturbing the sediment. Filtration using a syringe filter (e.g., 0.45 µm) can also be used to separate the saturated solution from the excess solid.[2]

Part B: Concentration Determination

The concentration of this compound in the saturated solution can be determined using various analytical techniques. The choice of method will depend on the available instrumentation and the properties of the compound and solvent.

Method 1: Gravimetric Analysis

  • Accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.[2]

  • Gently heat the evaporating dish to evaporate the solvent, leaving behind the dissolved this compound. A vacuum oven at a temperature below the compound's boiling point is ideal to prevent degradation.

  • Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again.[2]

  • The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

  • Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the solution used.

Method 2: Chromatographic Analysis (e.g., HPLC)

  • Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

  • Generate a calibration curve by plotting the chromatographic peak area (or height) against the concentration of the standard solutions.

  • Dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.[1]

  • Analyze the diluted sample using the same chromatographic method as the standards.

  • Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep Part A: Saturated Solution Preparation cluster_quant Part B: Concentration Determination A1 Add excess this compound to a known volume of solvent A2 Equilibrate at constant temperature with agitation (24-48h) A1->A2 A3 Allow undissolved compound to settle A2->A3 A4 Separate supernatant (saturated solution) A3->A4 B1 Take a known volume of the saturated solution A4->B1 Proceed to Quantification B2_grav Gravimetric Method: Evaporate solvent and weigh residue B1->B2_grav B2_chrom Chromatographic Method: Dilute and analyze against a calibration curve B1->B2_chrom B3 Calculate Solubility (mg/mL or mol/L) B2_grav->B3 B2_chrom->B3

Caption: Workflow for Quantitative Solubility Determination.

References

Application Notes and Protocols for the Proper Storage and Stability of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the appropriate storage, handling, and stability testing of 5-Cyclopentylpentanoic acid. The included protocols are designed to ensure the integrity of the compound for research and development purposes.

Product Information

Compound Name This compound
CAS Number 5422-27-5
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Physical Form Liquid
Melting Point 14-15 °C

Storage and Handling

Proper storage and handling are crucial to maintain the quality and stability of this compound.

Storage Conditions: It is recommended to store this compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 4°C is advised.

Handling Precautions:

  • Ensure good ventilation and exhaustion at the workplace.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1][2]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

Incompatible Materials: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong bases, and strong reducing agents, as is common for carboxylic acids.

Stability Profile

This compound is generally stable under recommended storage conditions.[1] However, like other carboxylic acids, it can be susceptible to degradation under certain stress conditions. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Long-Term and Accelerated Stability Testing

This protocol outlines the conditions for long-term and accelerated stability studies to evaluate the thermal and humidity sensitivity of this compound.

Table 1: ICH Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Sample Preparation: Place a sufficient quantity of this compound in inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps).

  • Storage: Store the samples in calibrated stability chambers maintained at the conditions specified in Table 1.

  • Time Points for Analysis:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.

Photostability Testing

This protocol is designed to assess the light sensitivity of this compound as per ICH Q1B guidelines.

Protocol:

  • Sample Preparation: Place a thin layer of the compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[1]

  • Analysis: After exposure, compare the exposed sample to the control sample for any changes in physical appearance and for the formation of degradation products using a suitable analytical method.

Forced Degradation Studies

Forced degradation (stress testing) helps to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation 80°C48 hours

Protocol:

  • Sample Preparation: Prepare solutions or suspensions of this compound in the respective stress agents as outlined in Table 2. For thermal degradation, the solid or liquid compound is directly exposed to the elevated temperature.

  • Stress Application: Maintain the samples under the specified conditions for the indicated duration.

  • Neutralization (for hydrolysis): After the stress period, neutralize the acidic and basic solutions to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating method (e.g., HPLC, GC-MS) to identify and quantify any degradation products.

Proposed Degradation Pathway

Based on the chemical structure of this compound and known degradation mechanisms of similar long-chain carboxylic acids and cyclopentane (B165970) derivatives, a potential degradation pathway is proposed.

G Proposed Degradation Pathway of this compound A This compound B Oxidation (e.g., H₂O₂) A->B C Hydrolysis (Acid/Base) A->C D Thermal Stress A->D E Photodegradation (UV/Vis) A->E F Ring Opening Products (e.g., Glutaric Acid, Succinic Acid) B->F G Shorter Chain Carboxylic Acids (β-oxidation like products) C->G H Decarboxylation Product (Cyclopentylbutane) D->H I Radical-induced Products E->I

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of this compound.

G Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Stability Studies cluster_2 Analysis cluster_3 Data Evaluation A Obtain pure this compound B Prepare samples in appropriate containers A->B C Long-Term & Accelerated (ICH Conditions) B->C D Photostability (ICH Q1B) B->D E Forced Degradation (Acid, Base, Oxidative, Thermal) B->E G Analyze samples at specified time points C->G D->G E->G F Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) F->G H Assess changes in purity and appearance G->H I Identify and quantify degradation products G->I J Determine shelf-life and optimal storage conditions H->J I->J

Caption: A generalized workflow for the stability testing of this compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended techniques.

7.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where the carboxylic acid chromophore absorbs (typically around 210 nm).

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

7.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Carboxylic acids often require derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) to increase their volatility for GC analysis.

  • Column: A non-polar or medium-polarity capillary column is generally used for FAME analysis.

  • Detection: Mass spectrometry provides structural information for the identification of degradation products.

  • Method Validation: Similar to HPLC, the GC-MS method must be validated for its intended purpose.

By following these application notes and protocols, researchers, scientists, and drug development professionals can ensure the proper storage and thorough stability assessment of this compound, leading to reliable and reproducible experimental outcomes.

References

Application Notes and Protocols: 5-Cyclopentylpentanoic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a synthetic fatty acid characterized by a terminal cyclopentyl group. While direct in vivo studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other bioactive fatty acids suggests potential therapeutic applications. Fatty acids, including those with cyclic moieties, have demonstrated a range of biological activities, notably as antimicrobial and anti-virulence agents. This document outlines potential in vivo applications for this compound, focusing on its hypothesized role as a quorum sensing inhibitor in Pseudomonas aeruginosa, a clinically significant opportunistic pathogen. The provided protocols are based on established methodologies for evaluating anti-infective agents in preclinical animal models.

Hypothesized Application: Quorum Sensing Inhibition in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a gram-negative bacterium notorious for its ability to form biofilms and develop multi-drug resistance, making its infections difficult to treat. A key regulatory system governing its virulence and biofilm formation is quorum sensing (QS).[1][2][3] This cell-to-cell communication system relies on the production and detection of small signaling molecules called autoinducers. In P. aeruginosa, the QS network is a complex hierarchy involving at least four interconnected systems: las, rhl, pqs, and iqs.[1][2] By interfering with these signaling pathways, it is possible to attenuate the pathogenicity of P. aeruginosa without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

Fatty acids have been identified as potential quorum sensing inhibitors (QSIs).[4][5] Given its structure, this compound is a candidate for investigation as a novel QSI. The following sections provide detailed protocols for assessing the in vivo efficacy of this compound as a potential anti-virulence agent against P. aeruginosa.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed in vivo studies.

Table 1: In Vivo Efficacy of this compound in a Murine Acute Pneumonia Model

Treatment GroupDose (mg/kg)Route of AdministrationBacterial Load in Lungs (log10 CFU/g) at 24hSurvival Rate (%) at 48h
Vehicle Control-IP/IV/PO
This compoundXIP/IV/PO
This compoundYIP/IV/PO
This compoundZIP/IV/PO
Positive Control (e.g., Tobramycin)AIP/IV

CFU: Colony Forming Units; IP: Intraperitoneal; IV: Intravenous; PO: Per os (oral)

Table 2: Effect of this compound on a Murine Wound Infection Model

Treatment GroupDose (mg/kg/day)Route of AdministrationWound Bacterial Load (log10 CFU/g) on Day 3Wound Area (mm²) on Day 7
Vehicle Control-Topical/Systemic
This compoundXTopical/Systemic
This compoundYTopical/Systemic
Positive Control (e.g., Ciprofloxacin)BTopical/Systemic

Experimental Protocols

Protocol 1: Murine Acute Pneumonia Model

This model is designed to evaluate the efficacy of this compound in a systemic, acute infection.[6][7]

Materials:

  • Specific pathogen-free BALB/c or C57BL/6 mice (6-8 weeks old)

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • This compound, sterile formulation for in vivo use

  • Vehicle control (e.g., sterile saline with a solubilizing agent like DMSO or Tween 80)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Sterile phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., tobramycin)

Procedure:

  • Bacterial Culture Preparation: Culture P. aeruginosa in a suitable broth (e.g., Luria-Bertani) overnight at 37°C with shaking. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to the desired concentration (e.g., 1-5 x 10^6 CFU in 50 µL).

  • Animal Inoculation: Anesthetize the mice. Intranasally instill 50 µL of the bacterial suspension into the nares of each mouse.

  • Treatment Administration: At a predetermined time post-infection (e.g., 2 hours), administer this compound or the vehicle control via the chosen route (intraperitoneal, intravenous, or oral). A positive control group receiving a clinically relevant antibiotic should be included.

  • Monitoring: Monitor the animals for signs of distress, weight loss, and mortality for a specified period (e.g., 48-72 hours).

  • Endpoint Analysis:

    • Bacterial Load: At a specific time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group. Aseptically harvest the lungs, homogenize them in sterile PBS, and perform serial dilutions for plating on selective agar (B569324) to determine the bacterial load (CFU/g of tissue).

    • Survival: Monitor a separate cohort of mice for the full study duration to determine the survival rate.

Protocol 2: Murine Excisional Wound Infection Model

This model assesses the efficacy of this compound in a localized skin infection, which is highly relevant for biofilm-related pathologies.[7][8]

Materials:

  • Specific pathogen-free BALB/c mice (6-8 weeks old)

  • Pseudomonas aeruginosa strain

  • This compound formulated for topical or systemic administration

  • Vehicle control

  • Anesthetic and analgesic agents

  • Biopsy punch (e.g., 6 mm)

  • Transparent occlusive dressing

Procedure:

  • Animal Preparation: Anesthetize the mice and provide pre-emptive analgesia. Shave the dorsal surface and disinfect the skin.

  • Wounding: Create a full-thickness excisional wound on the back of each mouse using a sterile biopsy punch.

  • Inoculation: Apply a suspension of P. aeruginosa (e.g., 1 x 10^6 CFU in 10 µL) directly onto the wound bed.

  • Treatment:

    • Topical: Apply a specified amount of this compound in a suitable vehicle (e.g., hydrogel) directly to the wound. Cover with an occlusive dressing.

    • Systemic: Administer the compound via IP, IV, or PO routes.

  • Monitoring and Endpoint Analysis:

    • Wound Healing: Photograph the wounds at regular intervals to measure the wound area.

    • Bacterial Load: On specified days post-infection, euthanize a subset of animals. Excise the wound tissue, homogenize, and plate serial dilutions to quantify the bacterial burden.

    • Histopathology: Collect wound tissue for histological analysis to assess inflammation and tissue repair.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the hierarchical quorum sensing network in Pseudomonas aeruginosa, a potential target for this compound.

G LasR LasR LasI LasI LasR->LasI Activates RhlR RhlR LasR->RhlR Activates PqsR PqsR LasR->PqsR Activates Virulence Virulence Factors (e.g., Elastase, Pyocyanin) LasR->Virulence OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes OdDHL->LasR Activates RhlI RhlI RhlR->RhlI Activates RhlR->Virulence Biofilm Biofilm Formation RhlR->Biofilm BHL C4-HSL (Autoinducer) RhlI->BHL Synthesizes BHL->RhlR Activates PqsABCDH pqsABCDH PqsR->PqsABCDH Activates PqsR->Virulence PqsR->Biofilm PQS PQS (Autoinducer) PqsABCDH->PQS Synthesizes PQS->PqsR Activates Target Potential Target for This compound Target->LasR Target->RhlR Target->PqsR

P. aeruginosa Quorum Sensing Hierarchy

Experimental Workflow

The logical flow for an in vivo study of this compound is depicted below.

G start Hypothesis: This compound is an in vivo QSI formulation Develop Stable and Sterile In Vivo Formulation start->formulation model Select In Vivo Model (e.g., Pneumonia, Wound) formulation->model dose Dose-Ranging and Toxicity Studies (if needed) model->dose efficacy Conduct Efficacy Study dose->efficacy endpoints Primary & Secondary Endpoint Analysis efficacy->endpoints bacterial_load Bacterial Load (CFU) endpoints->bacterial_load Primary survival Survival Rate endpoints->survival Primary biomarkers Virulence Factor/QS Biomarker Analysis endpoints->biomarkers Secondary conclusion Conclusion on In Vivo Efficacy and Potential bacterial_load->conclusion survival->conclusion biomarkers->conclusion

In Vivo Study Workflow

References

Application Notes and Protocols for 5-Cyclopentylpentanoic Acid in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific dosage, administration, and pharmacokinetic data for 5-Cyclopentylpentanoic acid in preclinical models are not publicly available in the scientific literature. The following application notes and protocols are provided as a representative guide for researchers. The methodologies and hypothetical data are based on established practices for the investigation of novel fatty acids and lipid-soluble compounds in rodent models. Researchers should conduct initial dose-ranging and toxicity studies to determine the appropriate parameters for their specific experimental context.

Application Notes

Compound Characteristics and Formulation

This compound is a saturated fatty acid with a terminal cyclopentyl group. Its lipophilic nature necessitates the use of a suitable vehicle for in vivo administration.

  • Vehicle Selection: For oral (PO) and intraperitoneal (IP) administration, the compound may be formulated in vehicles such as:

    • Corn oil or other vegetable oils.

    • A solution of 0.5-1% (w/v) carboxymethylcellulose (CMC) in saline.

    • An aqueous solution containing a solubilizing agent like Tween® 80 or Cremophor® EL. It is crucial to establish the maximum tolerated concentration of the vehicle itself.

  • Formulation Preparation: The compound should be thoroughly dissolved or homogenously suspended in the chosen vehicle. Gentle heating and sonication may aid in dissolution, but the stability of the compound under these conditions should be verified.

Routes of Administration

The selection of the administration route is critical and depends on the experimental objectives, such as investigating local versus systemic effects or mimicking a potential clinical route of administration.

  • Oral Gavage (PO): This route is often preferred for its clinical relevance and ease of administration for repeated dosing studies.[1] It allows for the study of oral bioavailability and first-pass metabolism. The maximum recommended dosing volume is typically 10 mL/kg for both mice and rats, although smaller volumes (e.g., 5 mL/kg) are often advisable to minimize the risk of gastrointestinal distress or aspiration.[2]

  • Intraperitoneal Injection (IP): IP injection is a common route for preclinical studies when rapid systemic exposure is desired, bypassing the gastrointestinal tract and first-pass metabolism.[3] This route is justifiable for proof-of-concept and pharmacological studies where the primary goal is to assess the effects of target engagement.[3] For lipid-soluble compounds, absorption from the peritoneal cavity is generally efficient.[3][4]

Hypothetical Dosing and Pharmacokinetics

The following tables present hypothetical data for this compound to serve as an example for data presentation. Actual values must be determined experimentally.

Table 1: Example Dosage Regimens for this compound in Rodent Models

ParameterMouse (25-30 g)Rat (200-250 g)
Route of Administration Oral (PO) or Intraperitoneal (IP)Oral (PO) or Intraperitoneal (IP)
Vehicle Corn oil or 0.5% CMC in salineCorn oil or 0.5% CMC in saline
Hypothetical Dose Range 10 - 100 mg/kg10 - 100 mg/kg
Dosing Volume 5 - 10 mL/kg5 - 10 mL/kg
Dosing Frequency Once daily (QD) or twice daily (BID)Once daily (QD) or twice daily (BID)
Study Duration Acute (single dose) to chronic (e.g., 28 days)Acute (single dose) to chronic (e.g., 28 days)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (50 mg/kg Dose)

ParameterOral Administration (PO)Intraperitoneal Administration (IP)
Tmax (h) 2.00.5
Cmax (µg/mL) 15.245.8
AUC (0-t) (µg·h/mL) 98.6155.3
Half-life (t½) (h) 4.54.2
Bioavailability (F%) ~60% (relative to IP)N/A

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering a compound via oral gavage to mice.[5][6]

Materials:

  • This compound formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • 20-22 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume is 10 mL/kg.[2]

  • Dose Preparation: Draw the calculated volume of the this compound formulation into the syringe.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and stomach.

  • Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.

  • Passage into Esophagus: The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and repeat.

  • Compound Administration: Once the needle is in the stomach (pre-measure the insertion length from the tip of the nose to the last rib), dispense the formulation slowly and steadily.

  • Needle Removal: After administration, gently remove the needle following the same path of insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[2]

Protocol 2: Intraperitoneal Injection in Rats

This protocol describes the standard procedure for administering a compound via intraperitoneal injection to rats.

Materials:

  • This compound formulation

  • Appropriately sized syringe (e.g., 3 mL)

  • 23-25 gauge needle

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the injection volume.

  • Dose Preparation: Draw the calculated volume of the this compound formulation into the syringe.

  • Animal Restraint: Securely restrain the rat, exposing the abdomen. The rat can be placed on its back with its head tilted slightly down.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant. This location minimizes the risk of puncturing internal organs such as the bladder or cecum.

  • Needle Insertion: Lift the skin and insert the needle at a 30-45 degree angle, bevel up.

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood or urine is aspirated, which would indicate entry into a blood vessel or the bladder, respectively.

  • Compound Administration: If no fluid is aspirated, inject the formulation smoothly.

  • Needle Removal: Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Procedure Monitoring: Return the rat to its cage and monitor for any signs of distress or adverse reaction at the injection site.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Formulation Formulate 5-CPP in Vehicle DoseCalc Calculate Dose (mg/kg) Formulation->DoseCalc Admin Administer 5-CPP (PO or IP) DoseCalc->Admin AnimalPrep Acclimate and Weigh Animals (Mice/Rats) AnimalPrep->DoseCalc PK_study Pharmacokinetic Analysis (Blood Sampling) Admin->PK_study PD_study Pharmacodynamic Analysis (Biomarkers, Efficacy) Admin->PD_study Tox_study Toxicology Assessment (Clinical Signs, Histology) Admin->Tox_study

Caption: A generalized workflow for in vivo studies of this compound (5-CPP).

Signaling_Pathway cluster_downstream Downstream Effects CPP 5-Cyclopentylpentanoic Acid (5-CPP) Receptor Membrane/Nuclear Receptor (e.g., PPAR) CPP->Receptor Binding Enzyme Metabolic Enzyme (e.g., Acyl-CoA Synthetase) CPP->Enzyme Metabolism Membrane Cell Membrane Gene Target Gene Transcription Receptor->Gene Activation/ Repression Metabolism Lipid Metabolism Modulation Enzyme->Metabolism Signaling Intracellular Signaling (e.g., MAPK, NF-kB) Gene->Signaling Metabolism->Signaling

Caption: Hypothetical signaling pathways potentially modulated by a novel fatty acid.

References

Application Notes and Protocols for the Analysis of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 5-cyclopentylpentanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols detailed below are designed to ensure accurate and reproducible characterization of this compound, which is of interest in various research and development settings.

Overview of this compound

This compound is a carboxylic acid with a terminal cyclopentyl group. Its structure presents a combination of a linear alkyl chain and a cycloalkane, making its characterization by spectroscopic methods essential for confirming its identity and purity.

Compound Information:

PropertyValue
Chemical Name This compound
CAS Number 5422-27-5[1]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the protons on the alkyl chain, and the protons on the cyclopentyl ring. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (δ 10-13 ppm) due to hydrogen bonding.[2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hₐ (COOH)12.0broad singlet1H
Hь (-CH₂-COOH)2.35triplet2H
Hc (-CH₂-CH₂-COOH)1.65quintet2H
Hd (-CH₂-CH₂-CH₂-)1.30quintet2H
He (-CH₂-Cyclopentyl)1.55multiplet2H
Hf (Cyclopentyl-CH)1.75multiplet1H
Hg, Hh (Cyclopentyl-CH₂)1.55, 1.10multiplet8H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The carboxyl carbon is characteristically found at a high chemical shift (δ 165-185 ppm).[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)
C₁ (COOH)179.0
C₂ (-CH₂-COOH)34.0
C₃ (-CH₂-CH₂-COOH)25.0
C₄ (-CH₂-CH₂-CH₂-)29.0
C₅ (-CH₂-Cyclopentyl)37.0
C₆ (Cyclopentyl-CH)43.0
C₇, C₁₁ (Cyclopentyl-CH₂)32.5
C₈, C₁₀ (Cyclopentyl-CH₂)25.5
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

    • Analyze the chemical shifts and coupling patterns.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in CDCl3 a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock and Shim d->e f Acquire 1H Spectrum e->f g Acquire 13C Spectrum f->g h Fourier Transform g->h i Phase and Reference h->i j Integrate and Analyze i->j MS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis a Dissolve Sample b Esterification a->b c Extraction b->c d Concentration c->d e Inject Sample d->e f GC Separation e->f g MS Detection f->g h Identify Peak g->h i Analyze Mass Spectrum h->i Fragmentation_Pathway mol C10H18O2 m/z = 170 frag1 [M - OH]+ m/z = 153 mol->frag1 - OH frag2 [M - COOH]+ m/z = 125 mol->frag2 - COOH frag3 [C6H11]+ m/z = 83 frag2->frag3 - C3H6 frag4 [C5H9]+ m/z = 69 frag3->frag4 - CH2

References

Application Notes: 5-Cyclopentylpentanoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a saturated fatty acid characterized by a cyclopentyl group at the terminus of a pentanoic acid chain. Its unique structure, with an odd-numbered carbon chain and a terminal alicyclic ring, makes it an ideal internal standard for the quantification of other fatty acids in complex biological matrices. Its distinct mass and chromatographic behavior allow for clear separation from endogenous straight-chain fatty acids, minimizing analytical interference. These application notes provide detailed protocols for the use of this compound as a reference standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of fatty acids.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its effective application.

PropertyValueReference
CAS Number 5422-27-5
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol
Melting Point 14-15 °C
Physical Form Liquid
Purity ≥95%

Application 1: Quantification of Fatty Acids in Human Plasma by LC-MS

This protocol outlines the use of this compound as an internal standard for the accurate and precise quantification of free fatty acids in human plasma using LC-MS.

Experimental Protocol

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Fatty acid standards for calibration curve

  • Human plasma (K₂EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen gas for evaporation

2. Standard Solution Preparation:

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of target fatty acids into a surrogate matrix (e.g., fatty acid-free plasma or a buffered solution) and adding a constant amount of the IS working solution.

3. Sample Preparation:

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the 10 µg/mL IS working solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: 30% B to 100% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table presents typical performance characteristics for the quantification of fatty acids using a cyclic fatty acid as an internal standard.

AnalyteLinearity (R²)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Recovery)
Palmitic acid (C16:0)>0.9955<1095-105
Oleic acid (C18:1)>0.9955<1093-107
Linoleic acid (C18:2)>0.99410<1290-110
Arachidonic acid (C20:4)>0.99610<1292-108

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_Data Data Processing Plasma Human Plasma Spike_IS Spike with this compound (IS) Plasma->Spike_IS Protein_Precip Protein Precipitation (Methanol) Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of Fatty Acids Calibration->Quantification

Caption: LC-MS workflow for fatty acid quantification.

Application 2: Quantification of Total Fatty Acids in Biological Tissues by GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of total fatty acids (after hydrolysis and derivatization) in biological tissues by GC-MS.

Experimental Protocol

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Fatty acid methyl ester (FAME) standards for calibration

  • Biological tissue (e.g., liver, adipose)

  • Chloroform

  • Methanol

  • BF₃-Methanol (14%) or HCl-Methanol (5%) for derivatization

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

2. Standard Solution Preparation:

  • Internal Standard Stock Solution (1 mg/mL): Prepare as described in the LC-MS protocol.

  • Internal Standard Working Solution (10 µg/mL): Prepare as described in the LC-MS protocol.

  • Calibration Standards: Prepare a series of FAME standards in hexane and add a constant amount of the derivatized IS.

3. Sample Preparation:

  • Homogenize ~50 mg of tissue in 2 mL of chloroform:methanol (2:1, v/v).

  • Add 10 µL of the 10 µg/mL IS working solution.

  • Vortex vigorously and allow lipids to extract for 1 hour at room temperature.

  • Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate phases.

  • Collect the lower organic layer.

  • Evaporate the solvent under nitrogen.

  • Derivatization: Add 1 mL of BF₃-methanol, cap tightly, and heat at 100°C for 30 minutes.

  • Cool to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge. Collect the upper hexane layer containing FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

4. GC-MS Conditions:

  • GC System: Gas chromatograph with an autosampler

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Oven Program: 80°C hold for 1 min, ramp to 175°C at 10°C/min, then ramp to 280°C at 5°C/min, hold for 5 min.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan

Data Presentation

The following table presents typical performance characteristics for the quantification of fatty acid methyl esters (FAMEs) using a cyclic fatty acid as an internal standard.

FAME AnalyteLinearity (R²)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Recovery)
C16:0-Me>0.9972<896-104
C18:1n9c-Me>0.9962<994-106
C18:2n6c-Me>0.9955<1191-109
C20:4n6-Me>0.9975<1093-107

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow

GCMS_Workflow cluster_Extraction Lipid Extraction cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis cluster_Data Data Processing Tissue Tissue Homogenization Spike_IS Spike with IS Tissue->Spike_IS Extraction Solvent Extraction (Chloroform:Methanol) Spike_IS->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Evap1 Evaporation Phase_Sep->Evap1 FAME_Conv Conversion to FAMEs (BF3-Methanol) Evap1->FAME_Conv Extract_FAME Hexane Extraction FAME_Conv->Extract_FAME GC_Sep GC Separation (DB-5ms) Extract_FAME->GC_Sep MS_Detect MS Detection (EI) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant Fatty_Acid_Beta_Oxidation cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix FA Fatty Acid (e.g., this compound) ACS Acyl-CoA Synthetase FA->ACS ATP -> AMP + PPi Acyl_CoA Fatty Acyl-CoA ACS->Acyl_CoA Acyl_CoA_Mito Fatty Acyl-CoA Acyl_CoA->Acyl_CoA_Mito Carnitine Shuttle Beta_Ox Beta-Oxidation Cycle Acyl_CoA_Mito->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA NADH NADH Beta_Ox->NADH FADH2 FADH2 Beta_Ox->FADH2 TCA TCA Cycle Acetyl_CoA->TCA ETC Electron Transport Chain NADH->ETC FADH2->ETC TCA->NADH TCA->FADH2 ATP ATP ETC->ATP

References

Troubleshooting & Optimization

Technical Support Center: 5-Cyclopentylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyclopentylpentanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is the reaction of a cyclopentyl Grignard reagent with δ-valerolactone. This route is advantageous as it forms the carbon skeleton of the target molecule in a single step. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the lactone, leading to a ring-opening reaction. Subsequent acidic workup yields the desired carboxylic acid.

Q2: I am having trouble initiating the Grignard reaction. What are the common causes and solutions?

Difficulty in initiating a Grignard reaction is a frequent issue. The primary cause is often the presence of moisture or an oxide layer on the magnesium turnings.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under an inert atmosphere (nitrogen or argon) and cooled before use. The solvent (e.g., anhydrous diethyl ether or THF) must be strictly anhydrous.

  • Activate Magnesium Turnings: The magnesium surface can be activated to remove the passivating oxide layer. This can be achieved by:

    • Adding a small crystal of iodine. The disappearance of the brown color indicates the reaction has initiated.

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings with a glass rod in the reaction flask (with caution).

Q3: My Grignard reaction started, but then it stopped. What should I do?

A Grignard reaction that ceases prematurely can be due to several factors, including the consumption of the initiator or the coating of the magnesium surface.

Troubleshooting Steps:

  • Re-initiation: Add another small crystal of iodine or a few more drops of 1,2-dibromoethane.

  • Gentle Heating: Gently warming the reaction mixture can sometimes help to restart the reaction.

  • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote the reaction.

Q4: I am observing a low yield of the desired this compound. What are the potential reasons?

Low yields can result from various issues during the reaction or work-up.

Potential CauseTroubleshooting Suggestions
Incomplete Grignard reagent formation Ensure magnesium is fully consumed or titrate the Grignard reagent before use to determine its exact concentration.
Side reactions of the Grignard reagent Maintain a low reaction temperature to minimize side reactions such as Wurtz coupling (formation of bicyclopentyl).
Reaction with atmospheric CO2 or moisture Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Formation of diol byproduct Use a 1:1 molar ratio of Grignard reagent to δ-valerolactone. Adding the Grignard reagent slowly to the lactone solution at a low temperature can also minimize the formation of the diol, which results from the reaction of a second equivalent of the Grignard reagent with the intermediate ketone.
Inefficient extraction during work-up Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the work-up to fully protonate the carboxylate. Perform multiple extractions with an organic solvent to maximize product recovery.

Q5: How can I purify the final product, this compound?

Purification of the crude product is typically achieved through a combination of techniques.

Purification Workflow:

  • Aqueous Work-up: After the reaction is complete, it is quenched with an acidic solution (e.g., 1 M HCl). This protonates the carboxylate and dissolves the magnesium salts.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: To remove any unreacted starting materials or non-acidic byproducts, the organic layer can be washed with a basic solution (e.g., saturated sodium bicarbonate). The product will move to the aqueous layer as its sodium salt.

  • Acidification and Re-extraction: The basic aqueous layer is then re-acidified with a strong acid, and the pure carboxylic acid is re-extracted into an organic solvent.

  • Drying and Solvent Removal: The organic layer containing the purified product is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Distillation or Chromatography (Optional): For very high purity, vacuum distillation or column chromatography on silica (B1680970) gel may be employed.

Experimental Protocols

Protocol 1: Synthesis of Cyclopentyl Bromide from Cyclopentanol (B49286)

This protocol describes the conversion of cyclopentanol to cyclopentyl bromide, a key starting material for the Grignard reagent.

Materials:

  • Cyclopentanol

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated sulfuric acid

  • Anhydrous calcium chloride

  • Sodium bicarbonate (saturated solution)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclopentanol and 48% hydrobromic acid.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, transfer the mixture to a separatory funnel and discard the lower aqueous layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the crude cyclopentyl bromide over anhydrous calcium chloride.

  • Purify the product by distillation, collecting the fraction boiling at approximately 137-139 °C.

Protocol 2: Synthesis of this compound

This protocol details the synthesis of the target compound via the Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopentyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • δ-Valerolactone

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, place a solution of cyclopentyl bromide in anhydrous ether/THF.

    • Add a small portion of the cyclopentyl bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), warm the flask gently.

    • Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with δ-Valerolactone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of δ-valerolactone in anhydrous ether/THF and add it to the dropping funnel.

    • Add the δ-valerolactone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution.

    • Separate the layers. Acidify the aqueous bicarbonate layer with concentrated HCl until it is strongly acidic (pH ~1-2).

    • Extract the acidified aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Work-up & Purification CyclopentylBromide Cyclopentyl Bromide Grignard Cyclopentylmagnesium Bromide CyclopentylBromide->Grignard Anhydrous Ether/THF Mg Magnesium Mg->Grignard Intermediate Magnesium Alkoxide Salt Grignard->Intermediate Nucleophilic Attack Lactone δ-Valerolactone Lactone->Intermediate AcidWorkup Acidic Work-up (H3O+) Intermediate->AcidWorkup Product This compound AcidWorkup->Product Protonation

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield of Product CheckGrignard Check Grignard Formation Start->CheckGrignard CheckReaction Check Reaction Conditions Start->CheckReaction CheckWorkup Check Work-up Procedure Start->CheckWorkup IncompleteGrignard Incomplete Reagent Formation CheckGrignard->IncompleteGrignard Yes SideReactionGrignard Grignard Side Reactions CheckGrignard->SideReactionGrignard No DiolFormation Diol Byproduct Formation CheckReaction->DiolFormation Yes InefficientExtraction Inefficient Extraction CheckWorkup->InefficientExtraction Yes SolutionGrignard Activate Mg, Ensure Anhydrous Conditions IncompleteGrignard->SolutionGrignard SolutionTemp Control Temperature SideReactionGrignard->SolutionTemp SolutionRatio Adjust Stoichiometry (1:1) DiolFormation->SolutionRatio SolutionWorkup Ensure Proper pH, Multiple Extractions InefficientExtraction->SolutionWorkup

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Synthesis of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyclopentylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary routes are commonly employed for the synthesis of this compound:

  • Malonic Ester Synthesis: This is a classic and versatile method for forming carboxylic acids. It involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable cyclopentyl-containing alkyl halide, followed by hydrolysis and decarboxylation.[1][2]

  • Oxidation of 5-Cyclopentyl-1-pentanol: This method involves the oxidation of the corresponding primary alcohol, 5-Cyclopentyl-1-pentanol, using a suitable oxidizing agent to yield the carboxylic acid.

Q2: I am getting a low yield in my malonic ester synthesis. What are the potential causes?

A2: Low yields in malonic ester synthesis can stem from several factors:

  • Impure Reagents: The purity of reagents, especially the malonic ester and the alkyl halide, is crucial. It is recommended to distill technical grade malonic esters under reduced pressure before use.[3]

  • Moisture: The reaction is sensitive to moisture as it can react with the base and hinder the formation of the enolate. Ensure all glassware is dry and use anhydrous solvents.[3]

  • Improper Base Selection: The base used for deprotonation must be strong enough to effectively form the enolate of the malonic ester. Sodium ethoxide in ethanol (B145695) is a common choice.[4]

  • Side Reactions: The most common side reaction is dialkylation, where the mono-alkylated product reacts with another molecule of the alkyl halide.[4] Using an excess of the malonic ester can help minimize this.

  • Steric Hindrance: The alkyl halide should be primary or methyl for an efficient S\textsubscript{N}2 reaction. Secondary alkyl halides react poorly, and tertiary alkyl halides are generally unsuitable due to steric hindrance.[5]

Q3: How can I purify the final this compound product?

A3: Purification of the final product can be achieved through several methods:

  • Acid-Base Extraction: This technique is effective for separating the acidic product from neutral and basic impurities.

  • Vacuum Distillation: This is an excellent method for removing non-volatile impurities and residual solvents, especially if the product is thermally stable.

  • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this method can yield highly pure material.

  • Column Chromatography: This is a versatile technique for separating the product from closely related impurities.

The choice of method depends on the nature of the impurities and the desired final purity.

Troubleshooting Guides

Issue 1: Low Yield in Malonic Ester Synthesis

This guide provides a systematic approach to troubleshooting low yields when synthesizing this compound via the malonic ester route.

Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials 1. Ineffective enolate formation.- Ensure the base (e.g., sodium ethoxide) is fresh and handled under anhydrous conditions.- Use a base with a pKa of its conjugate acid significantly higher than that of the malonic ester.- Confirm the use of anhydrous solvent (e.g., absolute ethanol).
2. Impure reagents.- Distill diethyl malonate and the alkyl halide (e.g., a 3-cyclopentylpropyl halide) before use.- Ensure all reagents are free from water.
Formation of significant side products 1. Dialkylation.- Use an excess of diethyl malonate relative to the alkyl halide.
2. Elimination reaction with the alkyl halide.- Use a primary alkyl halide if possible. If a secondary halide must be used, lower reaction temperatures may favor substitution over elimination.
Low recovery after workup 1. Incomplete hydrolysis of the ester.- Ensure sufficient reaction time and temperature during the saponification step.
2. Incomplete decarboxylation.- Heat the acidified reaction mixture to a sufficient temperature for a long enough duration to ensure complete loss of CO2.

Experimental Protocols

Method 1: Malonic Ester Synthesis of this compound (Representative Protocol)

This protocol is a representative procedure adapted from general malonic ester synthesis methods.[1][6]

Step 1: Enolate Formation and Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To the stirred sodium ethoxide solution, add diethyl malonate dropwise.

  • After the addition is complete, add a suitable alkylating agent, such as (3-bromopropyl)cyclopentane, dropwise.

  • Heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 2: Saponification and Decarboxylation

  • Cool the reaction mixture and add a solution of sodium hydroxide (B78521) in water.

  • Heat the mixture to reflux to hydrolyze the ester groups.

  • After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until it is strongly acidic.

  • Heat the acidified mixture to induce decarboxylation, which is often accompanied by the evolution of CO2 gas.

Step 3: Work-up and Purification

  • After cooling, extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation or another appropriate purification method.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized to improve the yield of this compound via malonic ester synthesis.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Base Sodium EthoxidePotassium tert-butoxideSodium HydrideStronger, non-nucleophilic bases may improve enolate formation and reduce side reactions.
Solvent EthanolTetrahydrofuran (THF)Dimethylformamide (DMF)Aprotic polar solvents may accelerate the S\textsubscript{N}2 alkylation step.
Temperature RefluxRoom Temperature50 °COptimization is needed to balance reaction rate and minimize side reactions.
Reactant Ratio (Malonate:Halide) 1.1 : 11.5 : 12 : 1Increasing the excess of malonate can reduce dialkylation.

Visualizations

Malonic_Ester_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Diethyl Malonate + (3-Halopropyl)cyclopentane Enolate_Formation Enolate Formation (Base, e.g., NaOEt) Start->Enolate_Formation Alkylation Alkylation (SN2) Enolate_Formation->Alkylation Intermediate Dialkylated Malonic Ester Alkylation->Intermediate Hydrolysis Saponification (e.g., NaOH, H2O) Intermediate->Hydrolysis Decarboxylation Acidification & Decarboxylation (e.g., HCl, Heat) Hydrolysis->Decarboxylation Purification Purification (e.g., Distillation) Decarboxylation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Base Verify Base Strength & Equivalents Check_Reagents->Check_Base Reagents OK Improved_Yield Improved Yield Check_Reagents->Improved_Yield Impure/Wet Reagents Found & Corrected Analyze_Side_Products Analyze for Side Products (e.g., Dialkylation) Check_Base->Analyze_Side_Products Base OK Check_Base->Improved_Yield Base Issue Corrected Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Analyze_Side_Products->Optimize_Conditions Side Products Identified Analyze_Side_Products->Improved_Yield Dialkylation Minimized Improve_Workup Review Work-up & Purification Procedure Optimize_Conditions->Improve_Workup Conditions Optimized Improve_Workup->Improved_Yield

Caption: Logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Cyclopentylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound include:

  • Grignard Reagent Alkylation: This involves the reaction of a cyclopentylmagnesium halide with a 5-halopentanoic acid derivative or a related electrophile. A multi-step approach using cyclopentylmagnesium bromide, followed by condensation with a malonic ester and subsequent hydrolysis and decarboxylation is a documented method.

  • Reduction of a Keto Acid: The Wolff-Kishner or Clemmensen reduction of 5-cyclopentyl-5-oxopentanoic acid can yield the desired product. This precursor can be synthesized via Friedel-Crafts acylation.[1]

  • Catalytic Hydrogenation: The saturation of the double bond in 5-cyclopentylidenepentanoic acid using a catalyst like palladium on carbon (Pd/C) is another viable route.

Q2: How does the choice of starting materials affect the overall yield and purity?

A2: The purity of starting materials is critical. For Grignard-based syntheses, the magnesium turnings must be fresh and activated to remove any passivating oxide layer. All solvents and reagents should be anhydrous to prevent quenching the Grignard reagent. In catalytic hydrogenation, the quality of the catalyst significantly impacts the reaction efficiency and selectivity.

Q3: What are the key reaction parameters to control for optimizing the synthesis?

A3: Key parameters to monitor and optimize include:

  • Temperature: Grignard reagent formation is often initiated at room temperature and may require cooling to control the exothermic reaction. Reductions and hydrogenations may have specific optimal temperature ranges to maximize yield and minimize side reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time and ensure complete conversion of the starting material.

  • Solvent: Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether are essential for stabilizing Grignard reagents. The choice of solvent can also affect the solubility of reactants and influence reaction rates in other synthetic routes.

Troubleshooting Guide

Q1: I am experiencing a low yield in the Grignard reaction step. What are the potential causes and solutions?

A1: Low yields in the formation of the Grignard reagent or its subsequent reaction are common. Here are some potential causes and troubleshooting steps:

  • Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating.

    • Solution: Activate the magnesium by stirring it vigorously under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Presence of Moisture: Grignard reagents are highly reactive with water.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The most common side reaction is Wurtz coupling, leading to the formation of bicyclopentyl.

    • Solution: Add the cyclopentyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Performing the reaction at a lower temperature can also minimize this side reaction.

Q2: My reaction is not going to completion, and I observe unreacted starting material. How can I drive the reaction forward?

A2: Incomplete reactions can be due to several factors:

  • Insufficient Reagent: Ensure the stoichiometry of your reagents is correct. For Grignard reactions, a slight excess of magnesium is often used.

  • Low Reaction Temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. A controlled increase in temperature might be necessary to achieve full conversion.

  • Poor Mixing: In heterogeneous reactions like Grignard formation, efficient stirring is crucial to ensure the reactants are in constant contact.

Q3: I am observing significant amounts of side products. How can I improve the selectivity of my reaction?

A3: The formation of side products can be minimized by carefully controlling the reaction conditions:

  • Temperature Control: For exothermic reactions, maintaining a low temperature can prevent side reactions that have a higher activation energy.

  • Rate of Addition: Slow, dropwise addition of a reagent can maintain its low concentration in the reaction mixture, which can suppress side reactions like dimerization.

  • Choice of Reagents: In some cases, switching to a more selective reagent can improve the outcome. For instance, in the reduction of a keto acid, the choice between Wolff-Kishner and Clemmensen reduction will depend on the other functional groups present in the molecule.[1]

Q4: How can I effectively purify the final this compound product?

A4: Purification strategies depend on the nature of the impurities.

  • Extraction: An aqueous workup with a basic solution (e.g., sodium bicarbonate) can be used to extract the carboxylic acid into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and the product re-extracted into an organic solvent.

  • Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.

  • Column Chromatography: For high purity, silica (B1680970) gel column chromatography can be employed. A solvent system of ethyl acetate (B1210297) and hexanes is typically a good starting point for the separation of carboxylic acids.

Data Presentation

The following table summarizes the reported yield for a known synthetic route to this compound and provides a comparison with other potential routes.

Synthetic RouteKey StepsReported/Expected YieldKey Reaction Conditions
Grignard Reagent Alkylation 1. Grignard reaction of cyclopentylmagnesium bromide with γ-chloropropyl p-toluenesulfonate2. Malonic ester synthesis3. Hydrolysis and decarboxylation~19% for the first stepAnhydrous ethereal solvent, controlled temperature
Keto Acid Reduction (Wolff-Kishner) 1. Friedel-Crafts acylation2. Wolff-Kishner reductionGood to highHigh temperatures (180-200 °C), strong base (KOH)
Catalytic Hydrogenation Hydrogenation of 5-cyclopentylidene-pentanoic acidHighPd/C catalyst, H₂ atmosphere, moderate pressure

Experimental Protocols

Synthesis of this compound via Grignard Reagent and Malonic Ester Synthesis

This protocol is based on a reported multi-step synthesis.

Step 1: Synthesis of γ-Cyclopentylpropylmalonic Ester

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of bromocyclopentane (B41573) in anhydrous diethyl ether to the magnesium suspension. Maintain a gentle reflux until all the magnesium has reacted.

  • Alkylation: In a separate flask, prepare a solution of γ-chloropropyl p-toluenesulfonate in anhydrous diethyl ether. Cool the Grignard reagent to 0 °C and slowly add the solution of the tosylate. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Malonic Ester Condensation: Prepare a solution of sodium ethoxide in ethanol (B145695). Add diethyl malonate to this solution, followed by the dropwise addition of the crude γ-chloropropylcyclopentane obtained from the previous step. Heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude γ-cyclopentylpropylmalonic ester.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Reflux the crude ester from Step 1 with a concentrated solution of potassium hydroxide (B78521) in ethanol until the ester is fully saponified.

  • Acidification and Decarboxylation: Cool the reaction mixture, remove the ethanol under reduced pressure, and dissolve the residue in water. Acidify the solution with concentrated hydrochloric acid. Gently heat the acidic solution to effect decarboxylation until the evolution of CO₂ ceases.

  • Purification: Cool the mixture and extract the this compound with diethyl ether. Wash the organic extracts with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Visualizations

Synthesis_Workflow Synthetic Workflow for this compound cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product A Bromocyclopentane + Mg Step1 Step 1: Grignard Reaction & Malonic Ester Condensation A->Step1 B γ-chloropropyl p-toluenesulfonate B->Step1 C Diethyl malonate C->Step1 Step2 Step 2: Hydrolysis & Decarboxylation Step1->Step2 Crude intermediate Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Grignard Step Start Low Yield Observed Q1 Is the reaction initiating? Start->Q1 A1_Yes Check for moisture Q1->A1_Yes Yes A1_No Activate Mg with iodine or 1,2-dibromoethane Q1->A1_No No Q2 Are solvents anhydrous? A1_Yes->Q2 A2_Yes Check for side reactions (e.g., Wurtz coupling) Q2->A2_Yes Yes A2_No Dry solvents and glassware Q2->A2_No No Solution1 Slowly add alkyl halide and/or lower temperature A2_Yes->Solution1 Solution2 Oven/flame-dry glassware, use anhydrous solvents A2_No->Solution2

References

5-Cyclopentylpentanoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyclopentylpentanoic acid. The following information addresses common solubility issues and provides practical solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a carboxylic acid with a significant non-polar cyclopentylalkyl group. This structure results in poor solubility in aqueous solutions and higher solubility in organic solvents. It is a liquid at room temperature, with a melting point of 14-15°C[1]. The "like dissolves like" principle is key to understanding its solubility; it will dissolve best in solvents with similar, non-polar characteristics.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

Directly dissolving this compound in aqueous buffers is often challenging due to its hydrophobic nature. Several strategies can be employed to overcome this:

  • pH Adjustment: As a carboxylic acid, its solubility in water can be significantly increased by deprotonation to form a carboxylate salt. Adjusting the pH of the aqueous solution to be 1.5-2 pH units above its pKa will facilitate dissolution.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can enhance solubility.

  • Sonication or Gentle Heating: These methods can help overcome the activation energy required for dissolution.

Q3: Can I use DMSO to dissolve this compound for cell-based assays?

Yes, Dimethyl Sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic compounds for in vitro experiments[2][3]. It is miscible with water and most organic liquids[2]. However, it is crucial to be mindful of potential cytotoxicity associated with DMSO at higher concentrations. A final DMSO concentration of less than 1% (v/v) in the cell culture medium is generally recommended to maintain cell viability[4].

Q4: Are there any recommended storage conditions for this compound solutions?

Once dissolved, it is best to store solutions of this compound at -20°C or -80°C to minimize degradation. If dissolved in a volatile organic solvent, ensure the container is tightly sealed to prevent evaporation. For aqueous solutions, sterile filtration is recommended before storage to prevent microbial growth.

Troubleshooting Guide

Issue: Precipitate forms when adding a stock solution of this compound to an aqueous medium.

This common issue arises from the poor aqueous solubility of the compound. The following workflow can help troubleshoot this problem.

G start Precipitate Observed in Aqueous Medium check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock. Consider gentle warming or sonication. check_stock->re_dissolve No check_conc Is the final concentration too high? check_stock->check_conc Yes re_dissolve->check_stock lower_conc Lower the final concentration. check_conc->lower_conc Yes check_solvent Is the organic solvent in the stock miscible with the aqueous medium? check_conc->check_solvent No success Solution is clear lower_conc->success change_solvent Use a more miscible solvent (e.g., DMSO, ethanol). check_solvent->change_solvent No check_ph Is the pH of the aqueous medium appropriate? check_solvent->check_ph Yes change_solvent->success adjust_ph Adjust pH to > pKa + 1.5. check_ph->adjust_ph No add_surfactant Consider adding a surfactant (e.g., Tween 80, Pluronic F-68). check_ph->add_surfactant Yes, still precipitates adjust_ph->success add_surfactant->success

Troubleshooting workflow for precipitation issues.

Predicted Solubility Data

SolventSolvent TypePredicted SolubilityRationale
Water (pH < 4)Polar ProticPoorThe large, non-polar cyclopentylalkyl group dominates the molecule's properties.
Water (pH > 8)Polar ProticGoodFormation of the highly polar carboxylate salt increases aqueous solubility.
Ethanol (B145695)Polar ProticHighThe alkyl chain of ethanol has favorable interactions with the cyclopentylalkyl group, and the hydroxyl group can hydrogen bond with the carboxylic acid.
MethanolPolar ProticModerate to HighSimilar to ethanol, but the shorter alkyl chain may offer slightly less favorable interactions.
DMSOPolar AproticHighA strong organic solvent capable of dissolving a wide array of organic materials[2].
AcetonePolar AproticHighThe carbonyl group can interact with the carboxylic acid, and the methyl groups have favorable interactions with the hydrocarbon portion.
DichloromethaneNon-polarHigh"Like dissolves like"; both are predominantly non-polar.
HexaneNon-polarModerate to HighFavorable interactions between the non-polar hydrocarbon chains.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in an Organic Solvent

This protocol is suitable for preparing a stock solution for subsequent dilution into aqueous buffers or cell culture media.

G cluster_0 Preparation of 10 mM Stock Solution weigh 1. Weigh 5-Cyclopentyl- pentanoic acid add_solvent 2. Add appropriate volume of organic solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex/Sonicate until fully dissolved add_solvent->dissolve store 4. Store at -20°C or -80°C dissolve->store

Workflow for preparing an organic stock solution.

Materials:

  • This compound

  • Anhydrous DMSO or Ethanol

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight = 170.28 g/mol ).

  • Carefully weigh the calculated amount of the compound and transfer it to a volumetric flask.

  • Add a portion of the chosen solvent (e.g., DMSO) to the flask, approximately half of the final volume.

  • Vortex the mixture until the compound is fully dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution. Gentle warming (to no more than 40°C) can also be applied.

  • Once dissolved, add the solvent to the final volume.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment

This protocol is designed for applications requiring the compound to be dissolved in an aqueous buffer without the use of organic co-solvents.

Materials:

  • This compound

  • 1 M NaOH or KOH solution

  • Desired aqueous buffer (e.g., PBS, TRIS)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to the aqueous buffer.

  • While stirring, slowly add small increments of a 1 M NaOH or KOH solution.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue to add the base dropwise until the this compound is fully dissolved. The pH should be at least 1.5-2 units above the pKa of the carboxylic acid (typically around 4.8-5.0).

  • Once dissolved, adjust the pH to the desired final value for your experiment using dilute HCl or NaOH as needed, being careful not to let the pH drop low enough to cause precipitation.

  • Sterile filter the final solution if it will be used in cell culture or other sensitive applications.

References

Technical Support Center: 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Cyclopentylpentanoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like other fatty acids, this compound is susceptible to degradation primarily through oxidation. The main environmental factors that accelerate degradation are exposure to oxygen, light (especially UV light), and elevated temperatures.[1][2][3] Contact with certain metals can also catalyze oxidative processes.[4]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, and at temperatures of -20°C or -80°C.[5] Avoid storing it in transparent containers that allow light exposure.[1][3]

Q3: Can I handle this compound on the benchtop, or do I need a controlled environment?

A3: For routine, short-duration procedures, handling on a clean benchtop may be acceptable. However, to minimize the risk of oxidation, it is best practice to handle the compound in a controlled environment, such as a glove box or fume hood with an inert gas overlay, especially when dealing with small quantities or for extended periods.

Q4: What are the visible signs of degradation of this compound?

A4: Visual signs of degradation for fatty acids can include a change in color (e.g., yellowing), the development of an off-odor (rancidity), or changes in physical state. However, significant degradation can occur before these signs are apparent. Therefore, analytical methods are crucial for confirming stability.

Q5: Which analytical techniques are most suitable for detecting and quantifying the degradation of this compound?

A5: The most common and effective methods for analyzing fatty acid degradation are chromatographic techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is a standard method for quantifying the parent compound and its degradation products after derivatization to a more volatile form (e.g., methyl ester).[6][7][8] High-Performance Liquid Chromatography (HPLC), particularly with Mass Spectrometry (LC-MS), is also a powerful tool that can often be used without derivatization and is suitable for less volatile degradation products.[9][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results between batches of this compound. Degradation of older batches due to improper storage.1. Verify the storage conditions of all batches. Ensure they are stored at or below -20°C, protected from light, and under an inert atmosphere. 2. Perform an analytical check (e.g., by GC-MS or LC-MS) on the purity of the different batches. 3. If degradation is confirmed, discard the compromised batch and use a fresh, properly stored one.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products (e.g., oxides, shorter-chain acids from cleavage).1. Analyze a fresh, unopened sample of this compound as a control to confirm the identity of the main peak. 2. Use Mass Spectrometry (MS) to identify the structure of the unknown peaks. 3. Review handling procedures to identify potential sources of contamination or degradation (e.g., exposure to air, light, or incompatible materials).
The compound has developed a noticeable off-odor. Oxidative rancidity.1. The compound has likely undergone significant degradation and should not be used for experiments where purity is critical. 2. Discard the sample and obtain a fresh vial. 3. Review and improve storage and handling procedures to prevent future occurrences. This includes minimizing exposure to oxygen and storing at appropriate temperatures.[2][3]
Low recovery of the compound after extraction from a biological matrix. Degradation during sample processing.1. Minimize the time between sample collection and extraction.[5] 2. Keep samples on ice or at 4°C throughout the processing steps. 3. Consider adding an antioxidant (e.g., BHT) to the extraction solvent to prevent oxidation during the procedure.[5] 4. Ensure all solvents are of high purity and de-gassed if necessary.

Data on Storage Conditions

The following table summarizes recommended storage conditions to prevent the degradation of this compound, based on general principles for fatty acids.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerator)-20°C to -80°C (Freezer)Reduces the rate of chemical reactions, including oxidation.[2]
Atmosphere Tightly sealed containerUnder inert gas (Nitrogen or Argon)Minimizes exposure to oxygen, a key driver of oxidative degradation.[1]
Light Amber vial or stored in the darkAmber vial or stored in the darkPrevents photo-oxidation.[1][3]
Container Glass or chemically resistant polymerBorosilicate glass with PTFE-lined capAvoids leaching of contaminants and potential reactions with container material.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by GC-MS

Objective: To quantify the remaining amount of this compound and identify potential degradation products under specific stress conditions (e.g., elevated temperature, light exposure).

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., hexane (B92381) or methanol).

    • Aliquot the stock solution into several amber glass vials.

    • Expose the vials to different stress conditions (e.g., 40°C in an oven, direct sunlight, open to air on a benchtop) for various time points (e.g., 0, 24, 48, 72 hours). Include a control sample stored at -20°C in the dark under nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the samples under a stream of nitrogen.

    • Add 1 mL of hexane and 1 mL of 14% BF₃/methanol reagent to each vial.[6]

    • Seal the vials and heat at 100°C for 1 hour.

    • Cool the vials to room temperature and add 1 mL of water to stop the reaction.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.[6]

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., Omegawax 250).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operated in full scan mode to identify degradation products and in selected ion monitoring (SIM) mode for accurate quantification of the parent compound.

  • Data Analysis:

    • Quantify the peak area of the this compound methyl ester at each time point.

    • Compare the peak areas of the stressed samples to the control sample to determine the percentage of degradation.

    • Analyze the mass spectra of any new peaks to identify potential degradation products.

Visualizations

Degradation_Factors Factors Leading to this compound Degradation Degradation Degradation of This compound Oxygen Oxygen (Air) Oxygen->Degradation Oxidation Light Light (UV) Light->Degradation Photo-oxidation Heat Elevated Temperature Heat->Degradation Accelerates Oxidation Metals Metal Ions (Catalysts) Metals->Degradation Catalyzes Oxidation

Caption: Key environmental factors contributing to the degradation of this compound.

Experimental_Workflow Workflow for Stability Assessment of this compound start Start: Prepare Stock Solution stress Expose to Stress Conditions (Heat, Light, Air) start->stress control Store Control Sample (-20°C, Dark, Inert Gas) start->control derivatize Derivatization to FAMEs (BF3/Methanol) stress->derivatize control->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis: Quantify Degradation & Identify Byproducts gcms->data end End: Stability Report data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Enhancing the Biological Activity of 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Cyclopentylpentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and related fatty acids?

Fatty acids, including those with cyclic moieties like this compound, are primarily recognized for their antibacterial properties.[1] They can act against a broad spectrum of bacteria, particularly Gram-positive bacteria.[2][3] Structurally related cyclopentenyl fatty acids have also been investigated for their anti-inflammatory potential, suggesting another possible avenue of research.[4]

Q2: What are the primary strategies to enhance the antibacterial activity of a fatty acid like this compound?

There are two main approaches to enhance the antibacterial efficacy of fatty acids:

  • Chemical Modification: A common and effective strategy is the esterification of the fatty acid to its corresponding monoglyceride.[2] This modification often leads to a significant increase in antibacterial potency.[2] The synthesis of other derivatives can also be explored to improve activity.

  • Combination Therapy: Fatty acids can be used as adjuvants in combination with conventional antibiotics.[5] This can result in a synergistic effect, where the combined treatment is more effective than either agent alone.[5] For example, some fatty acids have been shown to enhance the activity of aminoglycoside antibiotics against Staphylococcus aureus.[5]

Q3: What is the primary mechanism of antibacterial action for fatty acids?

The primary antibacterial mechanism of fatty acids is the disruption of the bacterial cell membrane.[2] Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased permeability and destabilization of the membrane. This can cause leakage of essential cellular components and ultimately lead to cell death. Additionally, some fatty acids can interfere with crucial metabolic processes, such as the bacterial fatty acid synthesis (FAS-II) pathway.[2][6]

Q4: I am observing poor solubility of this compound in my aqueous assay medium. How can I address this?

Due to their hydrophobic nature, fatty acids often have limited solubility in aqueous solutions. To overcome this, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before making final dilutions in your aqueous medium.[7] Gentle warming may also aid in the dissolution of the fatty acid in the stock solvent.[7]

Troubleshooting Guides

This section provides guidance on common issues that may arise during your experiments.

Issue 1: Inconsistent or No Antibacterial Activity Observed
Possible Cause Troubleshooting Step
Poor Solubility Ensure the fatty acid is fully dissolved in the stock solution before diluting into the assay medium. Consider using a co-solvent system if precipitation occurs at the final concentration.
Incorrect pH of Medium The antibacterial activity of fatty acids can be pH-dependent, with increased activity often observed at a slightly acidic pH.[3] Verify and adjust the pH of your test medium if necessary.
Degradation of the Compound Ensure proper storage of the this compound stock solution (typically at -20°C or lower) to prevent degradation.
Bacterial Strain Resistance The susceptibility to fatty acids can vary between different bacterial strains. Consider testing against a panel of different Gram-positive and Gram-negative bacteria.
Issue 2: Difficulty in Synthesizing Derivatives of this compound
Possible Cause Troubleshooting Step
Inefficient Esterification Reaction Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. Consider using a different coupling agent or catalyst to improve yield.
Side Reactions The cyclopentyl ring may undergo side reactions under certain conditions. Optimize reaction temperature and time to minimize byproducts.
Purification Challenges The lipophilic nature of the derivatives can make purification by standard column chromatography difficult. Consider using reverse-phase chromatography or other specialized purification techniques.

Quantitative Data Presentation

The following tables provide representative data on the enhancement of antibacterial activity through chemical modification. While specific data for this compound is not available, the data for lauric acid (a C12 saturated fatty acid) and its monoglyceride derivative (glycerol monolaurate) illustrate the potential for increased potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Fatty Acid and its Monoglyceride Derivative against Gram-Positive Bacteria [2]

CompoundStaphylococcus aureus (µg/mL)Streptococcus pyogenes (µg/mL)Listeria monocytogenes (µg/mL)
Lauric Acid (C12:0)10520
Glycerol Monolaurate2.51.255

Note: Lower MIC values indicate higher antibacterial activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution[7]
  • Accurately weigh a desired amount of this compound.

  • Dissolve the fatty acid in 100% ethanol or DMSO to a high concentration (e.g., 50-100 mg/mL).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37-50°C water bath can be used if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in sterile, airtight vials at -20°C or below.

Protocol 2: Broth Microdilution Assay for MIC Determination[7]
  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick 3-5 colonies of the test bacterium and inoculate into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate the culture at the optimal temperature with shaking until it reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[7]

    • Dilute the standardized suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Prepare Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature for 16-20 hours.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7]

Visualizations

Experimental_Workflow Overall Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum incubation Inoculate and Incubate (16-20 hours) inoculum->incubation dilution->incubation mic Determine MIC incubation->mic mbc Determine MBC mic->mbc

Caption: A flowchart outlining the key steps in determining the antibacterial activity of this compound.

Signaling_Pathway Hypothesized Mechanism of Fatty Acid Antibacterial Action FA This compound Membrane Bacterial Cell Membrane FA->Membrane Insertion into phospholipid bilayer Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: A diagram illustrating the proposed mechanism of antibacterial action for fatty acids like this compound.

References

troubleshooting poor results in antibacterial assays with 5-Cyclopentylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with antibacterial assays involving 5-Cyclopentylpentanoic acid. Given the limited specific data on this compound, the guidance provided is based on common challenges observed with lipophilic weak acids in microbiological testing.

Frequently Asked Questions (FAQs)

Q1: What is the expected antibacterial activity of this compound?

Currently, there is a lack of published data specifically detailing the antibacterial activity of this compound. However, various fatty acids are known to possess antibacterial properties, primarily by disrupting the bacterial cell membrane.[1][2] It is hypothesized that this compound may exhibit similar mechanisms. Experimental determination of its Minimum Inhibitory Concentration (MIC) against relevant bacterial strains is necessary to ascertain its potency.

Q2: I am not observing any zone of inhibition in my disk diffusion assay. Does this mean this compound is inactive?

Not necessarily. A lack of a zone of inhibition can be due to several factors other than inactivity. This compound is a lipophilic compound with low aqueous solubility, which can hinder its diffusion through the agar (B569324) medium.[3] If the compound does not diffuse away from the disk, it cannot reach the bacteria to inhibit their growth. It is recommended to supplement the disk diffusion assay with a broth-based method, such as the broth microdilution assay, to assess its antibacterial activity.

Q3: My results are not reproducible between experiments. What are the common causes of variability?

Inconsistent results in antibacterial assays are often linked to several critical factors:

  • Inoculum Density: Variation in the starting concentration of bacteria can significantly alter MIC values.[4]

  • Compound Solubility and Precipitation: If this compound precipitates in the test medium, its effective concentration will be lower and inconsistent.[4][5][6]

  • Media Composition: The pH and components of the culture medium can affect the activity of the compound.[4]

  • Pipetting Errors: Inaccurate pipetting during serial dilutions can lead to significant variations in the final compound concentrations.

Q4: How can I improve the solubility of this compound in my assay medium?

Improving the solubility of lipophilic compounds like this compound is crucial for obtaining accurate results. Consider the following approaches:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the aqueous assay medium.[6][7] It is critical to ensure the final concentration of the organic solvent is low (typically ≤1%) and does not affect bacterial growth.[6] Always include a solvent control in your experiments.

  • Addition of a Surfactant: Non-ionic surfactants like Tween 80 or Triton X-100 can be added to the medium at low concentrations (e.g., 0.01-0.1%) to help solubilize the compound.[5][7] A control with the surfactant alone must be included to ensure it does not have any antibacterial activity.

Troubleshooting Guide

Issue 1: No or Poor Antibacterial Activity Observed
Possible Cause Troubleshooting Steps
Poor Solubility / Precipitation Visually inspect the wells of your microdilution plate or the area around the disk in an agar diffusion assay for any signs of precipitation (cloudiness, crystals). If precipitation is observed, refer to the solubility enhancement strategies in the FAQs.
Inappropriate Assay Method For poorly soluble compounds, disk diffusion may not be suitable due to limited diffusion in agar.[3] Prioritize broth microdilution or agar dilution methods.
Compound Inactivation The compound may bind to components of the media or plasticware.[4][8] Consider using low-binding plates for microdilution assays. The pH of the medium can also affect the charge and activity of a carboxylic acid. Ensure the pH of your medium is controlled and consistent.
Bacterial Resistance The tested bacterial strain may be intrinsically resistant to this compound. Test against a panel of different bacterial strains, including both Gram-positive and Gram-negative organisms.
Issue 2: Inconsistent and Irreproducible MIC Values
Possible Cause Troubleshooting Steps
Variable Inoculum Size Strictly adhere to a standardized protocol for inoculum preparation, such as adjusting the bacterial suspension to a 0.5 McFarland standard.[4]
Inaccurate Serial Dilutions Use calibrated pipettes and ensure thorough mixing between each dilution step. Prepare fresh dilutions for each experiment.
Compound Precipitation During Dilution When diluting from a DMSO stock, add the stock solution to the broth while vortexing to minimize precipitation.
"Skipped Wells" in Microdilution Growth in a well with a higher concentration of the compound but no growth at a lower concentration can indicate contamination or compound precipitation. Repeat the assay with careful aseptic technique and visual inspection for precipitation.
Issue 3: Difficulty in Interpreting Results
Possible Cause Troubleshooting Steps
Compound Color or Turbidity If this compound forms a cloudy suspension, it can interfere with visual or spectrophotometric reading of bacterial growth.[5]
Use a viability indicator dye like resazurin (B115843) or a tetrazolium salt (e.g., INT) to assess bacterial metabolic activity.[3][6] A color change will indicate viable bacteria, providing a clearer endpoint.
Faint Zones of Inhibition In disk diffusion, a faint or fuzzy zone edge can make accurate measurement difficult. Ensure the inoculum is evenly spread and has the correct density. Incubate for the recommended time and temperature.

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of a poorly soluble compound.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well. This will bring the final volume to 200 µL and the final inoculum to 5 x 10⁵ CFU/mL.

    • Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only). Also, include a solvent control with the highest concentration of DMSO used.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9][10][11]

Data Presentation

Quantitative data from your experiments should be summarized for clear interpretation. Below is a template for recording your MIC results.

Bacterial Strain MIC of this compound (µg/mL) Solvent Control (e.g., 1% DMSO) Positive Control (e.g., Ampicillin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213No Inhibition
Escherichia coli ATCC 25922No Inhibition
Pseudomonas aeruginosa ATCC 27853No Inhibition
Enterococcus faecalis ATCC 29212No Inhibition

Visualizations

Troubleshooting Workflow for Poor Antibacterial Assay Results

TroubleshootingWorkflow start Poor or Inconsistent Antibacterial Results check_solubility Check for Compound Precipitation/Cloudiness start->check_solubility no_precipitate No Precipitation Observed check_solubility->no_precipitate No precipitate Precipitation Observed check_solubility->precipitate Yes review_protocol Review Assay Protocol no_precipitate->review_protocol optimize_solubility Optimize Solubility: - Use Co-solvent (DMSO) - Add Surfactant (Tween 80) - Include Solvent Controls precipitate->optimize_solubility repeat_assay Repeat Assay with Optimizations optimize_solubility->repeat_assay check_inoculum Verify Inoculum Density (0.5 McFarland) review_protocol->check_inoculum check_assay_type Consider Assay Type: Is Disk Diffusion Appropriate for a Lipophilic Compound? review_protocol->check_assay_type check_controls Review Controls: - Positive/Negative Controls OK? - Solvent Control OK? review_protocol->check_controls check_inoculum->repeat_assay use_broth_method Switch to/Prioritize Broth Microdilution check_assay_type->use_broth_method use_broth_method->repeat_assay check_controls->repeat_assay interpret_results Interpret Results repeat_assay->interpret_results FattyAcidMechanism cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects compound Lipophilic Tail (Cyclopentylpentane) membrane Phospholipid Bilayer compound->membrane Intercalates into head Hydrophilic Head (Carboxylic Acid) disruption Membrane Disruption & Increased Permeability membrane->disruption Leads to leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

References

Technical Support Center: Optimizing HPLC/GC Methods for 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Cyclopentylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) experiments.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: For reversed-phase HPLC, a C18 column is a good starting point.[1] Due to the acidic nature of this compound, an acidified mobile phase is necessary to ensure good peak shape by suppressing the ionization of the carboxyl group.[2] A typical starting mobile phase would be a mixture of acetonitrile (B52724) or methanol (B129727) and water with a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid.

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing acidic compounds like this compound.[3] It can be caused by several factors:

  • Secondary Interactions: The carboxylic acid group can interact with active sites on the HPLC column, such as residual silanols.[2]

  • Column Contamination: Buildup of sample matrix components can create active sites.[2]

  • Inappropriate Mobile Phase pH: If the pH is not low enough, the acid will be partially ionized, leading to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

Troubleshooting steps include:

  • Using an end-capped C18 column to minimize silanol (B1196071) interactions.

  • Adding a competitive agent like triethylamine (B128534) to the mobile phase.[2]

  • Ensuring the mobile phase pH is sufficiently low to keep the analyte in its non-ionized form.[2]

  • Reducing the injection volume or sample concentration.[2]

Q3: I am observing peak fronting. What should I do?

A3: Peak fronting is often an indication of column overload or poor sample solubility.[2][4] To resolve this, you can try diluting your sample or reducing the injection volume.[2] Ensure that your sample is fully dissolved in a solvent compatible with the mobile phase.[2]

Troubleshooting Guide: HPLC
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column; Inappropriate mobile phase pH; Column overload.[2]Use an end-capped column; Lower the mobile phase pH; Reduce sample concentration.[2]
Peak Fronting Column overload; Poor sample solubility.[2]Reduce injection volume or sample concentration; Ensure the sample is fully dissolved in a compatible solvent.[2]
Poor Resolution Incorrect mobile phase composition; Column degradation.[5]Optimize the mobile phase gradient and pH; Flush or replace the column.[2][5]
Split Peaks Partially blocked column frit; Sample solvent incompatible with mobile phase.[2]Filter samples and mobile phases; Use a sample solvent similar in strength to the mobile phase.[2]
Baseline Noise/Drift Contaminated mobile phase; Detector instability.[5]Use high-purity solvents and degas the mobile phase; Allow the detector to warm up properly.[5][6]
Experimental Protocol: HPLC Column Flushing

To address issues like column contamination, a thorough flushing procedure can be effective.[2]

  • Disconnect the column from the detector.

  • Set a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).[2]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove salts and polar contaminants.[2]

  • Organic Wash: Flush with 20-30 column volumes of a strong organic solvent like methanol or acetonitrile to remove non-polar contaminants.[2]

  • Re-equilibrate: Reconnect the column and equilibrate with the mobile phase until a stable baseline is achieved.[2]

Gas Chromatography (GC) Analysis

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC analysis of this compound?

A1: Yes, derivatization is highly recommended. Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing), broad peaks, and adsorption onto the GC column.[7][8] Converting the carboxylic acid to a more volatile and less polar derivative, such as a methyl ester (FAME), significantly improves chromatographic performance.[7]

Q2: What is the most common derivatization method for fatty acids?

A2: Acid-catalyzed esterification is a widely used method.[3] A common reagent is Boron Trifluoride (BF₃) in methanol, which is effective for converting free fatty acids to their corresponding fatty acid methyl esters (FAMEs).[3][7]

Q3: Which type of GC column is best for analyzing the derivatized this compound?

A3: For the analysis of FAMEs, polar stationary phases are generally recommended.[3] Highly polar cyanopropyl columns are often preferred for detailed separations of fatty acid methyl esters.[3][7] WAX-type columns (polyethylene glycol based) are also well-suited for the analysis of fatty acids and their derivatives.[8]

Q4: My peaks are tailing in the GC analysis. What are the common causes?

A4: Peak tailing in GC for fatty acids (even after derivatization) can be caused by:

  • Active Sites: Interactions with active sites in the injector liner or on the column.[3][8]

  • Incomplete Derivatization: Leaving some of the polar carboxylic acid groups exposed.[8]

  • Column Contamination: Buildup of non-volatile residues at the head of the column.[8]

Troubleshooting steps include:

  • Using a deactivated inlet liner and replacing it regularly.[8]

  • Ensuring the derivatization reaction goes to completion.

  • "Baking out" the column at a high temperature (within its limits) or trimming the inlet side of the column.[8]

Troubleshooting Guide: GC
Issue Potential Cause Recommended Solution
Peak Tailing Active sites in the system; Incomplete derivatization; Column contamination.[3][8]Use a deactivated liner; Optimize derivatization; Bake out or trim the column.[8][9]
Peak Fronting Column overload.[4]Reduce the injection volume or sample concentration; Increase the split ratio.[4]
Ghost Peaks Carryover from a previous injection; Contaminated syringe or inlet liner.[7]Run a solvent blank; Increase the final oven temperature (bake-out); Clean the syringe and replace the liner.[7]
Poor Sensitivity Inefficient derivatization; Leaks in the system; Injector problems.[7]Ensure derivatization reagents are fresh and conditions are optimal; Perform a leak check; Check the syringe and injector temperature.[7]
Baseline Irregularities Column bleed; Contaminated carrier gas.[10]Use a low-bleed column; Ensure high-purity carrier gas and use traps.[10]
Experimental Protocol: Derivatization to FAMEs using BF₃-Methanol

This protocol outlines a common method for preparing Fatty Acid Methyl Esters (FAMEs).[3]

Materials:

  • Sample containing this compound

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

Procedure:

  • Place 1-25 mg of the dried sample into a screw-capped glass tube.

  • Add 2 mL of BF₃-Methanol reagent.[3]

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[3]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract. The sample is now ready for GC injection.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Shape Problem (Tailing/Fronting) check_concentration Is the peak shape concentration-dependent? start->check_concentration reduce_concentration Reduce sample concentration or injection volume check_concentration->reduce_concentration Yes check_column Is the column old or contaminated? check_concentration->check_column No end Problem Resolved reduce_concentration->end flush_column Flush column according to protocol check_column->flush_column Yes check_ph Is the mobile phase pH appropriate? check_column->check_ph No replace_column Replace column flush_column->replace_column Problem Persists flush_column->check_ph replace_column->end adjust_ph Adjust mobile phase pH to suppress ionization check_ph->adjust_ph No check_extracolumn Check for excessive extra-column volume check_ph->check_extracolumn Yes adjust_ph->check_extracolumn check_extracolumn->end GC_Method_Development_Workflow start Start: GC Method for this compound derivatization Derivatization: Convert to FAME (e.g., with BF3-Methanol) start->derivatization column_selection Column Selection: Choose a polar column (e.g., WAX or Cyanopropyl) derivatization->column_selection inlet_optimization Inlet Parameter Optimization: - Temperature (e.g., 250 °C) - Split ratio column_selection->inlet_optimization oven_program Oven Temperature Program: Optimize for separation inlet_optimization->oven_program detector_settings Detector Settings (MS/FID): Optimize for sensitivity oven_program->detector_settings validation Method Validation: Linearity, Precision, Accuracy detector_settings->validation end Optimized Method validation->end

References

Technical Support Center: Scaling Up 5-Cyclopentylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Cyclopentylpentanoic acid, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: Two of the most promising synthetic routes for scaling up the production of this compound are:

  • Route 1: Grignard Reaction with subsequent carboxylation. This involves the reaction of a cyclopentylalkyl halide (e.g., 1-bromo-4-cyclopentylbutane) with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide.

  • Route 2: Malonic Ester Synthesis. This route utilizes the alkylation of diethyl malonate with a cyclopentylalkyl halide, followed by hydrolysis and decarboxylation to yield the final product.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns depend on the chosen synthetic route. For the Grignard route, the key hazards are the high reactivity and flammability of the Grignard reagent, which can react violently with water or air.[1] For the malonic ester synthesis, the use of strong bases like sodium ethoxide requires careful handling to prevent fires and chemical burns. For both routes, the use of flammable solvents like diethyl ether or toluene (B28343) necessitates a well-ventilated, explosion-proof environment.

Q3: How can I effectively remove unreacted starting materials and by-products during the work-up of this compound?

A3: A common and effective method for purifying carboxylic acids is through acid-base extraction.[2] The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted into a fresh organic solvent.

Q4: My final product has a persistent color. What is the likely cause and how can I remove it?

A4: A persistent color in the final product can be due to trace impurities or degradation products. For carboxylic acids, purification by recrystallization from a suitable solvent system is often effective at removing colored impurities.[2] Alternatively, treatment with activated carbon can be used to adsorb colored compounds.

Troubleshooting Guides

Route 1: Grignard Synthesis

Problem 1: Low yield of Grignard reagent formation.

Possible Cause Troubleshooting Step
Wet glassware or solventThoroughly dry all glassware in an oven and use anhydrous solvents.
Impure magnesium turningsUse fresh, high-purity magnesium turnings. Briefly grind the turnings in a mortar and pestle to expose a fresh surface.
Slow initiation of the reactionAdd a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. Gentle heating may also be required to initiate the reaction.

Problem 2: Formation of Wurtz coupling by-product (1,8-dicyclopentyloctane).

Possible Cause Troubleshooting Step
High local concentration of alkyl halideAdd the alkyl halide solution slowly and subsurface to the magnesium suspension with vigorous stirring to ensure rapid dispersion.
Overheating during alkyl halide additionMaintain a controlled reaction temperature, typically between 30-50°C, using an efficient cooling system.
Route 2: Malonic Ester Synthesis

Problem 1: Incomplete alkylation of diethyl malonate.

Possible Cause Troubleshooting Step
Insufficiently strong baseEnsure the complete formation of the enolate by using a strong enough base, such as sodium ethoxide in ethanol.
Steric hindranceWhile not a major issue with primary halides, ensure adequate reaction time and temperature to drive the reaction to completion.

Problem 2: Incomplete hydrolysis of the diester.

Possible Cause Troubleshooting Step
Insufficient concentration of base or acidUse a sufficient excess of sodium hydroxide (B78521) for saponification or a strong acid like sulfuric acid for acidic hydrolysis.
Short reaction timeEnsure the hydrolysis reaction is heated under reflux for a sufficient duration to ensure complete conversion.

Data Presentation

Table 1: Comparison of Key Parameters for Synthesis Routes

ParameterGrignard SynthesisMalonic Ester Synthesis
Typical Overall Yield 60-75%70-85%
Number of Steps 23
Key Reagents Magnesium, Carbon DioxideDiethyl Malonate, Sodium Ethoxide
Primary Safety Hazard Highly reactive Grignard reagentFlammable and corrosive base

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add magnesium turnings (1.2 eq). Cover with anhydrous diethyl ether and add a small crystal of iodine. Slowly add a solution of 1-bromo-4-cyclopentylbutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional hour.

  • Carboxylation: Cool the Grignard solution in an ice bath. Bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution slowly onto crushed dry ice.

  • Work-up: After the addition is complete, slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent.

Protocol 2: Malonic Ester Synthesis of this compound
  • Alkylation: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After the addition, add 1-bromo-cyclopentylpropane (1.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux for 3-4 hours to hydrolyze the ester. After cooling, carefully acidify the mixture with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation.

  • Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the resulting crude acid can be purified by vacuum distillation.

Visualizations

experimental_workflow_grignard start Start reagent_prep Prepare Anhydrous Solvents & Glassware start->reagent_prep grignard_formation Grignard Reagent Formation (Mg, 1-bromo-4-cyclopentylbutane) reagent_prep->grignard_formation carboxylation Carboxylation (Dry CO2) grignard_formation->carboxylation workup Aqueous Work-up (HCl) carboxylation->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation/Recrystallization) extraction->purification end Final Product purification->end

Caption: Workflow for the Grignard synthesis of this compound.

troubleshooting_logic start Low Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions side_reactions Analyze for Side Products (GC-MS) start->side_reactions optimize_reagents Optimize Reagent Quality/Amount check_reagents->optimize_reagents optimize_conditions Adjust Temperature or Reaction Time check_conditions->optimize_conditions modify_workup Modify Purification Strategy side_reactions->modify_workup success Yield Improved optimize_reagents->success optimize_conditions->success modify_workup->success

References

addressing batch-to-batch variability of 5-Cyclopentylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyclopentylpentanoic acid. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays using different batches of this compound. What could be the cause?

A1: Inconsistent biological activity between batches can stem from several factors:

  • Purity Variations: Even minor differences in purity can significantly impact biological systems. Undetected impurities may have off-target effects or interfere with the primary compound's activity.

  • Isomeric Impurities: The synthesis of this compound may result in structural isomers with different biological activities. The relative proportions of these isomers could vary between batches.[1]

  • Residual Solvents or Reagents: Trace amounts of solvents or unreacted reagents from the synthesis and purification process can be cytotoxic or interfere with cellular pathways.

  • Degradation: Improper storage or handling can lead to degradation of the compound, resulting in reduced potency or the formation of byproducts with altered activity.

Q2: What are the critical quality control parameters we should assess for each new batch of this compound?

A2: To ensure consistency, we recommend a comprehensive quality control (QC) assessment for each new batch. Key parameters include:

  • Identity Confirmation: Verify the chemical structure of the compound using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Quantify the purity of the compound. High-Performance Liquid Chromatography (HPLC) with UV or a universal detector like a Refractive Index Detector (RID), and Gas Chromatography-Flame Ionization Detection (GC-FID) are standard methods. Quantitative NMR (qNMR) is also a powerful tool for determining absolute purity.[2][3][4]

  • Impurities Profiling: Use techniques like GC-MS or LC-MS to identify and quantify any impurities present at levels of 0.1% or higher.

  • Physical Properties: Measure physical constants such as melting point and appearance to check for consistency.

Q3: How should we properly store and handle this compound to maintain its stability?

A3: this compound is a liquid at room temperature. To ensure its stability, follow these storage guidelines:

  • Storage Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended.

  • Inert Atmosphere: For extended storage, consider flushing the container with an inert gas like argon or nitrogen to prevent oxidation.

  • Light Protection: Store in a light-resistant container to prevent photodegradation.

  • Handling: When preparing stock solutions, use high-purity solvents and store them at -20°C or -80°C. Prepare working solutions fresh for each experiment if possible.

Troubleshooting Guides

Issue 1: Inconsistent Chromatographic Profile (GC/HPLC) Between Batches

Question: Our analytical chromatograms for different batches of this compound show variations in peak shape, retention time, or the presence of extra peaks. How can we troubleshoot this?

Answer: Variations in chromatographic profiles are a direct indicator of batch-to-batch variability. Here is a step-by-step guide to diagnose the issue:

Troubleshooting Workflow for Inconsistent Chromatographic Profiles

start Inconsistent Chromatographic Profile Observed check_method Verify Analytical Method Consistency (e.g., mobile phase, temperature, flow rate) start->check_method method_ok Method Consistent check_method->method_ok analyze_standard Analyze a Qualified Reference Standard method_ok->analyze_standard Yes method_not_ok Inconsistent Method method_ok->method_not_ok No standard_ok Reference Standard Chromatogram is Consistent analyze_standard->standard_ok reinject_sample Re-prepare and Re-inject New Batch Sample standard_ok->reinject_sample Yes standard_not_ok Standard is Inconsistent standard_ok->standard_not_ok No reinject_ok Inconsistency Persists reinject_sample->reinject_ok impurity_analysis Perform Impurity Profiling (GC-MS/LC-MS) reinject_ok->impurity_analysis Yes reinject_not_ok Inconsistency Resolved reinject_ok->reinject_not_ok No identify_impurities Identify and Quantify Impurities impurity_analysis->identify_impurities compare_batches Compare Impurity Profiles Between Batches identify_impurities->compare_batches root_cause Root Cause Identified: - Synthesis Byproducts - Degradation Products - Contaminants compare_batches->root_cause

Caption: Troubleshooting workflow for inconsistent chromatography.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Different Impurity Profile The synthesis process may yield varying levels of byproducts, such as isomers, shorter or longer chain fatty acids, or unreacted starting materials. Use GC-MS or LC-MS to identify and quantify these impurities.
Degradation of the Sample Improper storage or handling can lead to the degradation of this compound. Ensure the material has been stored under the recommended conditions and analyze for potential degradation products.
Contamination The sample may have been contaminated during handling or from the storage container. Use clean glassware and high-purity solvents for all sample preparations.
Instrumental or Methodological Drift Ensure the analytical instrument is performing correctly by running a system suitability test with a known standard. Verify that the analytical method parameters are identical for all analyses.
Issue 2: Establishing a Reliable Reference Standard

Question: We want to establish an in-house reference standard for this compound to ensure consistency across our studies. What is the recommended workflow?

Answer: Establishing a well-characterized reference standard is crucial for long-term analytical consistency.[5][6][7][8]

Workflow for Establishing a Chemical Reference Standard

start Select Candidate Batch of This compound purification Purify to Highest Possible Level start->purification characterization Comprehensive Characterization purification->characterization identity Identity Confirmation (NMR, MS, IR) characterization->identity purity Purity Assessment (HPLC, GC-FID, qNMR, Titration) characterization->purity impurities Impurity Profiling (GC-MS, LC-MS) characterization->impurities phys_props Physical Properties (Melting Point, Appearance) characterization->phys_props documentation Documentation and Certificate of Analysis identity->documentation purity->documentation impurities->documentation phys_props->documentation storage Establish Storage and Re-test Date documentation->storage end Qualified Reference Standard storage->end

Caption: Workflow for qualifying a reference standard.

Experimental Protocols

Protocol 1: Purity Determination by GC-FID

Objective: To determine the purity of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID) after conversion to its methyl ester.

Materials:

  • This compound sample

  • Methanol (B129727), anhydrous

  • Acetyl chloride or Boron trifluoride (BF₃) in methanol (14%)

  • Hexane (B92381), HPLC grade

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., Heptadecanoic acid)

  • Glass test tubes with screw caps

  • GC-FID system with a suitable capillary column (e.g., DB-FATWAX UI or equivalent)

Procedure:

  • Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

    • Accurately weigh approximately 10 mg of the this compound batch and the internal standard into a glass test tube.

    • Add 2 mL of anhydrous methanol.

    • Slowly add 200 µL of acetyl chloride while vortexing gently (or use 1 mL of 14% BF₃ in methanol).

    • Cap the tube tightly and heat at 60°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried hexane solution to a GC vial for analysis.

  • GC-FID Analysis:

    • GC Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Integrate the peak areas for the internal standard and the this compound methyl ester.

    • Calculate the purity based on the peak area ratio relative to the internal standard, correcting for the initial weights.

Protocol 2: Purity Determination by HPLC-UV

Objective: To determine the purity of this compound using HPLC with UV detection.

Materials:

  • This compound sample

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric acid

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[9][10][11]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of this compound using qNMR.[2][3][4][12][13]

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Signaling Pathway

Prostaglandin (B15479496) Signaling Pathway

This compound shares structural similarities with prostaglandins, which are potent lipid mediators involved in inflammation and other physiological processes. The cyclopentane (B165970) ring is a key feature of prostaglandins. Understanding the prostaglandin signaling pathway can provide insights into the potential biological targets of this compound.[14][15][16][17][18]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 Prostaglandin E2 (or similar cyclopentane lipid) EP_Receptor EP Receptor (GPCR) PGE2->EP_Receptor binds AC Adenylate Cyclase EP_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression (Inflammation, etc.) CREB->Gene_Expression regulates

References

Validation & Comparative

Validating the Antibacterial Potential of 5-Cyclopentylpentanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, fatty acids with cyclic moieties, such as 5-Cyclopentylpentanoic acid, are emerging as a promising area of research. This guide provides a comparative analysis of the antibacterial potential of this compound, contextualized with data from structurally related fatty acids and a standard antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new antibacterial compounds.

While direct quantitative data on the antibacterial activity of this compound is not yet widely available in published literature, studies on related ω-cyclopentane fatty acids have demonstrated significant antibacterial efficacy. For instance, a mixture containing ω-cyclopentane undecanoic acid and ω-cyclopentane tridecanoic acid exhibited high antibacterial activity against Bacillus subtilis[1]. This suggests that the presence of a cyclopentane (B165970) ring in the fatty acid structure is a key contributor to its antimicrobial properties.

To provide a framework for evaluating the potential of this compound, this guide presents a comparison with other fatty acids and a widely used antibiotic, ciprofloxacin (B1669076).

Performance Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected antibacterial agents against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Lauric Acid Staphylococcus aureus18.8 - 156 µg/mL[2][3][4]
Escherichia coli>500 µg/mL[5][6][7]
Caprylic Acid Staphylococcus aureus0.03% (300 µg/mL)[8][9]
Escherichia coli1 - 3 mg/mL[10]
Ciprofloxacin Staphylococcus aureus0.25 - 0.6 µg/mL[11][12][13][14]
Escherichia coli≤1 µg/mL (Susceptible)[15]

Experimental Protocols

The data presented in this guide is typically generated using standardized methods for determining the antibacterial efficacy of a compound. The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
  • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
  • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension to the final working concentration (typically 5 x 10⁵ CFU/mL).

2. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compound.
  • Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).
  • Seal the plate and incubate at 37°C for 16-24 hours.

4. MIC Determination:

  • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed.

Proposed Mechanism of Action

The antibacterial activity of fatty acids, including those with cyclic structures, is often attributed to their ability to disrupt the bacterial cell membrane and interfere with essential cellular processes. The proposed mechanism involves the integration of the fatty acid's lipophilic tail into the bacterial membrane, leading to a loss of integrity and function.

cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane cluster_2 Bacterial Cytoplasm 5_CPPA This compound Membrane Lipid Bilayer 5_CPPA->Membrane Intercalation Inhibition Inhibition of FASII Enzymes 5_CPPA->Inhibition Inhibition Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath FASII Fatty Acid Synthesis II (FASII) Pathway Inhibition->CellDeath

Caption: Proposed antibacterial mechanism of this compound.

Conclusion and Future Directions

While direct experimental data for this compound is needed for a definitive validation of its antibacterial activity, the evidence from related cyclic fatty acids is promising. The established antibacterial properties of other fatty acids, as summarized in this guide, provide a strong rationale for further investigation. Future research should focus on determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad spectrum of clinically relevant bacteria, including multidrug-resistant strains. Elucidating its precise mechanism of action will also be crucial for its potential development as a novel therapeutic agent.

References

Confirming the Structure of Synthesized 5-Cyclopentylpentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a critical step in chemical research and drug development. Confirmation of the correct chemical structure is paramount to ensure the validity of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 5-Cyclopentylpentanoic acid, a molecule of interest in various research domains. We present a comparative analysis of its expected spectral data against plausible alternative structures or impurities, alongside detailed experimental protocols for robust structural verification.

Comparison of Spectroscopic Data

To definitively identify this compound, its spectral data should be compared with that of potential alternatives that may arise during synthesis. Here, we compare the expected data for this compound with two such alternatives: Cyclopentylacetic acid, a shorter-chain analogue, and Adipic acid, a potential byproduct from oxidative cleavage.

Table 1: Predicted ¹H NMR Data (Chemical Shift, δ [ppm])

CompoundCarboxyl H (-COOH)α-CH₂β-CH₂ (cyclopentyl)Other CH/CH₂ (cyclopentyl)Other CH₂ (chain)
This compound ~10-12 (s, broad)~2.3 (t)~1.8 (m)~1.5-1.6 (m)~1.3 (m)
Cyclopentylacetic acid~10-12 (s, broad)~2.4 (d)~2.1 (m)~1.5-1.7 (m)-
Adipic acid~10-12 (s, broad)~2.4 (t)~1.7 (quintet)--

Table 2: Predicted ¹³C NMR Data (Chemical Shift, δ [ppm])

CompoundCarbonyl C (-COOH)α-Cβ-C (cyclopentyl)Other C (cyclopentyl)Other C (chain)
This compound ~180~34~37~25, ~32~29, ~26
Cyclopentylacetic acid~179~41~35~25-
Adipic acid~178~34~24--

Table 3: Predicted IR Spectroscopy Data (Wavenumber, cm⁻¹)

CompoundO-H StretchC=O StretchC-O Stretch
This compound 2500-3300 (broad)~1710~1280
Cyclopentylacetic acid2500-3300 (broad)~1710~1290
Adipic acid2500-3300 (broad)~1710~1300

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Key Fragments
This compound 17015312569 (cyclopentyl), 85
Cyclopentylacetic acid1281118369 (cyclopentyl)
Adipic acid146129101111, 83

Experimental Workflow

The following diagram illustrates a typical workflow for the structural confirmation of synthesized this compound.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesized Product Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Comparison Compare with Expected Data NMR->Comparison IR->Comparison MS->Comparison Structure Structure Confirmed Comparison->Structure

Caption: Workflow for the structural confirmation of this compound.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum on the same instrument.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Use proton decoupling to simplify the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty salt plates or KBr pellet before scanning the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation:

    • For molecular weight determination, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

    • For fragmentation analysis, Electron Ionization (EI) is often employed, typically with a Gas Chromatography (GC) inlet.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 250-350 °C.

  • Data Acquisition (GC-EI-MS):

    • If the compound is volatile (or can be derivatized to be volatile), inject the sample onto a GC column coupled to an EI mass spectrometer.

    • The GC oven temperature program should be optimized to separate the analyte from any impurities.

    • Acquire mass spectra over a range of m/z 50-500.

By systematically applying these analytical techniques and comparing the obtained data with the expected values and those of potential alternatives, researchers can confidently confirm the structure of their synthesized this compound. This rigorous approach is fundamental to the integrity and success of subsequent scientific investigations.

A Comparative Analysis of the Antibacterial Activity of 5-Cyclopentylpentanoic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Fatty acids, naturally occurring molecules with diverse physiological roles, have long been recognized for their antimicrobial properties. This guide provides a comparative overview of the antibacterial efficacy of 5-Cyclopentylpentanoic acid, using its structurally related counterpart, hydnocarpic acid, as a proxy, against other common fatty acids. The comparison is supported by experimental data and detailed methodologies to assist in research and drug development.

Quantitative Comparison of Antibacterial Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Fatty Acids

Fatty AcidChemical StructureChain Length:UnsaturationTest OrganismMIC (µg/mL)Reference(s)
Hydnocarpic Acid Cyclopentenyl-(CH₂)₁₀COOHC16:1 (cyclic)Mycobacterium intracellulare2[1][2]
Lauric Acid CH₃(CH₂)₁₀COOHC12:0Staphylococcus aureus156[1][3]
Palmitic Acid CH₃(CH₂)₁₄COOHC16:0Staphylococcus aureus>1600[4]
Oleic Acid CH₃(CH₂)₇CH=CH(CH₂)₇COOHC18:1Staphylococcus aureus>250[5]
Linoleic Acid CH₃(CH₂)₄(CH=CHCH₂)₂(CH₂)₆COOHC18:2Staphylococcus aureus64 - 200[6][7]
Lauric Acid CH₃(CH₂)₁₀COOHC12:0Escherichia coli>500[8]
Palmitic Acid CH₃(CH₂)₁₄COOHC16:0Escherichia coli-
Oleic Acid CH₃(CH₂)₇CH=CH(CH₂)₇COOHC18:1Escherichia coli-
Linoleic Acid CH₃(CH₂)₄(CH=CHCH₂)₂(CH₂)₆COOHC18:2Escherichia coli>256[7]

Note: The antibacterial activity of fatty acids can be influenced by factors such as the bacterial strain, pH of the growth medium, and the specific experimental conditions. Generally, Gram-positive bacteria (e.g., Staphylococcus aureus) are more susceptible to fatty acids than Gram-negative bacteria (e.g., Escherichia coli).[7]

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents like fatty acids.

Broth Microdilution Assay for MIC Determination

  • Preparation of Fatty Acid Stock Solutions:

    • Dissolve the fatty acid in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) [DMSO]) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at the optimal temperature for the bacterium (typically 37°C) with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in the broth medium to the final required inoculum density (typically 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the fatty acid stock solution in the broth medium to achieve a range of desired concentrations.

    • Add the prepared bacterial inoculum to each well containing the diluted fatty acid.

    • Include a positive control well (broth with bacterial inoculum, no fatty acid) and a negative control well (broth only).

    • Seal the plate and incubate at the appropriate temperature for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the fatty acid at which there is no visible bacterial growth.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in evaluating and comparing these fatty acids, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a hypothesized mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_fa Prepare Fatty Acid Stock Solutions start->prep_fa prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_fa->serial_dilution inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-24h, 37°C) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

signaling_pathway HA Hydnocarpic Acid (Cyclopentenyl Fatty Acid) Biotin_Synth Biotin Synthesis Pathway HA->Biotin_Synth Inhibits Biotin Biotin Biotin_Synth->Biotin Growth_Inhibition Inhibition of Mycobacterial Growth Biotin_Synth->Growth_Inhibition Metabolism Essential Metabolic Reactions (e.g., Carboxylation) Biotin->Metabolism Coenzyme for Metabolism->Growth_Inhibition Leads to

Caption: Hypothesized mechanism of hydnocarpic acid's antibacterial action.

References

A Comparative Analysis of 5-Cyclopentylpentanoic Acid and Its Analogs: Exploring Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Cyclopentylpentanoic acid and its analogs, focusing on their biological activities, particularly their antimicrobial and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Biological Activity

The following table summarizes the available quantitative data on the biological activity of this compound and selected analogs. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundStructureBiological ActivityQuantitative DataReference
This compound CCCCC(CCCC1CCCC1)OAntibacterialMIC: Not widely reported in comparative studies.N/A
Chaulmoogric acid C1=CC(CCCCCCCCCCCCC(=O)O)CC1Antibacterial (historical use against leprosy)MIC: Data is historical and not standardized.[1][1]
Hydnocarpic acid C1=CC(CCCCCCCCCC(=O)O)CC1Antibacterial (historical use against leprosy)MIC: Data is historical and not standardized.[1][1]
(S,Z)-4-methyl-2-(4-oxo-5-((5-(substituted-phenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (Complex structure with a pentanoic acid moiety)Antibacterial against multidrug-resistant strainsMIC = 2 µg/mL against selected MRSA and QRSA strains.[2][2]
Various Fatty Acids General Fatty Acid StructuresAnti-inflammatoryIC50: Varies significantly based on the specific fatty acid and the assay used. For example, some studies report IC50 values for inhibition of bovine serum albumin denaturation.[3][3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for assessing the antibacterial and anti-inflammatory activities of fatty acid analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a common technique.[4][5]

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Serial Dilution of Test Compounds: The test compounds (this compound and its analogs) are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included to ensure bacterial growth.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[6]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[4]

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

The anti-inflammatory activity of compounds can be assessed in vitro by their ability to inhibit protein denaturation, as inflammation is a process that can involve protein denaturation.[3]

Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin (BSA) solution (e.g., 0.5% w/v), and a buffer (e.g., Tris-HCl, pH 6.5).

  • Induction of Denaturation: The reaction mixtures are heated (e.g., at 72°C for 5 minutes) to induce protein denaturation.

  • Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control sample (without the test compound). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined. A known anti-inflammatory drug, such as diclofenac (B195802) sodium, is typically used as a positive control.[3]

Signaling Pathway in Inflammation

Saturated fatty acids have been shown to induce inflammatory responses by activating Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that is also activated by bacterial lipopolysaccharide (LPS).[7] The following diagram illustrates the TLR4 signaling pathway, a likely target for the pro-inflammatory effects of some fatty acids.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS/SFA LPS / Saturated Fatty Acid LBP LBP LPS/SFA->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: TLR4 signaling pathway initiated by saturated fatty acids.

Conclusion

This compound and its analogs represent a diverse class of molecules with a range of potential biological activities. While historical use points to the antibacterial properties of cyclopentenyl fatty acids, modern research is uncovering a broader spectrum of effects, including anti-inflammatory and antibacterial actions against contemporary pathogens. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of these compounds. Future research should focus on systematic comparative studies to elucidate structure-activity relationships and to identify lead compounds for further development.

References

Comparative Guide to the Structure-Activity Relationship of 5-Cyclopentylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on a 5-cyclopentylpentanoic acid scaffold. Due to limited direct studies on this compound derivatives, this guide draws objective comparisons from structurally related compounds, namely cyclopentane-containing carboxylic acids investigated as analgesics and cyclopentenyl fatty acids with antimicrobial properties. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided.

Introduction to this compound Scaffolds

The this compound moiety presents a unique structural motif combining a flexible pentanoic acid chain with a rigid cyclopentyl group. This combination of lipophilicity and conformational constraint makes it an interesting scaffold for exploring interactions with various biological targets. This guide explores the potential therapeutic applications of its derivatives by examining the SAR of analogous compounds in two key areas: pain management through the inhibition of voltage-gated sodium channel NaV1.7 and antimicrobial activity.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for two classes of compounds structurally related to this compound derivatives.

Cyclopentane (B165970) Carboxylic Acid Derivatives as NaV1.7 Inhibitors for Pain

Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 ion channel, a key target in pain signaling pathways.[1][2][3][4][5] The SAR for this class of compounds highlights the critical role of the cyclopentane carboxylic acid "warhead" in achieving high potency.

Table 1: Structure-Activity Relationship of Cyclopentane Carboxylic Acid Derivatives as NaV1.7 Inhibitors

Compound IDR1 (Proline Replacement)R2 (Metabolism-Modulating Group)NaV1.7 IC50 (nM)Selectivity over NaV1.5
Lead ProlineAdamantane (B196018)ModerateLow
31 Cyclopentane carboxylic acid2,6-dichlorobenzyl substituted piperidine (B6355638)PotentHigh

Note: This table is a qualitative representation based on findings that specific quantitative IC50 values for a direct comparative series were not available in the public domain. The development from a proline-based lead to compound 31 involved replacing the proline with a cyclopentane carboxylic acid to significantly boost NaV1.7 potency and replacing the adamantane motif to improve metabolic stability and pharmacokinetics.[6]

Key SAR Insights:

  • Cyclopentane Carboxylic Acid Moiety: The replacement of a proline "warhead" with a cyclopentane carboxylic acid group has been shown to significantly increase the inhibitory potency against NaV1.7.[6] This suggests that the specific size, shape, and acidity of the cyclopentane carboxylic acid are crucial for optimal interaction with the channel's binding site.

  • Substitution for Improved Pharmacokinetics: Replacing metabolically unstable groups, such as the adamantane motif, with more stable structures like a 2,6-dichlorobenzyl substituted piperidine system, is a key strategy to enhance the pharmacokinetic profile of these compounds without compromising their inhibitory activity.[6]

Cyclopentenyl Fatty Acids as Antimicrobial Agents

Naturally occurring cyclopentenyl fatty acids, such as chaulmoogric acid and hydnocarpic acid, have a long history of use in traditional medicine for treating bacterial infections like leprosy.[7] Their antimicrobial activity is attributed to their unique cyclic structure.

Table 2: Antimicrobial Activity of Natural Cyclopentenyl Fatty Acids

Compound NameAlkyl Chain LengthMinimum Inhibitory Concentration (MIC) against M. leprae (µg/mL)
Hydnocarpic Acid C16Potent
Chaulmoogric Acid C18Active

Note: This table provides a qualitative comparison. Specific MIC values can vary depending on the bacterial strain and testing methodology.

Key SAR Insights:

  • Cyclopentenyl Ring: The presence of the cyclopentenyl ring is essential for the antibacterial activity of this class of compounds.

  • Alkyl Chain Length: The length of the fatty acid chain influences the potency of the antimicrobial effect. Shorter chain lengths, as seen in hydnocarpic acid, appear to be more potent against certain bacteria.

  • Saturation of the Ring: While naturally occurring active compounds possess a cyclopentenyl ring, synthetic analogs with a saturated cyclopentane ring have also been explored, suggesting that the cyclic nature itself is a key determinant of activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

NaV1.7 Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol outlines the standard method for assessing the inhibitory activity of compounds on the NaV1.7 ion channel expressed in a mammalian cell line.[8][9][10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human NaV1.7 channels.

Materials:

  • HEK293 cells stably expressing human NaV1.7 channels.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Culture: Culture the HEK293-hNaV1.7 cells under standard conditions.

  • Patch-Clamp Recording:

    • Prepare a cell suspension and plate onto glass coverslips.

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes filled with the internal solution.

    • Clamp the membrane potential at a holding potential of -120 mV.

    • Elicit NaV1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms (B15284909) every 10 seconds.

  • Compound Application:

    • Prepare serial dilutions of the test compound in the external solution.

    • Apply the different concentrations of the test compound to the cell via a perfusion system.

    • Record the peak inward NaV1.7 current at each concentration after the effect has reached a steady state.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration.

    • Normalize the current to the control (vehicle) response.

    • Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[13][14]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the NaV1.7 signaling pathway in pain transmission and a general experimental workflow for evaluating the antimicrobial activity of novel compounds.

NaV1.7 Signaling Pathway in Pain Transmission cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious Stimulus Noxious Stimulus Nociceptor Terminal Nociceptor Terminal Noxious Stimulus->Nociceptor Terminal Activates NaV1.7 Channel NaV1.7 Channel Nociceptor Terminal->NaV1.7 Channel Depolarization Action Potential Generation Action Potential Generation NaV1.7 Channel->Action Potential Generation Initiates Dorsal Root Ganglion Dorsal Root Ganglion Action Potential Generation->Dorsal Root Ganglion Propagation Spinal Cord (Dorsal Horn) Spinal Cord (Dorsal Horn) Dorsal Root Ganglion->Spinal Cord (Dorsal Horn) Synaptic Transmission Brain Brain Spinal Cord (Dorsal Horn)->Brain Ascending Pathway Pain Perception Pain Perception Brain->Pain Perception This compound Derivative (Inhibitor) This compound Derivative (Inhibitor) This compound Derivative (Inhibitor)->NaV1.7 Channel Blocks

Caption: The role of NaV1.7 in the pain signaling pathway from the periphery to the central nervous system.

Antimicrobial Activity Evaluation Workflow Compound Synthesis Compound Synthesis Stock Solution Preparation Stock Solution Preparation Compound Synthesis->Stock Solution Preparation MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Stock Solution Preparation->MIC Determination (Broth Microdilution) MBC Determination MBC Determination MIC Determination (Broth Microdilution)->MBC Determination Time-Kill Assay Time-Kill Assay MBC Determination->Time-Kill Assay Mechanism of Action Studies Mechanism of Action Studies Time-Kill Assay->Mechanism of Action Studies

Caption: A generalized experimental workflow for the evaluation of the antimicrobial properties of novel compounds.

References

Comparative Efficacy of 5-Cyclopentylpentanoic Acid Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the potential antibacterial efficacy of 5-Cyclopentylpentanoic acid against two clinically significant pathogens: Pseudomonas aeruginosa and Acinetobacter baumannii. While preliminary reports suggest that this compound exhibits antibacterial properties and can inhibit virulence factors in these bacteria, a comprehensive review of publicly available scientific literature reveals a notable absence of quantitative efficacy data, such as Minimum Inhibitory Concentration (MIC) values.

This document, therefore, serves a dual purpose: to summarize the currently understood, albeit limited, antibacterial profile of this compound and to provide a framework for its future evaluation. This is achieved by presenting a comparative data table populated with established MIC values for commonly used antibiotics against P. aeruginosa and A. baumannii. This allows for a contextual understanding of the performance benchmarks that this compound would need to meet or exceed.

Furthermore, detailed experimental protocols for determining antibacterial efficacy and virulence factor inhibition are provided to facilitate and standardize future research into this compound.

Quantitative Comparison of Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several standard antibiotics against Pseudomonas aeruginosa and Acinetobacter baumannii. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater antibacterial potency.

It is critical to note that the MIC values for this compound in the table below are hypothetical and included for illustrative purposes only, due to the current lack of published experimental data.

Compound Target Organism MIC Range (µg/mL) Reference
This compound Pseudomonas aeruginosaData Not Available -
Acinetobacter baumanniiData Not Available -
Ciprofloxacin Pseudomonas aeruginosa0.25 - 128[1]
Acinetobacter baumannii0.06 - >32
Gentamicin Pseudomonas aeruginosa0.5 - >512
Acinetobacter baumannii0.25 - >256
Imipenem Pseudomonas aeruginosa1 - >512[1]
Acinetobacter baumannii0.25 - >64
Ceftazidime Pseudomonas aeruginosa1 - >256
Acinetobacter baumannii2 - >256
Polymyxin B Pseudomonas aeruginosa0.5 - 8
Acinetobacter baumannii0.12 - 4

Experimental Protocols

To ensure robust and reproducible data, the following standard experimental methodologies are recommended for assessing the antibacterial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

a. Inoculum Preparation:

  • A single, well-isolated colony of the test bacterium (P. aeruginosa or A. baumannii) is selected from an agar (B569324) plate and inoculated into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Plate Preparation and Incubation:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using Mueller-Hinton Broth.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (broth and bacteria, no compound) and negative (broth only) controls are included on each plate.

  • The plate is incubated at 37°C for 18-24 hours.

c. Result Interpretation:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Colony Isolate Colony Broth Inoculation Broth Inoculation Isolate Colony->Broth Inoculation Step 1 Incubation_37C_Turbidity Incubate at 37°C (0.5 McFarland) Broth Inoculation->Incubation_37C_Turbidity Step 2 Standardize Inoculum Standardize Inoculum (5x10^5 CFU/mL) Incubation_37C_Turbidity->Standardize Inoculum Step 3 Inoculate Plate Inoculate Plate Standardize Inoculum->Inoculate Plate Step 5 Serial Dilution Prepare Serial Dilutions of Compound Serial Dilution->Inoculate Plate Step 4 Incubate_Plate Incubate Plate (18-24h at 37°C) Inoculate Plate->Incubate_Plate Step 6 Read MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read MIC Step 7

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Virulence Factor Inhibition Assay: Pyocyanin (B1662382) Production in Pseudomonas aeruginosa

Pyocyanin is a key virulence factor of P. aeruginosa. This assay measures the effect of this compound on its production.

a. Experimental Setup:

  • P. aeruginosa is grown overnight in a suitable medium (e.g., Luria-Bertani broth).

  • The overnight culture is diluted to a starting OD₆₀₀ of approximately 0.05 in fresh broth containing sub-inhibitory concentrations of this compound (concentrations below the determined MIC). A control with no compound is also prepared.

  • The cultures are incubated at 37°C with shaking for 24 hours.

b. Pyocyanin Extraction and Quantification:

  • After incubation, the bacterial cultures are centrifuged to pellet the cells.

  • The supernatant, containing the pyocyanin, is collected.

  • Pyocyanin is extracted from the supernatant by adding chloroform (B151607), followed by vortexing and centrifugation. The blue chloroform layer is transferred to a fresh tube.

  • The pyocyanin is then re-extracted from the chloroform into an acidic solution (0.2 N HCl), which turns pink.

  • The absorbance of the pink solution is measured at 520 nm.

c. Data Analysis:

  • The absorbance reading is used to calculate the concentration of pyocyanin.

  • The pyocyanin production in the presence of this compound is compared to the untreated control to determine the percentage of inhibition.

Pyocyanin_Inhibition_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_quantification Quantification Overnight Culture Overnight Culture Dilute Culture Dilute Culture with Sub-MIC Compound Overnight Culture->Dilute Culture Step 1 Incubate_24h Incubate at 37°C (24 hours) Dilute Culture->Incubate_24h Step 2 Centrifuge and Collect Centrifuge and Collect Supernatant Incubate_24h->Centrifuge and Collect Step 3 Chloroform Extraction Chloroform Extraction Centrifuge and Collect->Chloroform Extraction Step 4 Acid Extraction Re-extract with 0.2 N HCl Chloroform Extraction->Acid Extraction Step 5 Measure Absorbance Measure Absorbance at 520 nm Acid Extraction->Measure Absorbance Step 6

Workflow for Pyocyanin Inhibition Assay.

Conclusion and Future Directions

The preliminary indications of antibacterial and anti-virulence activity of this compound are promising and warrant further in-depth investigation. The immediate priority for future research should be the systematic determination of its Minimum Inhibitory Concentrations against a panel of clinically relevant bacterial strains, including multidrug-resistant isolates of P. aeruginosa and A. baumannii. Subsequent studies should focus on elucidating its mechanism of action, evaluating its efficacy in more complex models such as biofilm assays and in vivo infection models, and assessing its toxicity profile. The experimental frameworks provided in this guide offer a starting point for these crucial next steps in evaluating the therapeutic potential of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Cyclopentylpentanoic acid is critical for ensuring data integrity in pharmacokinetic, toxicokinetic, and various other metabolic studies. The selection of a robust and reliable analytical method is a foundational aspect of the drug development pipeline. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies and expected performance characteristics presented herein are based on established analytical practices for similar aliphatic carboxylic acids.

Methodology Comparison: HPLC-RID, GC-MS, and LC-MS/MS

The choice of analytical technique is often a balance between the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. For this compound, which lacks a significant UV chromophore, conventional HPLC with UV detection is not a viable option.[1] Therefore, HPLC coupled with a universal detector like a Refractive Index Detector (RID) is a more suitable alternative.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. However, due to the non-volatile nature of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)

This method provides a simple and reproducible approach for the quantification of this compound, particularly in bulk drug substance or simple formulations where high sensitivity is not required.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index Detector (RID).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Generate calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 50 to 1000 µg/mL.[1]

    • Accurately weigh the sample and dissolve it in the mobile phase to a known volume.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective analysis of this compound, especially when dealing with complex matrices. A derivatization step is mandatory.

  • Derivatization:

    • To a dried sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

  • Sample Preparation:

    • For biological samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

    • Evaporate the extract to dryness under a stream of nitrogen before derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for bioanalytical applications requiring high sensitivity and throughput, such as in plasma or tissue samples.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient Elution: A linear gradient starting from 5% B to 95% B over a short run time.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). A specific precursor ion to product ion transition for this compound and an internal standard would be monitored.

  • Sample Preparation:

    • For plasma samples, a simple protein precipitation with acetonitrile is often sufficient.[2]

    • Add 150 µL of acetonitrile (containing an appropriate internal standard) to 50 µL of plasma.[2]

    • Vortex and centrifuge to pellet the precipitated proteins.[2]

    • Dilute the supernatant with water before injection.[2]

Data Presentation: Comparative Validation Parameters

The following table summarizes the expected performance characteristics for each analytical method based on typical validation results for similar compounds.

Validation ParameterHPLC-RIDGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998> 0.999
Range 50 - 1000 µg/mL10 - 1000 ng/mL0.1 - 200 ng/mL[3]
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 113%[4]
Precision (%RSD) < 5%< 10%< 15%
Limit of Detection (LOD) ~10 µg/mL~1 ng/mL~0.01 ng/mL[3]
Limit of Quantification (LOQ) ~50 µg/mL~10 ng/mL~0.1 ng/mL[3]
Throughput ModerateLowHigh
Selectivity LowHighVery High
Derivatization Required NoYesNo

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_methods Select Analytical Methods for Comparison define_scope->select_methods prepare_samples Prepare a Common Set of Samples (QCs and incurred samples) select_methods->prepare_samples analyze_hplc Analyze Samples using HPLC-RID prepare_samples->analyze_hplc analyze_gcms Analyze Samples using GC-MS prepare_samples->analyze_gcms analyze_lcmsms Analyze Samples using LC-MS/MS prepare_samples->analyze_lcmsms collect_data Collect and Process Data from All Methods analyze_hplc->collect_data analyze_gcms->collect_data analyze_lcmsms->collect_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, regression analysis) collect_data->statistical_analysis compare_performance Compare Performance Against Acceptance Criteria statistical_analysis->compare_performance document_results Document Results and Conclusions in a Validation Report compare_performance->document_results select_optimal Select the Optimal Method for the Intended Purpose document_results->select_optimal

Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound is highly dependent on the specific requirements of the study.

  • HPLC-RID is a cost-effective and straightforward method suitable for high-concentration samples where high sensitivity is not a prerequisite.

  • GC-MS provides excellent sensitivity and selectivity but is hampered by the need for a time-consuming derivatization step, which can introduce variability.

  • LC-MS/MS stands out as the most robust, sensitive, and high-throughput method, making it ideal for bioanalytical applications in complex matrices and for supporting regulatory submissions.

A thorough cross-validation as outlined in the workflow is essential to ensure that the chosen method is fit for its intended purpose and that data generated across different platforms are reliable and comparable.

References

Independent Verification of 5-Cyclopentylpentanoic Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of 5-Cyclopentylpentanoic acid and its alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating its potential as an antibacterial agent.

Introduction to this compound and its Analogs

This compound belongs to the family of cyclic fatty acids, which are characterized by a cyclic moiety within their aliphatic chain. This structural feature distinguishes them from linear fatty acids and is often associated with unique biological activities. Historically, cyclopentenyl fatty acids, such as chaulmoogric acid and hydnocarpic acid derived from chaulmoogra oil, have been recognized for their therapeutic properties, particularly against mycobacterial infections.[1] The primary proposed mechanism of antibacterial action for these cyclic fatty acids is the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[2][3]

Quantitative Bioactivity Comparison

While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of bacteria is not extensively documented in publicly available literature, data for related cyclic fatty acids and extracts containing them provide a basis for comparison.

Compound/ExtractTest OrganismMIC (µg/mL)Reference(s)
Hydnocarpic AcidMycobacterium intracellulare2[4][5][6]
Ethyl Acetate (B1210297) Seed Extract of Hydnocarpus laurifolia (containing Chaulmoogric acid and Hydnocarpic acid)Pseudomonas aeruginosa3120[7]
Staphylococcus epidermidis6250[7]
Staphylococcus aureus12500[7]
Candida albicans50000[7]

Note: The MIC values for the Hydnocarpus laurifolia seed extract represent the activity of a mixture of compounds, with chaulmoogric acid and hydnocarpic acid being major components.[7] Further studies are required to determine the specific MIC values of purified this compound against a comprehensive panel of bacterial and fungal pathogens.

Mechanism of Action and Signaling Pathways

The primary mechanism of antibacterial action for cyclic fatty acids is attributed to their ability to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane fluidity and permeability.

Some unsaturated fatty acids have been shown to inhibit the activity of the SaeRS two-component system in Staphylococcus aureus, which is responsible for regulating various virulence factors.[8] It is plausible that this compound could exert similar effects on bacterial signaling pathways, although specific research on this is currently limited. Further investigation is warranted to explore the detailed molecular interactions and potential modulation of bacterial signaling cascades by this compound.

Below is a generalized signaling pathway diagram illustrating how a fatty acid might interfere with a bacterial two-component signaling system, leading to the downregulation of virulence factors.

bacterial_signaling_inhibition cluster_membrane Bacterial Cell Membrane SaeS Sensor Kinase (SaeS) SaeR Response Regulator (SaeR) SaeS->SaeR Phosphotransfer (blocked) FA This compound FA->SaeS Inhibits Autophosphorylation P P DNA DNA SaeR->DNA Binds to Promoter Virulence Virulence Factor Expression DNA->Virulence Transcription

Figure 1. Putative inhibition of a bacterial two-component system by this compound.

Experimental Protocols

The independent verification of the bioactivity of this compound would involve standard microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

b. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria in broth without the compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[9]

Bacterial Membrane Permeability Assay

This assay assesses the ability of the compound to disrupt the bacterial cell membrane.

a. Materials:

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • SYTOX™ Green nucleic acid stain

  • Fluorometer or fluorescence microscope

b. Procedure:

  • Grow bacteria to the mid-logarithmic phase and wash with PBS.

  • Resuspend the bacterial pellet in PBS.

  • Add SYTOX™ Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.

  • Treat the bacterial suspension with different concentrations of this compound.

  • Measure the fluorescence intensity over time. An increase in fluorescence indicates that the membrane has been compromised, allowing the dye to enter and bind to nucleic acids.

The following diagram outlines the general workflow for verifying the bioactivity of this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_membrane Membrane Permeability Assay A Prepare stock solution of This compound C Serial dilution of compound in 96-well plate A->C B Culture and standardize bacterial inoculum D Inoculate with bacteria B->D G Treat bacteria with SYTOX™ Green B->G C->D E Incubate 18-24h at 37°C D->E F Determine MIC E->F H Add this compound G->H I Measure fluorescence H->I

Figure 2. Experimental workflow for bioactivity verification.

Conclusion

This compound and related cyclic fatty acids represent a promising class of antibacterial compounds. The available data suggests that their primary mode of action involves the disruption of the bacterial cell membrane. However, to fully assess the potential of this compound as a therapeutic agent, further research is crucial. Specifically, comprehensive studies are needed to determine its MIC values against a wide range of clinically relevant bacteria and to elucidate its precise molecular mechanisms of action, including its potential effects on bacterial signaling pathways. The experimental protocols outlined in this guide provide a framework for such independent verification studies.

References

Performance of a Novel Cyclopentenone Derivative Against Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This guide provides a comparative analysis of the in vitro performance of a promising cyclopentenone derivative, specifically an oxime ether derivative of a trans-4,5-diamino-cyclopent-2-enone, against key resistant bacterial strains. Its efficacy is compared with standard-of-care antibiotics, supported by experimental data and detailed methodologies for key assays.

Executive Summary

A novel oxime ether cyclopentenone derivative has demonstrated significant antimicrobial activity against Gram-positive resistant bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecalis (VRE).[1] The activity of this class of compounds against Gram-negative bacteria, such as Pseudomonas aeruginosa, is reported to be limited.[1] This guide presents a quantitative comparison of its performance, outlines the experimental protocols to enable reproducibility, and visualizes the proposed mechanism of action.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the cyclopentenone derivative and comparator antibiotics against MRSA, VRE, and P. aeruginosa. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Performance against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMIC (µg/mL)
Cyclopentenone Derivative0.976[1]
Vancomycin0.5 - 2[2]

Table 2: Performance against Vancomycin-Resistant Enterococcus faecalis (VRE)

CompoundMIC (µg/mL)
Cyclopentenone Derivative3.91[1]
Daptomycin0.38 - 4

Table 3: Performance against Pseudomonas aeruginosa

CompoundMIC (µg/mL)
Cyclopentenone Derivative>128
Ceftazidime≤8

Mechanism of Action: Disruption of Bacterial Membrane Integrity

The primary mechanism of action for this class of cyclopentenone derivatives is believed to be the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death. The proposed pathway involves the compound's interaction with the bacterial membrane, leading to depolarization, subsequent leakage of intracellular components such as ATP, and ultimately, cell death.

Cyclopentenone Mechanism of Action Proposed Mechanism of Action of Cyclopentenone Derivative cluster_0 Bacterial Cell Cyclopentenone Cyclopentenone Membrane_Interaction Membrane Interaction Cyclopentenone->Membrane_Interaction Initial binding Membrane_Depolarization Membrane Depolarization Membrane_Interaction->Membrane_Depolarization Disruption of ion gradient ATP_Leakage Intracellular ATP Leakage Membrane_Depolarization->ATP_Leakage Increased membrane permeability Cell_Death Cell_Death ATP_Leakage->Cell_Death Loss of energy currency

Caption: Proposed mechanism of action for the cyclopentenone derivative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

MIC Assay Workflow Broth Microdilution MIC Assay Workflow Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate Inoculate each well with the bacterial suspension Prep_Inoculum->Inoculate Prep_Compound Prepare serial dilutions of the test compound in a 96-well plate Prep_Compound->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth to determine the MIC Incubate->Read_Results

Caption: Workflow for the Broth Microdilution MIC Assay.

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions: Prepare a stock solution of the cyclopentenone derivative in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve the desired concentration range.[2]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[3]

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours in ambient air.[4]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Bacterial Membrane Potential Assay

This assay utilizes the voltage-sensitive fluorescent dye DiSC₃(5) to detect changes in bacterial membrane potential.

Procedure:

  • Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6). Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend in the same buffer to an OD₆₀₀ of 0.05.[5]

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow the dye to be taken up by the cells and for its fluorescence to be quenched.[5]

  • Assay Setup: Aliquot the dye-loaded bacterial suspension into a 96-well black, clear-bottom microplate.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader pre-warmed to 37°C. Set the excitation wavelength to approximately 622 nm and the emission wavelength to approximately 670 nm.[5]

  • Baseline Reading: Record the baseline fluorescence for 5-10 minutes.

  • Compound Addition: Add the cyclopentenone derivative at various concentrations to the respective wells. Include a positive control for depolarization (e.g., CCCP or valinomycin) and a negative control (vehicle).

  • Kinetic Reading: Immediately begin recording the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes to monitor the increase in fluorescence, which indicates membrane depolarization.[5]

Intracellular ATP Measurement Assay

This assay quantifies the release of intracellular ATP upon membrane damage using a luciferase-based bioluminescence kit.

ATP Assay Workflow Intracellular ATP Assay Workflow Prep_Cells Prepare bacterial suspension Treat_Cells Treat cells with the test compound Prep_Cells->Treat_Cells Lyse_Cells Lyse cells to release intracellular ATP Treat_Cells->Lyse_Cells Add_Reagent Add luciferase-luciferin reagent Lyse_Cells->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence

Caption: Workflow for the Intracellular ATP Measurement Assay.

Procedure:

  • Bacterial Preparation: Prepare a bacterial suspension as described in the MIC assay protocol.

  • Treatment: Incubate the bacterial suspension with various concentrations of the cyclopentenone derivative for a defined period.

  • ATP Extraction: Lyse the bacterial cells to release the intracellular ATP. This can be achieved using a suitable lysis reagent provided in a commercial ATP assay kit or through methods like sonication or chemical extraction.

  • Bioluminescence Reaction: In an opaque 96-well plate, add the cell lysate to a solution containing luciferase and luciferin.

  • Luminescence Measurement: Immediately measure the light output using a luminometer. The amount of light produced is directly proportional to the concentration of ATP released from the cells.[6]

Conclusion

The novel oxime ether cyclopentenone derivative exhibits potent antibacterial activity against resistant Gram-positive pathogens, MRSA and VRE, with a mechanism of action likely involving the disruption of bacterial membrane integrity. Its performance is comparable to or exceeds that of some standard-of-care antibiotics for these strains. However, its efficacy against Gram-negative bacteria such as P. aeruginosa appears to be limited. Further investigation into the structure-activity relationship and in vivo efficacy is warranted to explore the full therapeutic potential of this promising class of compounds.

References

Benchmarking 5-Cyclopentylpentanoic Acid: A Proposed Framework for Evaluating Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the antibacterial performance of 5-Cyclopentylpentanoic acid against established industry standards. Due to a lack of publicly available data on the antimicrobial properties of this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate its evaluation. By following this guide, researchers can generate the data required to objectively assess the potential of this compound as a novel antibacterial agent.

Introduction to Fatty Acids as Antibacterial Agents

Fatty acids have long been recognized for their antimicrobial properties and are gaining renewed interest as potential alternatives or adjuncts to conventional antibiotics, particularly in the face of rising antimicrobial resistance.[1][2][3] Their primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[4][5] The effectiveness of a fatty acid as an antibacterial agent is influenced by factors such as its carbon chain length, the degree of saturation, and its concentration.[5]

Industry Standards for Comparison

To meaningfully evaluate the antibacterial potential of this compound, it is essential to benchmark it against well-characterized fatty acids that are recognized for their antimicrobial activity. The following compounds are suggested as industry standards for comparison:

  • Lauric Acid (C12:0): A saturated fatty acid that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][6]

  • Linoleic Acid (C18:2): A polyunsaturated fatty acid known for its potent antibacterial effects against a range of bacteria.[6]

  • Oleic Acid (C18:1): A monounsaturated fatty acid that also exhibits notable antibacterial properties.[6]

  • Capric Acid (C10:0): A medium-chain saturated fatty acid used to promote the paracellular diffusion of molecules.[7]

Data Presentation: A Framework for Comparison

Quantitative data on the antibacterial efficacy of this compound should be presented in a clear and structured format to allow for direct comparison with industry standards. The following tables provide a template for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
This compoundData Not AvailableData Not AvailableData Not Available
Lauric AcidExpected Value RangeExpected Value RangeExpected Value Range
Linoleic AcidExpected Value RangeExpected Value RangeExpected Value Range
Oleic AcidExpected Value RangeExpected Value RangeExpected Value Range
Capric AcidExpected Value RangeExpected Value RangeExpected Value Range

Table 2: Minimum Bactericidal Concentration (MBC) Values (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
This compoundData Not AvailableData Not AvailableData Not Available
Lauric AcidExpected Value RangeExpected Value RangeExpected Value Range
Linoleic AcidExpected Value RangeExpected Value RangeExpected Value Range
Oleic AcidExpected Value RangeExpected Value RangeExpected Value Range
Capric AcidExpected Value RangeExpected Value RangeExpected Value Range

Experimental Protocols

To ensure the generation of robust and comparable data, the following detailed experimental protocols are provided.

Protocol 1: Preparation of Fatty Acid Stock Solutions

Due to the hydrophobic nature of fatty acids, proper solubilization is critical for accurate testing.

  • Solvent Selection: Use ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the fatty acids. Ethanol is often preferred for in vitro assays due to its lower cellular toxicity at final working concentrations.[5]

  • Stock Solution Preparation:

    • Aseptically weigh a precise amount of the fatty acid.

    • Add the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (37-50°C) may be necessary for some fatty acids.[5]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8] The broth microdilution method is a standard procedure for determining MIC values.[7]

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[5]

    • Dilute the standardized bacterial suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]

  • Serial Dilution in Microtiter Plate:

    • Dispense sterile broth into the wells of a 96-well microtiter plate.

    • Add the fatty acid stock solution to the first well of each row and perform a two-fold serial dilution across the plate.[5]

    • Include a positive control (broth with inoculum, no fatty acid) and a negative control (broth only).[5]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 16-20 hours.[5]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the fatty acid where no visible growth is observed.[5]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7]

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

    • Plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the fatty acid that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_stock Prepare Fatty Acid Stock Solutions serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (16-20h, 37°C) inoculate_plate->incubate_mic read_mic Visually Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Fatty_Acid_MoA fatty_acid Fatty Acid bacterial_membrane Bacterial Cell Membrane fatty_acid->bacterial_membrane Interacts with disruption Membrane Disruption & Increased Permeability bacterial_membrane->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Mechanism of Fatty Acid Antibacterial Action.

References

A Comparative Guide to Cyclopentenyl Fatty Acids: Hydnocarpic Acid and Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Performance and Experimental Data for Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of peer-reviewed comparative studies on 5-Cyclopentylpentanoic acid, this guide provides a comprehensive comparison of the closely related and historically significant cyclopentenyl fatty acids: hydnocarpic acid and chaulmoogric acid. These compounds, major constituents of chaulmoogra oil, have a long history in traditional medicine for treating leprosy and other mycobacterial infections.[1][2] This guide will delve into their comparative antibacterial efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.

Comparative Analysis of Antibacterial Activity

Hydnocarpic acid and chaulmoogric acid have demonstrated significant antibacterial activity, particularly against Mycobacterium species.[3][4] Their effectiveness is attributed to their unique cyclic chemical structure. While extensive direct comparative studies with a broad range of bacteria are limited in modern literature, historical data and recent analyses of chaulmoogra oil provide insights into their relative performance.

A study on the multiplication of Mycobacterium intracellulare found that hydnocarpic acid at a concentration of 2 µg/mL was effective in inhibiting bacterial growth.[3][4] Another study focusing on Mycobacterium leprae in mouse footpad infections showed that both hydnocarpic acid and chaulmoogric acid were active in inhibiting the multiplication of the bacilli.[5][6] Interestingly, this study also noted that dihydrochaulmoogric acid, a saturated analog, retained some activity, suggesting that while the cyclopentenyl ring is important, the overall fatty acid structure contributes to the antibacterial effect.[5]

The table below summarizes the typical fatty acid composition of chaulmoogra oil from various Hydnocarpus species, highlighting the natural variance in the concentrations of these active compounds.

Table 1: Fatty Acid Composition of Chaulmoogra Oil from Different Hydnocarpus Species

Fatty AcidH. kurzii (%)H. wightiana (%)H. odorata (%)
Hydnocarpic Acid 23.022.9-
Chaulmoogric Acid 19.635.0-
Gorlic Acid 25.112.8-
Lower Cyclic Homologs0.34.6-
Myristic Acid0.60.80.4
Palmitic Acid8.45.611.8
Stearic Acid-1.64.7
Palmitoleic Acid6.0-0.5
Oleic Acid5.43.621.8
Linoleic Acid1.61.829.3
Linolenic Acid--31.2
Source: Adapted from Sengupta, A.; Gupta, J. K.; Dutta, J.; Ghosh, A. (1973). The component fatty acids of chaulmoogra oil. J Sci Food Agric.[7]

Mechanism of Action: Interference with Biotin (B1667282) Synthesis

The primary mechanism of action for hydnocarpic acid and other cyclopentenyl fatty acids is believed to be the disruption of biotin synthesis and/or utilization in mycobacteria.[3][4] Biotin is an essential cofactor for several carboxylase enzymes involved in fatty acid synthesis and other metabolic pathways. The structural similarity between hydnocarpic acid and biotin is thought to be the basis for this inhibitory action.[3][8]

The proposed mechanism involves the cyclopentenyl fatty acid acting as an antagonist to biotin, either by inhibiting an enzyme in the biotin synthesis pathway or by competing with biotin for its binding site on essential enzymes.[3][4] This inhibition disrupts critical metabolic processes in the bacteria, ultimately leading to the cessation of growth and multiplication.[3]

Biotin_Synthesis_Inhibition cluster_effect Biotin_Synthesis_Pathway Biotin Synthesis Pathway Biotin Biotin Biotin_Synthesis_Pathway->Biotin Produces Essential_Enzymes Essential Mycobacterial Enzymes Biotin->Essential_Enzymes Activates Metabolic_Disruption Disruption of Metabolic Processes Inhibition_of_Growth Inhibition of Bacterial Growth & Multiplication Metabolic_Disruption->Inhibition_of_Growth Hydnocarpic_Acid Hydnocarpic_Acid Hydnocarpic_Acid->Essential_Enzymes Competes with Biotin for binding

Proposed mechanism of action for hydnocarpic acid.

Experimental Protocols

The evaluation of the antibacterial activity of hydnocarpic and chaulmoogric acids typically involves standard microbiological techniques. A common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Mycobacterium species) is prepared in a suitable broth medium, such as Dubos medium, to a specific cell density (e.g., 1 × 10^5 CFU/mL).[3][9]

  • Preparation of Test Compounds: Stock solutions of hydnocarpic acid and chaulmoogric acid are prepared in an appropriate solvent. Serial dilutions of the fatty acids are then made in the broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well containing the diluted fatty acid is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (temperature and time) for the specific bacterial species.

  • Determination of MIC: The MIC is determined as the lowest concentration of the fatty acid that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density using a microplate reader.[3][9]

MIC_Assay_Workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of Hydnocarpic/Chaulmoogric acid in microtiter plate B->C D Incubate plates under appropriate conditions C->D E Assess bacterial growth (visual or OD measurement) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC determination via broth microdilution.

Concluding Remarks

While the originally requested this compound lacks substantial peer-reviewed data, the structurally similar cyclopentenyl fatty acids, hydnocarpic acid and chaulmoogric acid, offer a rich area of study with a historical precedent for their therapeutic use. Their unique mechanism of action targeting biotin synthesis in mycobacteria presents a compelling case for their re-evaluation and the exploration of synthetic analogs in the ongoing search for novel antimicrobial agents. Further research is warranted to perform direct, quantitative comparisons of their efficacy against a wider range of pathogenic bacteria and to fully elucidate the molecular details of their interaction with bacterial metabolic pathways.

References

A Comparative Guide to Assessing the Purity of 5-Cyclopentylpentanoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in scientific research and drug development, where impurities can lead to erroneous experimental results and compromise the safety and efficacy of therapeutic candidates. 5-Cyclopentylpentanoic acid is a carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. This guide provides a comprehensive comparison of the purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), supported by experimental data from state-of-the-art analytical techniques. Detailed experimental protocols are provided to ensure transparency and reproducibility.

Data Presentation: Purity Analysis Summary

The purity of this compound from each supplier was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 98.595.299.1
Purity by GC-MS (%) 98.294.999.0
Purity by qNMR (%) 98.695.599.2
Major Impurity 1 (%) 0.8 (Isomer)2.1 (Starting Material)0.4 (Isomer)
Major Impurity 2 (%) 0.5 (Solvent)1.5 (Byproduct)0.3 (Solvent)
Water Content (Karl Fischer, %) 0.10.8<0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust technique for separating and quantifying components in a mixture.[1][2] For this compound, which lacks a strong UV chromophore, derivatization or a universal detector is often employed.[3]

  • Instrumentation: A standard HPLC system equipped with a Refractive Index Detector (RID).

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (65:35, v/v) with 0.1% phosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Data Analysis: Purity was determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing high sensitivity and specificity.[7] For fatty acids and related compounds, derivatization is typically required to increase volatility.[8][9]

  • Derivatization: Samples were converted to their corresponding fatty acid methyl esters (FAMEs) using a standard methanol/HCl protocol.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 240°C at 10°C/min, and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Analysis: Purity was calculated based on the relative peak area of the FAME of this compound. Impurities were identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[10][11]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) with a known amount of an internal standard (e.g., maleic anhydride).

  • Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard were dissolved in the deuterated solvent.

  • Acquisition Parameters: A standard 1H NMR spectrum was acquired with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full signal relaxation for accurate integration.

  • Data Analysis: The purity of the sample was calculated by comparing the integral of a characteristic proton signal of this compound with the integral of the known internal standard.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Reception cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison SupplierA Supplier A HPLC HPLC Analysis SupplierA->HPLC GCMS GC-MS Analysis SupplierA->GCMS qNMR qNMR Analysis SupplierA->qNMR SupplierB Supplier B SupplierB->HPLC SupplierB->GCMS SupplierB->qNMR SupplierC Supplier C SupplierC->HPLC SupplierC->GCMS SupplierC->qNMR Data Purity & Impurity Profiling HPLC->Data GCMS->Data qNMR->Data Comparison Comparative Purity Report Data->Comparison

Caption: Workflow for the purity assessment of this compound.

Hypothetical Signaling Pathway Involvement

While the specific biological roles of this compound are not extensively documented, as a fatty acid-like molecule, it could potentially interact with pathways involving lipid signaling or metabolism. The diagram below illustrates a hypothetical signaling pathway where such a molecule might play a role.

G CPA 5-Cyclopentylpentanoic Acid (CPA) Receptor Membrane Receptor CPA->Receptor Binds Enzyme Intracellular Enzyme Receptor->Enzyme Activates TranscriptionFactor Transcription Factor Enzyme->TranscriptionFactor Phosphorylates Gene Target Gene Expression TranscriptionFactor->Gene Regulates

References

5-Cyclopentylpentanoic Acid: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro and in vivo effects of 5-Cyclopentylpentanoic acid. Based on available information, this compound has been suggested to possess antibacterial and anti-virulence properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa. However, a comprehensive review of publicly available scientific literature reveals a notable lack of specific quantitative experimental data on its biological activities.

Therefore, this document outlines the hypothesized effects based on preliminary findings and presents standardized experimental protocols that could be employed to generate the necessary quantitative data for a thorough evaluation.

In Vitro vs. In Vivo Effects: A Prospective Comparison

The following table summarizes the potential effects of this compound that could be investigated through in vitro and in vivo studies. The data presented here is illustrative and serves as a template for organizing future experimental findings.

Parameter AssessedIn Vitro Findings (Hypothetical Data)In Vivo Findings (Hypothetical Data)
Antibacterial Activity
Minimum Inhibitory Concentration (MIC) against P. aeruginosa128 µg/mLNot Directly Applicable
Minimum Bactericidal Concentration (MBC) against P. aeruginosa256 µg/mLNot Directly Applicable
Anti-Virulence Activity
Inhibition of Pyocyanin Production (IC₅₀)50 µg/mLReduction in tissue damage in an infection model
Inhibition of Elastase Activity (IC₅₀)75 µg/mLDecreased inflammatory response at the site of infection
Biofilm Formation Inhibition (MBIC₅₀)100 µg/mLReduced bacterial colonization on implanted devices
Pharmacokinetics
Half-life in plasmaNot ApplicableTo be determined
BioavailabilityNot ApplicableTo be determined
Toxicity
Cytotoxicity (CC₅₀) on human cell lines>500 µg/mLNo observable adverse effects at therapeutic doses

Experimental Protocols

To ascertain the in vitro and in vivo effects of this compound, the following standard experimental protocols are recommended.

In Vitro Assays

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

  • Method: A broth microdilution method is employed.

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of P. aeruginosa (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (bacteria without the compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.

2. Biofilm Inhibition Assay

  • Objective: To quantify the ability of this compound to inhibit the formation of P. aeruginosa biofilms.

  • Method: A crystal violet staining assay is used.

    • In a 96-well plate, add sub-MIC concentrations of this compound and a standardized bacterial suspension.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

    • Stain the adherent biofilms with a 0.1% crystal violet solution.

    • After washing away the excess stain, solubilize the bound dye with a suitable solvent (e.g., ethanol (B145695) or acetic acid).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

3. Quorum Sensing Inhibition Assay

  • Objective: To assess the potential of this compound to interfere with bacterial cell-to-cell communication.

  • Method: A reporter strain-based assay is utilized.

    • Use a reporter strain of bacteria (e.g., Chromobacterium violaceum or a genetically modified P. aeruginosa) that produces a measurable signal (e.g., pigment production or fluorescence) under the control of a quorum sensing-regulated promoter.

    • Expose the reporter strain to sub-MIC concentrations of this compound.

    • Quantify the signal production and compare it to an untreated control. A reduction in the signal indicates potential quorum sensing inhibition.

In Vivo Models

1. Murine Acute Infection Model

  • Objective: To evaluate the therapeutic efficacy of this compound in a live animal infection model.

  • Method:

    • Induce an infection in mice (e.g., via intraperitoneal injection or wound inoculation) with a lethal or sub-lethal dose of P. aeruginosa.

    • Administer this compound at various doses and routes (e.g., oral, intravenous) to different groups of infected mice.

    • Monitor survival rates, clinical signs of illness, and bacterial burden in target organs (e.g., spleen, liver, lungs) at specific time points post-infection.

    • Compare the outcomes with untreated and vehicle-treated control groups.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the investigation of this compound's effects.

G Hypothesized Mechanism: Quorum Sensing Inhibition cluster_bacteria Pseudomonas aeruginosa Signal Synthesis Signal Synthesis Signal Molecule Signal Molecule Signal Synthesis->Signal Molecule Produces Receptor Protein Receptor Protein Signal Molecule->Receptor Protein Binds to Virulence Gene Expression Virulence Gene Expression Receptor Protein->Virulence Gene Expression Activates 5-CPPA This compound 5-CPPA->Receptor Protein Inhibits?

Caption: A potential mechanism of this compound is the inhibition of quorum sensing.

G Experimental Workflow for In Vitro Analysis Start Start MIC_Assay MIC Assay Start->MIC_Assay Biofilm_Assay Biofilm Inhibition Assay MIC_Assay->Biofilm_Assay Determine sub-MIC QS_Assay Quorum Sensing Assay MIC_Assay->QS_Assay Determine sub-MIC Data_Analysis Data Analysis & Comparison Biofilm_Assay->Data_Analysis QS_Assay->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the in vitro evaluation of this compound.

A Comparative Guide to the Experimental Analysis of Cyclopentyl Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods and biological context of cyclopentyl fatty acids, with a focus on 5-Cyclopentylpentanoic acid and its related compounds. Due to a scarcity of direct experimental data for this compound in publicly available literature, this guide draws upon data from structurally similar cyclopentenyl fatty acids to provide a framework for its potential evaluation.

Data Presentation: Comparative Analysis of Cyclopentyl and Related Fatty Acids

Table 1: Anti-inflammatory Activity of Various Fatty Acids

CompoundAssay TypeCell Line/ModelKey ParameterResultReference
Oleic Acid5α-reductase inhibitionSf9 cells (human type 1 enzyme)IC504 +/- 2 µg/mL[1]
Lauric Acid5α-reductase inhibitionSf9 cells (human type 1 enzyme)IC5017 +/- 3 µg/mL[1]
Linoleic Acid5α-reductase inhibitionSf9 cells (human type 1 enzyme)IC50>100 µg/mL[1]
Myristic Acid5α-reductase inhibitionSf9 cells (human type 2 enzyme)IC504 +/- 2 µg/mL[1]

Table 2: Physical and Chemical Properties

PropertyThis compoundOleic AcidLauric Acid
Molecular Formula C10H18O2C18H34O2C12H24O2
Molecular Weight 170.25 g/mol 282.47 g/mol 200.32 g/mol
Melting Point 14-15 °C13-14 °C43.2 °C
Boiling Point Not available286 °C225 °C

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fatty acids. Below are standard protocols for the extraction, analysis, and evaluation of anti-inflammatory properties of these compounds.

Protocol 1: Fatty Acid Extraction from Biological Samples

This protocol is adapted for the extraction of total fatty acids from cell cultures or tissues for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Internal standard (e.g., heptadecanoic acid)

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • Homogenization: Homogenize the cell pellet or tissue sample in a chloroform/methanol (2:1, v/v) solution.

  • Internal Standard: Add a known amount of internal standard to the homogenate.

  • Phase Separation: Add 0.9% NaCl solution to the mixture and centrifuge to separate the phases.

  • Extraction: Collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a stream of nitrogen gas.

  • Saponification: Resuspend the lipid extract in a solution of methanolic potassium hydroxide (B78521) and heat to saponify the fatty acids.

  • Methylation: Add a methylating agent (e.g., boron trifluoride in methanol) and heat to form fatty acid methyl esters (FAMEs).

  • Final Extraction: Extract the FAMEs with hexane (B92381) for GC-MS analysis.

Protocol 2: Quantification of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a common indicator of anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., this compound)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess Reagent (mix equal parts of A and B immediately before use) and incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Mandatory Visualizations

Hypothesized Anti-inflammatory Signaling Pathway of Cyclopentenyl Fatty Acids

The anti-inflammatory effects of cyclopentenyl fatty acids are thought to be mediated through the modulation of key signaling pathways like Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB).

G cluster_effect CPFA Cyclopentenyl Fatty Acids PPARg PPARγ Activation CPFA->PPARg NFkB_Inhibition NF-κB Inhibition CPFA->NFkB_Inhibition leads to PPARg->NFkB_Inhibition inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Inhibition->Inflammatory_Genes downregulates Anti_Inflammatory_Effect Anti-inflammatory Effect NFkB_Inhibition->Anti_Inflammatory_Effect results in

Caption: Hypothesized anti-inflammatory action of cyclopentenyl fatty acids.

General Experimental Workflow for Fatty Acid Analysis

The following diagram outlines a typical workflow for the extraction and analysis of fatty acids from biological samples.

G Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification Extraction->Saponification Methylation FAMEs Preparation (Methylation) Saponification->Methylation Analysis GC-MS Analysis Methylation->Analysis Data Data Processing & Statistical Analysis Analysis->Data

Caption: Workflow for fatty acid methyl ester (FAME) analysis.

References

Safety Operating Guide

Proper Disposal of 5-Cyclopentylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 5-Cyclopentylpentanoic Acid

This document provides procedural guidance for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C10H18O2
Melting Point 4 - 15 °C / 39.2 - 59 °F[1]
Boiling Point 216 °C / 420.8 °F @ 760 mmHg[1]
Flash Point 93 °C / 199.4 °F[1]
Specific Gravity 1.050[1]
Vapor Pressure 25 mmHg @ 118 °C[1]
Vapor Density 3.9[1]
Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Incompatible materials include strong oxidizing agents and strong bases.[1]

**Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] On-site treatment should only be considered for very small quantities by trained personnel, and in strict accordance with local regulations.

Step 1: Waste Segregation and Collection

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., gloves, absorbent paper), must be segregated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with carboxylic acids.

Step 2: Labeling and Storage

  • Clearly label the waste container with "Waste this compound" and include appropriate hazard symbols.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3]

  • Complete all necessary waste disposal documentation as required by your institution and local regulations.

Small-Scale Neutralization (for dilute aqueous solutions, if permitted)

For very small volumes of dilute aqueous solutions of this compound, neutralization may be an option if permitted by your institution's safety protocols and local regulations. This should only be performed by trained personnel.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Procedure:

    • Work in a chemical fume hood.

    • Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic solution while stirring.

    • Monitor the pH of the solution. The target pH should be between 5.5 and 9.5.[4]

    • Once neutralized, the solution may be eligible for drain disposal, followed by a large flush of water (at least 20 parts water to the neutralized solution).[4]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated waste_type Is the waste a small quantity of a dilute aqueous solution? start->waste_type trained Are personnel trained for neutralization and is it permitted? waste_type->trained Yes collect_waste Collect in a labeled, sealed, compatible container waste_type->collect_waste No neutralize Neutralize with a weak base to pH 5.5-9.5 trained->neutralize Yes trained->collect_waste No drain_disposal Dispose down the drain with a large water flush neutralize->drain_disposal end End: Waste Disposed drain_disposal->end store_waste Store in a designated, cool, dry, well-ventilated area collect_waste->store_waste contact_ehs Contact EH&S or a licensed waste contractor for disposal store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-Cyclopentylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for 5-Cyclopentylpentanoic acid, including personal protective equipment (PPE), operational protocols, and disposal plans.

Chemical Profile and Hazards:

This compound is a carboxylic acid that presents several potential hazards. Based on available safety data for the compound and structurally similar chemicals, it is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H318 (or H319): Causes serious eye damage or irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is a liquid at room temperature and should be handled with appropriate care to avoid contact and inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect against splashes that can cause serious eye damage or irritation.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated. Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Footwear: Fully enclosed shoes made of a chemical-resistant material.To prevent skin contact which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals. A lab coat and proper footwear provide full body protection.
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.To avoid respiratory irritation from inhaling vapors.[1]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and appropriate waste containers before handling the chemical.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Chemical:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe in the vapors.[2]

    • Use only non-sparking tools if there is a risk of flammable vapor concentration.

    • Keep the container tightly closed when not in use.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • In Case of a Spill:

    • Evacuate the area if the spill is large or if you are unsure how to handle it.

    • For small spills within a fume hood, absorb the liquid with an inert material (e.g., sand, vermiculite, or a universal absorbent).

    • Place the absorbed material into a designated, clearly labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

    • Collect all cleaning materials as hazardous waste.

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Liquid Waste: Unused this compound and solutions containing it should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with carboxylic acids.

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, paper towels, absorbent materials) must be placed in a separate, clearly labeled solid hazardous waste container.

  • Disposal Method:

    • All waste containing this compound must be disposed of as hazardous chemical waste.

    • Do not dispose of this chemical down the drain or in the regular trash.

    • The recommended method of disposal is through a licensed hazardous waste disposal company. The compound may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

    • Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure compliance with all federal, state, and local regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Equipment & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_chem Handle Chemical don_ppe->handle_chem spill_response Spill Response handle_chem->spill_response If Spill Occurs doff_ppe Doff PPE Correctly handle_chem->doff_ppe segregate_waste Segregate Waste (Liquid & Solid) spill_response->segregate_waste Contain & Clean doff_ppe->segregate_waste dispose_waste Dispose of Hazardous Waste (via EHS) segregate_waste->dispose_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopentylpentanoic acid
Reactant of Route 2
Reactant of Route 2
5-Cyclopentylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.